1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O2Si2/c1-7-9(3,4)10(5,6)8-2/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGBHCIGKSXFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499031 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10124-62-6 | |
| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
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| Record name | 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | |
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Foundational & Exploratory
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Authored by a Senior Application Scientist
Foreword: The Utility of Organosilicon Compounds
Welcome to a detailed exploration of this compound, a versatile organosilicon reagent. This guide is designed for researchers and professionals in chemistry and drug development who require a deep, practical understanding of this compound's synthesis and analytical validation. In the ever-evolving landscape of chemical synthesis, organosilicon compounds have carved out a significant niche. Their unique properties enable novel transformations and provide access to complex molecular architectures. This compound (CAS No. 10124-62-6) serves as a prime example, acting as a silylating agent, a precursor in materials science for sol-gel applications, and a source for generating reactive silylene intermediates.[1][2][3][4] This document moves beyond simple protocols to provide the underlying chemical logic, ensuring that the reader can not only replicate the procedures but also adapt them to new challenges.
Molecular Overview and Physicochemical Properties
This compound is a disilane derivative characterized by a central silicon-silicon bond, with each silicon atom bonded to two methyl groups and one methoxy group.
-
IUPAC Name: methoxy-[methoxy(dimethyl)silyl]-dimethylsilane[5]
-
Molecular Formula: C₆H₁₈O₂Si₂[5]
-
Structure: CO(C)(C)OC[6]
A summary of its key physical properties is essential for handling and purification.
| Property | Value | Source |
| CAS Number | 10124-62-6 | [1][5][7] |
| Appearance | Liquid | [8] |
| Density | 0.8587 g/mL at 25 °C | [1][2] |
| Boiling Point | 138-151 °C at 760 mmHg | [2][7] |
| Refractive Index (n20/D) | 1.425 | [1][3] |
| Flash Point | 27.1 °C (80.8 °F) - closed cup | [1][3] |
Safety Note: This compound is a flammable liquid and vapor (GHS Hazard H226).[1][5] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[1][3]
Synthesis Pathway: Methanolysis of a Dichlorodisilane Precursor
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of its chlorinated precursor, 1,2-dichloro-1,1,2,2-tetramethyldisilane (CAS No. 4342-61-4).[8] This reaction is a classic example of alcoholysis of a silicon-halogen bond.
The Underlying Chemistry: Causality and Control
The core of this synthesis is the reaction between the electrophilic silicon centers of the dichlorodisilane and the nucleophilic oxygen atom of methanol. The Si-Cl bond is highly polarized and susceptible to attack by nucleophiles.
Reaction: [ClSi(CH₃)₂]₂ + 2 CH₃OH → [CH₃OSi(CH₃)₂]₂ + 2 HCl
A critical consideration is the production of hydrogen chloride (HCl) as a byproduct. HCl can protonate the desired product or catalyze undesirable side reactions. To mitigate this, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is added. The base acts as an HCl scavenger, forming a stable ammonium salt that can be easily removed by filtration.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where successful completion of each step prepares the reaction for the next.
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) and a suitable anhydrous, inert solvent (e.g., hexane or diethyl ether).
-
In the dropping funnel, prepare a solution of anhydrous methanol (2.2 eq) and triethylamine (2.2 eq) in the same solvent.
-
-
Reaction:
-
Cool the flask to 0 °C using an ice bath.
-
Add the methanol/triethylamine solution dropwise from the dropping funnel to the stirred solution in the flask over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
A white precipitate of triethylamine hydrochloride will form. Remove this salt by vacuum filtration, washing the filter cake with a small amount of fresh solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2x) and brine (1x) to remove any remaining salts and excess methanol.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Comprehensive Characterization and Analytical Validation
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete analytical picture.
Visualizing the Analytical Workflow
Caption: A logical workflow for the analytical characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of this molecule. A standard deuterated solvent like CDCl₃ is typically used.[9]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~3.4 | Singlet | 6H | -O-CH ₃ |
| ~0.1 | Singlet | 12H | -Si-CH ₃ | |
| ¹³C | ~50 | Quartet (in ¹H-coupled) | - | -O -C H₃ |
| ~ -2 | Quartet (in ¹H-coupled) | - | -Si -C H₃ | |
| ²⁹Si | -10 to -20 | Singlet | - | (CH ₃)₂(CH ₃O)-Si - |
-
Expertise & Experience: The simplicity of the ¹H NMR spectrum (two sharp singlets) is a strong indicator of the molecule's high symmetry. The upfield shift of the Si-CH₃ protons (~0.1 ppm) is characteristic of methyl groups attached to silicon. The chemical shift for the methoxy protons is typical for an alkoxy group attached to a silicon atom. The ²⁹Si NMR chemical shift is expected in the region characteristic for M-type units in siloxanes.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for assessing the purity of the volatile product and confirming its molecular weight.
-
Gas Chromatography (GC):
-
A nonpolar column (e.g., DB-5) is suitable.[11]
-
The chromatogram should show a single, sharp peak, indicating high purity. The retention time can be used for quality control across batches.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 178 corresponding to the molecular weight [C₆H₁₈O₂Si₂]⁺ should be observed.[5]
-
Key Fragmentation: A prominent peak at m/z = 89 is expected, resulting from the cleavage of the Si-Si bond, yielding the [ (CH₃)₂Si(OCH₃) ]⁺ fragment. This fragmentation pattern is a key diagnostic feature for symmetric disilanes.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2960-2850 | C-H stretch | -CH₃ |
| 1260-1250 | Si-CH₃ symmetric deformation | Si-CH₃ |
| 1100-1000 | Si-O-C asymmetric stretch | Si-O-C |
| 840-790 | Si-C stretch / CH₃ rock on Si | Si-CH₃ |
-
Trustworthiness: The strong absorbance in the 1100-1000 cm⁻¹ region is a definitive indicator of the successful incorporation of the methoxy group (Si-O-C bond formation), while the absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the removal of the methanol reactant.
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded framework for the synthesis and characterization of this compound. By understanding the causality behind each experimental step and the interpretation of analytical data, researchers are well-equipped to produce and validate this valuable reagent. Its utility in palladium-catalyzed reactions and as a silylene precursor continues to be an active area of research, promising new synthetic methodologies and advanced materials.[3] The protocols described herein are robust and can serve as a reliable foundation for such future investigations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12456923, this compound. Retrieved from [Link]
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ResearchGate GmbH (n.d.). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Retrieved from [Link]
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PubChemLite (n.d.). This compound. Retrieved from [Link]
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MySkinRecipes (n.d.). This compound. Retrieved from [Link]
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European Patent Office (n.d.). 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane and method for producing the same. Retrieved from [Link]
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Agilent Technologies (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
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Semantic Scholar (n.d.). A convenient synthesis of 1,2-dimethyltetramethoxydisilane. Retrieved from [Link]
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KGROUP (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Organic Chemistry Portal (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved from [Link]
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SpectraBase (n.d.). ME2SI(OME)2;DIMETHYLDIMETHOXY-SILANE - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). Chemistry of Spontaneous Alkylation of Methimazole with 1,2-Dichloroethane. Retrieved from [Link]
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Quora (2017). What is the product when 1, 2-dichloroethane reacts with aqueous KOH?. Retrieved from [Link]
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Organic Syntheses (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]
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ResearchGate GmbH (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. Retrieved from [Link]
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Foreword: Situating 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Modern Synthesis
An In-depth Technical Guide on the Core Physical and Chemical Properties of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Within the expansive toolkit of the modern synthetic chemist, organosilicon compounds occupy a position of unique versatility. Their predictable reactivity, coupled with the often mild conditions required for their transformation, has rendered them indispensable. This compound is a prime exemplar of this class of reagents. It serves not merely as a static building block but as a dynamic participant in a range of chemical transformations, from the generation of silyl anions to its role as a reducing agent. This guide is designed to provide the practicing researcher with a comprehensive understanding of its fundamental properties, thereby enabling its effective and safe deployment in the laboratory.
Section 1: Fundamental Physicochemical Profile
A compound's utility in a research or industrial setting is fundamentally dictated by its intrinsic physical and chemical properties. This section delineates the core characteristics of this compound, providing the foundational data necessary for its handling, purification, and application.
Molecular and Structural Data
A precise understanding of the molecular structure is the cornerstone of predicting and interpreting chemical behavior.
-
Chemical Formula: C₆H₁₈O₂Si₂
-
Molecular Weight: 178.38 g/mol
-
CAS Registry Number: 14930-89-5
-
Systematic Name (IUPAC): 1,1,2,2-tetramethyl-1,2-disilanediol dimethyl ether
-
Synonyms: Bis(methoxydimethylsilyl)methane
Tabulated Physical Properties
The following table summarizes the key physical constants of this compound. These parameters are critical for practical considerations such as solvent selection, reaction temperature control, and purification methodologies.
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C |
| Melting Point | -25 °C |
| Density | 0.845 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.419 |
| Flash Point | 27 °C (79 °F) |
Spectroscopic Signature
Spectroscopic data provides an empirical fingerprint for the identification and purity assessment of the compound.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by two singlets: one corresponding to the twelve protons of the four silicon-bound methyl groups (Si-CH₃) and another for the six protons of the two methoxy groups (O-CH₃).
-
¹³C NMR (CDCl₃): The carbon-13 NMR spectrum will similarly show two distinct signals for the two types of carbon environments.
-
Infrared (IR) Spectroscopy: Key vibrational modes include strong C-H stretching, Si-C stretching, and a prominent Si-O-C stretching band.
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic applications of this compound are a direct consequence of the reactivity inherent in its Si-Si and Si-O bonds.
Cleavage of the Si-Si Bond
The silicon-silicon bond is susceptible to cleavage by a variety of reagents, a property that is harnessed in numerous synthetic transformations.
-
Halogenation: Treatment with elemental halogens (e.g., Br₂, I₂) or other halogen sources leads to the scission of the Si-Si bond, affording the corresponding halodimethylmethoxysilanes. This provides a convenient route to these useful silylating agents.
-
Reaction with Organometallic Reagents: Strong nucleophiles, such as organolithium or Grignard reagents, can attack the Si-Si bond, generating a silyl anion and a new organosilane.
Reactivity of the Si-O Linkage
The methoxy groups are prone to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
-
Hydrolysis: In the presence of water, particularly with acid or base catalysis, the methoxy groups are hydrolyzed to yield the corresponding silanol, which may undergo further condensation.
-
Transesterification: Reaction with other alcohols in the presence of a suitable catalyst allows for the exchange of the methoxy group, providing a pathway to other alkoxysilanes.
Section 3: Experimental Protocols and Methodologies
The successful application of any reagent is contingent upon well-defined and reproducible experimental procedures.
Protocol for Purification via Fractional Distillation
Rationale: Due to its relatively low boiling point and thermal stability, fractional distillation is the preferred method for purifying this compound from non-volatile impurities or other contaminants with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a standard fractional distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the reagent. A short Vigreux column is typically sufficient.
-
Inert Atmosphere: The system should be flushed with an inert gas (e.g., nitrogen or argon) and maintained under a positive pressure of the same throughout the distillation.
-
Heating: The distillation flask is heated gently and evenly using a heating mantle.
-
Fraction Collection: The fraction boiling at 138-140 °C at atmospheric pressure is collected.
-
Storage: The purified product should be stored in a sealed container under an inert atmosphere to prevent degradation.
Workflow for a Representative Reaction: Silylation of an Alcohol
Objective: To illustrate the use of a derivative of this compound as a silylating agent, this workflow outlines the conceptual steps for the protection of an alcohol.
Caption: Conceptual workflow for the silylation of an alcohol.
Section 4: Safety, Handling, and Storage
Prudent laboratory practice necessitates a thorough understanding of the hazards associated with any chemical.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a flame-retardant lab coat are mandatory when handling this compound.
-
Handling: As a flammable liquid, all operations should be conducted in a well-ventilated chemical fume hood, away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive and should be stored under an inert atmosphere.
-
Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous materials.
Section 5: Concluding Remarks
This compound is a multifaceted organosilicon reagent with a well-established profile of reactivity. A comprehensive grasp of its physical properties, chemical behavior, and proper handling procedures is essential for its effective and safe utilization in chemical synthesis. It is the author's hope that this guide will serve as a valuable resource for researchers in their endeavors to harness the full potential of this versatile compound.
References
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An In-depth Technical Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a versatile organosilicon compound that has garnered significant interest in various fields of chemical synthesis and materials science. Its unique structure, featuring a silicon-silicon bond flanked by methoxy and methyl groups, imparts valuable reactivity and properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical characteristics, and key applications, with a focus on providing practical insights for laboratory and developmental work.
Chemical Identity and Structure
CAS Number: 10124-62-6[1]
Molecular Formula: C₆H₁₈O₂Si₂
Molecular Weight: 178.38 g/mol
IUPAC Name: this compound
Synonyms: 1,1,2,2-Tetramethyl-1,2-dimethoxydisilane, Methoxy-[methoxy(dimethyl)silyl]-dimethylsilane[2]
The structure of this compound consists of a central disilane core (Si-Si bond). Each silicon atom is bonded to two methyl groups and one methoxy group.
Structural Representation:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| Appearance | Liquid | [2] |
| Density | 0.8587 g/mL at 25 °C | |
| Boiling Point | 148-149 °C | [3] |
| Refractive Index (n20/D) | 1.425 | |
| Flash Point | 27.1 °C (closed cup) | |
| SMILES | CO(C)(C)OC | |
| InChI Key | CWGBHCIGKSXFED-UHFFFAOYSA-N |
Synthesis of this compound
The most common and direct laboratory synthesis of this compound involves the methoxy-de-chlorination of 1,2-dichloro-1,1,2,2-tetramethyldisilane. This reaction is analogous to the synthesis of other alkoxysilanes from their corresponding chlorosilanes.[4]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol (Exemplary):
This protocol is based on the general method for the synthesis of alkoxysilanes from chlorosilanes.[4]
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 eq)
-
Anhydrous Methanol (2.2 eq)
-
Anhydrous Pyridine (2.2 eq)
-
Anhydrous Diethyl Ether or Toluene (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of anhydrous methanol and anhydrous pyridine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the methanol/pyridine solution dropwise to the stirred solution of the chlorodisilane at 0 °C over a period of 1-2 hours. A white precipitate of pyridinium hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Filter the reaction mixture under inert atmosphere to remove the pyridinium hydrochloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Chlorosilanes and the resulting alkoxysilanes are sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes. Therefore, all reagents and solvents must be anhydrous, and the reaction should be carried out under an inert atmosphere.
-
Base (Pyridine): A base, such as pyridine or another tertiary amine, is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents potential side reactions and drives the reaction to completion.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the reaction and to minimize the formation of byproducts.
Applications in Chemical Synthesis and Materials Science
This compound is a valuable reagent in several areas of chemical synthesis and is also used as a precursor in materials science.
Palladium-Catalyzed Bis-silylation of Alkynes
A significant application of this disilane is in the palladium-catalyzed bis-silylation of alkynes. This reaction allows for the stereoselective introduction of two silyl groups across a carbon-carbon triple bond, leading to the formation of vicinal bis(silyl)alkenes, which are versatile synthetic intermediates. A notable example is the synthesis of pyridine-fused siloles.[5][6][7]
Reaction Scheme for the Synthesis of Pyridine-Fused Siloles:
Caption: Palladium-catalyzed synthesis of pyridine-fused siloles.
Experimental Protocol for the Synthesis of Pyridine-Fused Siloles (General): [2][6]
Materials:
-
2-Bromo-3-(pentamethyldisilanyl)pyridine (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Anhydrous triethylamine (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 2-bromo-3-(pentamethyldisilanyl)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in anhydrous triethylamine.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the mixture to reflux (or a specified temperature) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and hydrolyze with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mechanistic Insights:
The reaction is believed to proceed through a Sonogashira coupling followed by an intramolecular trans-bis-silylation.[6] The palladium catalyst facilitates the oxidative addition of the Si-Si bond, followed by migratory insertion of the alkyne and reductive elimination to form the pyridine-fused silole.
Precursor in Sol-Gel Processes
Organoalkoxysilanes, such as this compound, can serve as precursors in sol-gel chemistry to produce hybrid organic-inorganic materials.[8][9][10] The methoxy groups are susceptible to hydrolysis and condensation reactions, which form a siloxane (Si-O-Si) network. The presence of the methyl groups provides hydrophobicity and modifies the mechanical properties of the resulting material.
Sol-Gel Process Workflow:
Caption: General workflow of a sol-gel process.
Generation of Dimethylsilylene
This compound can be used to generate dimethylsilylene (Me₂Si:), a reactive intermediate, through gas-phase flow-pyrolysis at high temperatures (e.g., 600 °C). Dimethylsilylene can then be trapped with various reagents to synthesize other organosilicon compounds.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Hazard Identification:
-
GHS Pictograms: GHS02 (Flammable)
-
Signal Word: Warning
-
Hazard Statements: H226 (Flammable liquid and vapor)
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use non-sparking tools.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical with established applications in synthetic organic chemistry and potential in materials science. Its utility in palladium-catalyzed reactions for the construction of complex silicon-containing molecules is particularly noteworthy. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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Naka, A., Shimomura, N., & Kobayashi, H. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. ACS Omega, 7(34), 30369-30375. [Link]
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Naka, A., Shimomura, N., & Kobayashi, H. (2022). Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation. ACS Omega, 7(34), 30369-30375. [Link]
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An In-Depth Technical Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a versatile organosilicon compound. It delves into the historical context of its discovery, tracing the evolution of its synthesis from early reductive coupling methods to modern catalytic approaches. The guide further details its chemical and physical properties, supported by analytical data, and explores its diverse applications in organic synthesis and materials science with illustrative experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding and practical knowledge of this important disilane.
Introduction: The Dawn of Organosilicon Chemistry and the Emergence of Disilanes
The field of organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has its roots in the mid-19th century. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, marking the genesis of this fascinating area of chemistry.[1][2] Early progress was methodical, with pioneers like Frederic Kipping laying much of the groundwork in the early 20th century through extensive research on organochlorosilanes and their derivatives.[3]
A significant milestone in the synthesis of silicon-silicon (Si-Si) bonds was the adaptation of the Wurtz reaction, a method originally used for coupling alkyl halides to form alkanes.[4] This reductive coupling technique, typically employing sodium metal, provided a viable, albeit sometimes low-yielding, pathway to disilanes.[4] The fundamental reaction involves the reductive coupling of two silyl halide molecules.
It is within this historical context of burgeoning organosilicon chemistry and the development of Si-Si bond-forming reactions that the discovery of this compound can be understood. While the exact seminal publication detailing its first synthesis remains elusive in readily available literature, its conceptualization and initial preparation would have logically followed the established principles of Wurtz-type couplings of the corresponding methoxydimethylchlorosilane precursor.
Synthesis of this compound: An Evolutionary Perspective
The synthesis of this compound has evolved from classical methods to more sophisticated and efficient modern techniques.
Historical Approach: The Wurtz-Type Reductive Coupling
The earliest feasible method for the synthesis of this compound is the Wurtz-type reductive coupling of methoxydimethylchlorosilane using an alkali metal, such as sodium, as the reducing agent. This method, while historically significant, often suffers from harsh reaction conditions and potential side reactions.
Reaction Scheme:
2 CH₃O(CH₃)₂SiCl + 2 Na → CH₃O(CH₃)₂Si-Si(CH₃)₂OCH₃ + 2 NaCl
Experimental Protocol: Conceptual Wurtz-Type Synthesis
Objective: To synthesize this compound via reductive coupling.
Materials:
-
Methoxydimethylchlorosilane
-
Sodium metal dispersion
-
Anhydrous toluene (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a dispersion of sodium metal in anhydrous toluene under an inert atmosphere.
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of methoxydimethylchlorosilane in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.
-
The reaction mixture is cooled to room temperature and the excess sodium is quenched by the careful addition of a proton source (e.g., isopropanol).
-
The resulting mixture is filtered to remove sodium chloride and other solid byproducts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Modern Synthetic Methodologies
Modern organic synthesis has seen the development of more efficient and selective methods for the formation of Si-Si bonds, which are applicable to the synthesis of this compound.
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. These methods offer milder reaction conditions and greater functional group tolerance compared to classical methods.[5]
Reaction Scheme:
While a direct palladium-catalyzed reductive coupling of methoxydimethylchlorosilane is not the most common route, related palladium-catalyzed disilylations of unsaturated compounds using this disilane are prevalent, highlighting the utility of palladium in organosilicon chemistry.[5]
Electrochemical methods provide a "greener" alternative for the synthesis of disilanes by avoiding the use of stoichiometric metallic reducing agents.[6] The reductive coupling of chlorosilanes can be achieved at an electrode surface.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₆H₁₈O₂Si₂ |
| Molecular Weight | 178.38 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 138 °C at 760 mmHg[7] |
| Density | 0.859 g/mL at 25 °C[7] |
| Refractive Index (n²⁰/D) | 1.425 |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two main signals: a singlet for the methyl protons attached to silicon and a singlet for the methoxy protons. The integration of these signals would be in a 12:6 (or 2:1) ratio.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals corresponding to the methyl carbons and the methoxy carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of organosilicon compounds. GC-MS is a common technique for its analysis.[8]
Applications in Organic Synthesis and Materials Science
This compound is a valuable reagent with a growing number of applications in both academic and industrial research.
Palladium-Catalyzed Bis-silylation of Alkynes
A significant application of this compound is in the palladium-catalyzed bis-silylation of alkynes. This reaction introduces two silyl groups across a triple bond, providing access to versatile bis(silyl)alkene intermediates.[2][9][10]
Experimental Protocol: Palladium-Catalyzed Bis-silylation of an Alkyne
Objective: To synthesize a 1,2-bis(dimethylmethoxysilyl)alkene.
Materials:
-
Alkyne (e.g., 1-octyne)
-
This compound
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, the alkyne and this compound are dissolved in anhydrous toluene.
-
The palladium(0) catalyst is added to the solution.
-
The reaction mixture is heated to an appropriate temperature (e.g., 80-110 °C) and stirred for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired bis(silyl)alkene.
Precursor for Silicon-Containing Materials
This compound serves as a precursor in the synthesis of silicon-containing polymers and materials.[11][12] Its ability to undergo hydrolysis and condensation reactions makes it suitable for the preparation of polysiloxanes with controlled structures. Furthermore, it can be used in chemical vapor deposition (CVD) processes to deposit thin films of silicon-based materials, which have applications in the semiconductor industry.[13][14][15]
Silylating Agent
The methoxy groups in this compound can be displaced by nucleophiles, allowing it to act as a silylating agent for the protection of alcohols and other functional groups.[3][16][17][18][19] This application is particularly useful in multi-step organic syntheses where the temporary masking of reactive sites is required.
Conclusion
This compound, a compound with roots in the early explorations of organosilicon chemistry, has evolved into a valuable and versatile reagent. Its synthesis has progressed from classical, harsh methods to more refined and sustainable modern techniques. The unique reactivity of its Si-Si and Si-O bonds has led to significant applications in palladium-catalyzed transformations, the synthesis of advanced materials, and as a protecting group in complex organic synthesis. As research in organosilicon chemistry continues to expand, it is anticipated that the utility of this compound will continue to grow, finding new applications in catalysis, materials science, and beyond.
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Disilane. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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- Zhou, Z., Tan, X., Peng, S., Liang, Y., & Yang, Y. (2025). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. Organic Chemistry Frontiers, 12(14).
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
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Spectroscopic Analysis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties:
-
Linear Formula: ((CH₃O)Si(CH₃)₂)₂
-
Appearance: A flammable liquid.
-
Key Structural Features: The molecule is symmetrical, with a central silicon-silicon bond. Each silicon atom is bonded to two methyl groups and one methoxy group. This symmetry will be a key factor in the interpretation of its NMR spectra.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of chemical compounds. For 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete analytical profile.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Available Data:
A GC-MS (Gas Chromatography-Mass Spectrometry) spectrum for this compound is available through the PubChem database. While the full fragmentation pattern is not detailed here, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (178.38).
Expected Fragmentation Pattern:
Organosilicon compounds often exhibit characteristic fragmentation patterns in mass spectrometry. For this compound, common fragmentation pathways would likely involve:
-
Cleavage of the Si-Si bond: This would lead to fragments corresponding to the [Si(CH₃)₂(OCH₃)]⁺ ion.
-
Loss of a methyl group (-CH₃): Resulting in an [M-15]⁺ ion.
-
Loss of a methoxy group (-OCH₃): Resulting in an [M-31]⁺ ion.
-
Rearrangements: Silyl groups are known to undergo rearrangements, which can lead to complex fragmentation patterns.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the prepared sample into the GC-MS instrument. The sample is vaporized in the heated injection port.
-
Gas Chromatography Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method used for this purpose.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation Workflow:
Caption: Workflow for Mass Spectrometry Data Interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.
Expected ¹H NMR Spectrum:
Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is anticipated.
-
Si-CH₃ Protons: The twelve protons of the four methyl groups attached to the silicon atoms are chemically equivalent. They are expected to appear as a single, sharp singlet. The chemical shift would likely be in the upfield region (around 0.1-0.3 ppm) characteristic of methyl groups on silicon.
-
O-CH₃ Protons: The six protons of the two methoxy groups are also chemically equivalent. They should produce a single singlet, shifted further downfield (expected around 3.4-3.6 ppm) due to the deshielding effect of the adjacent oxygen atom.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will also be simple, reflecting the molecular symmetry.
-
Si-CH₃ Carbons: The four methyl carbons attached to silicon are equivalent and will give rise to a single resonance at a high field (typically -5 to 5 ppm).
-
O-CH₃ Carbons: The two methoxy carbons are equivalent and will appear as a single resonance further downfield (around 50-60 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. This is typically a quick experiment. Following this, set up and acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
NMR Data Interpretation Workflow:
Caption: Workflow for IR Spectroscopy Data Interpretation.
Summary of Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Singlet (~0.1-0.3 ppm, 12H, Si-CH₃); Singlet (~3.4-3.6 ppm, 6H, O-CH₃) |
| ¹³C NMR | Resonance (~ -5 to 5 ppm, Si-CH₃); Resonance (~50-60 ppm, O-CH₃) |
| IR (cm⁻¹) | 2960-2850 (C-H stretch); 1250-1270 & 800-860 (Si-CH₃); 1000-1100 (Si-O-C stretch) |
| Mass Spec (m/z) | Molecular Ion (M⁺) at ~178. Key fragments from loss of CH₃ and OCH₃. |
Conclusion
The structural analysis of this compound relies on a synergistic application of mass spectrometry, NMR, and IR spectroscopy. While a complete, publicly available experimental dataset is currently elusive, the expected spectroscopic data, based on the compound's known structure and the principles of spectroscopic interpretation for organosilicon compounds, provide a robust framework for its characterization. The high symmetry of the molecule simplifies its NMR spectra, making it an excellent example for understanding the relationship between molecular structure and spectroscopic output. The protocols and interpretation workflows detailed in this guide offer a solid foundation for researchers working with this and related organosilicon compounds.
References
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Alfa Aesar. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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A Theoretical and Spectroscopic Exploration of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Whitepaper for Advanced Research
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the molecular structure, bonding, and reactivity of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane. In the absence of extensive published theoretical studies on this specific molecule, this document serves as a roadmap for researchers, outlining key areas for computational investigation and spectroscopic validation. By leveraging established theoretical methodologies and drawing parallels with related organosilicon compounds, we propose a series of in-depth analyses to elucidate the electronic and conformational properties of this versatile reagent. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application and fundamental properties of organosilicon compounds.
Introduction: The Significance of this compound
This compound, with the chemical formula C6H18O2Si2, is a member of the disilane family of organosilicon compounds.[1][2] It serves as a valuable precursor and reagent in various chemical syntheses. Notably, it is utilized in palladium-catalyzed bis(silylation) reactions and as a source of dimethylsilylene through gas-phase flow-pyrolysis.[3] Understanding the fundamental molecular properties of this compound is crucial for optimizing its existing applications and for the rational design of new synthetic methodologies.
Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful lens through which to examine molecular structure, bonding, and reactivity at the atomic level. This guide outlines a proposed theoretical investigation of this compound, focusing on areas that are likely to yield significant insights for synthetic and materials chemists.
Proposed Theoretical Investigations
Due to a lack of specific published theoretical research on this compound, this section details a proposed course of study using well-established computational chemistry techniques. The insights from these proposed studies will be critical in developing a deeper understanding of this molecule's behavior.
Conformational Analysis: Unveiling the Rotational Landscape
The presence of the Si-Si single bond allows for rotation, leading to different conformational isomers. A thorough conformational analysis is the first step in understanding the molecule's preferred shapes and the energy barriers between them.
Methodology:
A potential energy surface (PES) scan should be performed by systematically rotating the dihedral angle around the Si-Si bond. For each rotational step, the geometry should be optimized to find the lowest energy structure. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended for this task.
Expected Outcomes:
The analysis is expected to reveal at least two stable conformers: an anti and a gauche form. The relative energies of these conformers will determine their population at a given temperature. The rotational energy barrier between these conformers can also be calculated, providing insight into the molecule's flexibility.
Caption: Proposed potential energy surface for Si-Si bond rotation.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure will provide insights into the nature of the chemical bonds, particularly the Si-Si and Si-O bonds, and the overall charge distribution within the molecule.
Methodology:
Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. It allows for the investigation of orbital interactions, charge distribution, and bond orders. Molecular Orbital (MO) theory, including visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), will reveal the regions of the molecule most likely to be involved in chemical reactions.
Expected Outcomes:
-
Si-Si Bond: The NBO analysis will quantify the covalent character of the Si-Si bond.
-
Si-O Bond: The nature of the Si-O bond, including any potential p-d π-backbonding, can be investigated.
-
HOMO-LUMO: The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability and reactivity. The spatial distribution of these orbitals will highlight the likely sites for nucleophilic and electrophilic attack.
Caption: Workflow for electronic structure and bonding analysis.
Predicted Spectroscopic Signatures and Experimental Validation
Theoretical calculations can predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the accuracy of the computational model.
Vibrational Spectroscopy (IR and Raman)
Methodology:
Frequency calculations using DFT at the same level of theory as the geometry optimization will yield the vibrational modes of the molecule. The calculated frequencies are often systematically overestimated and may require scaling to match experimental data.
Expected Outcomes:
A table of predicted vibrational frequencies and their corresponding assignments (e.g., Si-H stretch, C-H stretch, Si-O stretch) can be generated. This will aid in the interpretation of experimental IR and Raman spectra.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | 2900-3000 | Medium | Medium |
| Si-C Stretch | 600-800 | Strong | Medium |
| Si-O Stretch | 1000-1100 | Strong | Weak |
| Si-Si Stretch | 400-500 | Weak | Strong |
Table 1: Predicted vibrational frequencies for this compound.
NMR Spectroscopy
Methodology:
Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts.
Expected Outcomes:
The predicted NMR spectra will show distinct signals for the methyl and methoxy protons and carbons. The ²⁹Si NMR chemical shift will be characteristic of the disilane structure. These theoretical predictions can be directly compared with experimental spectra for structural verification. A predicted ¹H NMR spectrum of the analogous 1,2-dimethoxyethane shows two distinct signals for the methoxy and ethane protons.[4] A similar pattern is expected for this compound, with signals corresponding to the methyl and methoxy groups.
Reactivity and Mechanistic Insights
Theoretical calculations can be used to explore the reaction mechanisms of known transformations involving this compound and to predict its reactivity in new chemical processes.
Precursor to Dimethylsilylene
The thermal decomposition of this compound to form dimethylsilylene can be modeled computationally.[3]
Methodology:
Locating the transition state for the decomposition reaction using methods like the Berny algorithm will provide the activation energy for the process. This will offer insight into the thermal stability of the molecule and the conditions required for silylene generation.
Role in Catalysis
The interaction of this compound with a palladium catalyst in bis(silylation) reactions can be investigated.
Methodology:
DFT calculations can be used to model the oxidative addition of the Si-Si bond to a palladium(0) complex. This will help in understanding the initial steps of the catalytic cycle and the role of the methoxy substituents in modulating the reactivity.
Conclusion and Future Outlook
This whitepaper has outlined a comprehensive theoretical framework for the study of this compound. While experimental data on this compound is available, a detailed theoretical understanding of its properties is currently lacking in the scientific literature. The proposed computational investigations, encompassing conformational analysis, electronic structure elucidation, spectroscopic prediction, and reactivity modeling, will provide invaluable insights for researchers working with this and related organosilicon compounds.
The synergy between theoretical predictions and experimental validation is key to advancing our understanding of chemical systems. It is our hope that this guide will stimulate further research into the fascinating and synthetically useful world of organodisilanes.
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reactivity of the Si-Si bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
An In-depth Technical Guide to the Reactivity of the Si-Si Bond in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Abstract
The silicon-silicon (Si-Si) bond, a fundamental linkage in organosilicon chemistry, exhibits a unique reactivity profile distinct from its carbon-carbon counterpart. This guide provides a comprehensive technical exploration of the Si-Si bond's reactivity within a specific, functionally substituted molecule: this compound. This molecule serves as an exemplary model for understanding how adjacent alkoxy groups influence the thermal, photochemical, and catalytic behavior of the disilane core. We will delve into the mechanistic underpinnings of key transformations, including thermal generation of silylenes, transition metal-catalyzed bis-silylation reactions, and cleavage pathways initiated by various reagents. This document is intended for researchers and professionals in chemical synthesis and materials science, offering field-proven insights and detailed experimental protocols to harness the synthetic potential of this versatile disilane.
Introduction: The Dichotomy of the Si-Si Bond
Organodisilanes, compounds containing one or more silicon-silicon bonds, are mainstays in modern chemistry, serving as precursors to polymers, ceramics, and fine chemicals. The Si-Si σ-bond is significantly longer (approx. 2.34 Å) and weaker (bond dissociation energy ~80 kcal/mol) than a typical C-C bond, rendering it a site of controlled chemical reactivity.
This compound, with the linear formula ((CH₃O)Si(CH₃)₂)₂, is a particularly interesting substrate.[1][2] The presence of electron-withdrawing methoxy groups on each silicon atom polarizes the Si-Si bond and influences the Lewis acidity of the silicon centers. This electronic feature, combined with the inherent lability of the Si-Si bond, opens a diverse array of reaction pathways not readily accessible with peralkyldisilanes. This guide will dissect these pathways, providing both theoretical rationale and practical application.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈O₂Si₂ | [3][4] |
| Molecular Weight | 178.38 g/mol | [2][3] |
| Appearance | Liquid | N/A |
| Density | 0.8587 g/mL at 25 °C | [1] |
| Boiling Point | 138 °C at 760 mmHg | [3] |
| Refractive Index | n20/D 1.425 | [1] |
| Flash Point | 27.1 °C (closed cup) | [1][3] |
| CAS Number | 10124-62-6 | [1][2][3] |
Modes of Si-Si Bond Cleavage and Reactivity
The reactivity of this compound is dominated by the cleavage of its Si-Si bond, which can be initiated through thermal, photochemical, or chemical means.
Thermal Reactivity: Pyrolytic Generation of Dimethylsilylene
One of the most significant applications of this compound is its use as a clean precursor for the generation of dimethylsilylene (:SiMe₂), a highly reactive intermediate.[1][2]
Causality of Experimental Choice: High-temperature gas-phase flow-pyrolysis is employed to provide sufficient energy to overcome the Si-Si bond dissociation energy, leading to homolytic cleavage.[1] The methoxy substituents facilitate this process compared to hexamethyldisilane. The reaction is conducted under vacuum to ensure that the highly reactive silylene intermediate can be trapped or studied before it oligomerizes.
The process involves the homolytic scission of the Si-Si bond, which is often followed by subsequent reactions of the resulting silyl radicals or, more directly, the extrusion of the silylene.
Caption: Pyrolytic generation of dimethylsilylene.
Experimental Protocol: Generation of Dimethylsilylene
-
System Setup: A quartz tube is placed inside a tube furnace capable of reaching at least 600 °C. The inlet of the tube is connected to a flask containing this compound via a metering valve. The outlet is connected to a high-vacuum line with a cold trap.
-
Procedure:
-
Evacuate the entire system to <0.1 Torr.
-
Heat the furnace to 600 °C.
-
Slowly introduce the disilane into the hot quartz tube via the metering valve. The flow rate should be controlled to maintain a low pressure.
-
The pyrolysate, containing the generated dimethylsilylene, is passed into a reaction vessel containing a trapping agent (e.g., a conjugated diene like 2,3-dimethyl-1,3-butadiene) or deposited onto a cold finger for spectroscopic analysis.
-
-
Self-Validation: The formation of the silylene is confirmed by the characterization of its trapping products. For example, reaction with 2,3-dimethyl-1,3-butadiene yields 1,1,3,4-tetramethyl-1-silacyclopent-3-ene, which can be identified by NMR spectroscopy and mass spectrometry.
Photochemical Reactivity
While direct photolysis data for the title compound is sparse, the photochemistry of aryldisilanes is well-established and serves as a strong predictive model.[5] Direct irradiation of disilanes typically results in the homolysis of the Si-Si bond to generate two silyl radicals.[5]
Caption: Photolytic Si-Si bond cleavage pathway.
These highly reactive silyl radicals can then undergo various reactions, including hydrogen abstraction from the solvent, disproportionation, or addition to unsaturated systems. The photolysis of a related disilane in methanol led to products derived from the reaction of the photoexcited state with the solvent, highlighting the complex pathways available.[6]
Transition Metal-Catalyzed Reactivity: Bis-silylation
A cornerstone of the reactivity of this compound is its application in palladium-catalyzed bis-silylation of alkynes and diynes.[1][2] This reaction provides a powerful method for the stereoselective synthesis of 1,2-disilylated alkenes.
Causality of Experimental Choice: A low-valent palladium(0) complex is used as the catalyst because it can readily undergo oxidative addition into the electron-rich Si-Si σ-bond, initiating the catalytic cycle. The choice of ligands on the palladium center (e.g., phosphines) is critical to modulate the catalyst's stability and reactivity. The reaction is typically run in an inert, anhydrous solvent to prevent catalyst deactivation and unwanted side reactions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the Si-Si bond to form a Pd(II) bis(silyl) complex.
-
Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into one of the Pd-Si bonds.
-
Reductive Elimination: The two silyl groups are transferred to the former alkyne, regenerating the Pd(0) catalyst and releasing the cis-bis(silylated) alkene product.
Caption: Catalytic cycle for Pd-catalyzed bis-silylation.
Experimental Protocol: Palladium-Catalyzed Bis-silylation of 1,4-Diethynylbenzene
-
Materials:
-
1,4-Diethynylbenzene
-
This compound (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
Tri-tert-butylphosphine (4 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and tri-tert-butylphosphine.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
Add 1,4-diethynylbenzene followed by this compound.
-
Seal the flask, remove from the glovebox, and heat to 80 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, filter through a pad of silica gel to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography or recrystallization.
-
-
Self-Validation: The product, a 1,4-bis(1,2-disilyl-ethenyl)benzene derivative, is characterized by ¹H, ¹³C, and ²⁹Si NMR. The cis-stereochemistry is confirmed by the magnitude of the vinyl proton coupling constants in the ¹H NMR spectrum. This protocol is based on its documented use for obtaining crack-free sol-gels.[1][2]
Reactivity with Nucleophiles and Electrophiles
The Si-O bonds in this compound are also reactive sites. Strong nucleophiles may attack the silicon center, leading to the cleavage of the Si-O bond rather than the Si-Si bond.[7] However, the Si-Si bond's reactivity can be unmasked by electrophilic activation.
Electrophilic Cleavage: The Si-Si bond, being the Highest Occupied Molecular Orbital (HOMO) of the molecule, is susceptible to attack by strong electrophiles. For instance, halogens (e.g., Br₂, I₂) can cleave the Si-Si bond to yield two equivalents of the corresponding halosilane, Me₂(MeO)Si-X. This proceeds via a classic electrophilic cleavage mechanism.
Hypercoordination-Induced Cleavage: The reactivity of the Si-Si bond can be dramatically enhanced by inducing hypercoordination at one or both silicon atoms.[8] Although not directly studied for this specific molecule, treatment with strong Lewis bases (e.g., fluoride ions) could form a pentacoordinate silicate intermediate. This hypercoordination weakens the distal Si-Si bond, making it exceptionally susceptible to cleavage by even mild electrophiles or oxidants.[8]
Conclusion and Future Outlook
This compound is a versatile reagent whose chemistry is dominated by the reactivity of its Si-Si bond. This guide has detailed the primary activation modes: thermal pyrolysis for silylene generation, photochemical homolysis into silyl radicals, and transition metal-catalyzed oxidative addition for powerful C-C bond-forming reactions like bis-silylation. The presence of methoxy groups modulates this reactivity, providing a handle for fine-tuning its chemical behavior.
For professionals in drug development, the bis-silylation reaction offers a robust method for constructing complex molecular scaffolds. For materials scientists, the controlled pyrolytic generation of silylenes is a gateway to novel silicon-containing polymers and materials. Future research will likely focus on expanding the scope of catalytic transformations involving this disilane, exploring asymmetric bis-silylations, and harnessing the generated silyl radicals and silylenes in novel synthetic methodologies.
References
- Title: Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds Source: National Institutes of Health URL
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Title: Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond Source: ResearchGate URL: [Link]
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Title: this compound - MySkinRecipes Source: MySkinRecipes URL: [Link]
- Title: Reactive Intermediates in Organosilicon Chemistry Source: Dow Corning URL
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Title: Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass Source: RSC Publishing URL: [Link]
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Title: Photolysis of 1,1,2,2-tetramethyl-1,2-bis-(2′-thienyl)disilane Source: Sci-Hub URL: [Link]
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Title: this compound | C6H18O2Si2 | CID 12456923 - PubChem Source: PubChem URL: [Link]
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Title: Selective Si–O–Si Bond Cleavage as Synthetic Access to Functionalized, Hydrolysis-stable Zinc Silanolates Source: ResearchGate URL: [Link]
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Title: Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel Source: eScholarship.org URL: [Link]
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Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects Source: National Institutes of Health URL: [Link]
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Title: Thermal and Photochemical Reactions of Organosilicon Compounds Source: National Institutes of Health URL: [Link]
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Title: Cleavage of Si–H and Si–C Bonds by Metal–Ligand Cooperation: Formation of Silyl Anion and Silylene Equivalents from Tertiary Silanes Source: ResearchGate URL: [Link]
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Title: Tetracyclic silaheterocycle formed through a pericyclic reaction cascade including a two-fold intramolecular C–C bond activation Source: National Institutes of Health URL: [Link]
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Title: this compound - PubChemLite Source: PubChemLite URL: [Link]
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Title: Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge) Source: PubMed Central URL: [Link]
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Title: Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane Source: American Chemical Society URL: [Link]
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Title: O2-Dependence of Reactions of 1,2-Dimethoxyethanyl and 1,2-Dimethoxyethanylperoxy Isomers Source: OSTI.GOV URL: [Link]
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Title: The thermal decomposition of 1-(2′-cyano-2′-propoxy)-4-oxo-2,2,6,6-tetramethylpiperidine Source: ResearchGate URL: [Link]
-
Title: Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane Source: ResearchGate URL: [Link]
-
Title: Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I Source: PubMed Central URL: [Link]
-
Title: Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane Source: ResearchGate URL: [Link]
-
Title: Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne Source: National Institutes of Health URL: [Link]
-
Title: Organosilicon chemistry. Part XIII. Insertion reactions of 1,2,2-trifluoroethylidene into silicon–hydrogen and silicon–halogen bonds Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]
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Title: Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- | C6H18O3Si2 | CID 519526 - PubChem Source: PubChem URL: [Link]
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Title: Reactions of 1,2,4,5-tetrazines with S-nucleophiles Source: ResearchGate URL: [Link]
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Title: Dynamic Nucleophilic Aromatic Substitution of Tetrazines Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of 4,16-Dimethoxy-1,2-Dimethyl[2.4]Metacyclophan-1-Ene and 8,17-Dimethoxy-1.2-Dimethyl-10-ThiaCyclophan-1-Ene Source: ResearchGate URL: [Link]
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Title: Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates Source: ChemRxiv URL: [Link]
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The Versatile Precursor: An In-depth Technical Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Organosilicon Chemistry
Abstract
This technical guide provides a comprehensive overview of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane, a versatile and reactive precursor in the field of organosilicon chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and diverse applications of this key reagent. We will explore its role in the generation of highly reactive silylenes and its utility in palladium-catalyzed reactions, providing detailed experimental protocols and mechanistic insights. The content is structured to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating framework for its application in research and development.
Introduction: The Significance of Organosilicon Compounds
Organosilicon compounds have become indispensable in modern chemistry, with applications spanning materials science, medicinal chemistry, and organic synthesis. Their unique properties, stemming from the differences in size and electronegativity between silicon and carbon, allow for novel molecular architectures and reactivities. Among the vast array of organosilicon reagents, this compound stands out as a particularly valuable precursor due to the reactivity of its silicon-silicon bond and the influence of its methoxy substituents. This guide will illuminate the chemistry of this compound, providing the reader with the knowledge to effectively harness its potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood, away from ignition sources.
| Property | Value |
| Molecular Formula | C₆H₁₈O₂Si₂[1] |
| Molecular Weight | 178.38 g/mol [1] |
| Appearance | Liquid |
| Density | 0.8587 g/mL at 25 °C[1] |
| Boiling Point | 138 °C at 760 mmHg |
| Refractive Index | n20/D 1.425[1] |
| Flash Point | 27.1 °C (closed cup) |
| CAS Number | 10124-62-6[1] |
Safety Information:
-
Hazard Statements: H226 (Flammable liquid and vapor).
-
Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.
-
Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the methanolysis of its corresponding dichloro-precursor, 1,2-dichloro-1,1,2,2-tetramethyldisilane. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis from 1,2-Dichloro-1,1,2,2-tetramethyldisilane
The reaction proceeds via a nucleophilic substitution at the silicon centers. Pyridine is a commonly used base for this transformation as it is effective at scavenging the generated HCl and is relatively easy to remove during workup.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane
-
Anhydrous Methanol
-
Anhydrous Pyridine
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 equiv) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of anhydrous methanol (2.2 equiv) and anhydrous pyridine (2.2 equiv) in anhydrous diethyl ether.
-
Add the methanol/pyridine solution dropwise to the stirred solution of the dichlorodisilane over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The formation of a white precipitate (pyridinium chloride) will be observed. Filter the reaction mixture under nitrogen to remove the precipitate.
-
Wash the precipitate with two portions of anhydrous diethyl ether.
-
Combine the filtrate and the ether washes and remove the solvent under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Generation of Reactive Intermediates
A key feature of this compound is its ability to serve as a precursor to highly reactive silicon-based intermediates, namely silylenes.
Generation of Dimethylsilylene
Dimethylsilylene (Me₂Si:), a divalent silicon species, is a valuable intermediate for the synthesis of various silicon-containing cyclic and polymeric compounds. This compound can be thermally decomposed to generate dimethylsilylene.
Mechanism: Upon heating to high temperatures (e.g., 600 °C) in the gas phase, this compound undergoes cleavage of the Si-Si bond and subsequent elimination to produce two equivalents of dimethylsilylene and dimethoxydimethylsilane.
Caption: Thermal generation of dimethylsilylene.
This method provides a clean source of dimethylsilylene for subsequent trapping reactions with various unsaturated organic molecules.
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed reactions.
Palladium-Catalyzed Bis-silylation of Alkynes
The addition of two silicon atoms across a carbon-carbon triple bond, known as bis-silylation, is a powerful method for the synthesis of 1,2-disubstituted vinylsilanes, which are versatile building blocks in organic synthesis. This compound can be employed as the disilane source in these transformations.
General Reaction Scheme: The reaction typically involves a palladium(0) catalyst which undergoes oxidative addition to the Si-Si bond of the disilane. The resulting bis(silyl)palladium(II) complex then coordinates to the alkyne, followed by insertion and reductive elimination to afford the cis-bis(silylated) alkene and regenerate the palladium(0) catalyst.
Caption: Palladium-catalyzed bis-silylation of an alkyne.
Detailed Experimental Protocol for Bis-silylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and PCy₃ (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add the alkyne substrate (1.0 equiv) to the solution.
-
Finally, add this compound (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bis-silylated alkene.
Conclusion
This compound is a multifaceted precursor in organosilicon chemistry. Its straightforward synthesis, coupled with its ability to generate reactive silylenes and participate in valuable palladium-catalyzed transformations, makes it a powerful tool for the construction of complex silicon-containing molecules. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, paving the way for new discoveries in materials science and drug development.
References
- Palladium-catalyzed addition of a C–Si bond in acylsilanes across the triple bonds in an alkyne bearing a carbonyl group at one terminal is reported. The reaction proceeds with excellent regioselectivity, in which a silyl group is incorporated into the carbon α to the carbonyl group, allowing for straightforward access to a variety of functionalized alkenylsilane derivatives. Catalytic synthesis of indanones by annulation between acylsilanes and alkynes with an identical catalytic system is also reported. (Source: Chemical Science, 2023)
- Supplementary Information for Sodium methoxide-catalyzed direct amidation of esters. (Source: The Royal Society of Chemistry, 2012)
- This compound 97%; CAS Number: 10124-62-6; Linear Formula: ((CH3O)Si(CH3)2)2 at Sigma-Aldrich. (Source: Sigma-Aldrich)
- Bis-silylation of internal alkynes enabled by Ni(0) catalysis.
- Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts. (Source: PMC, NIH)
- Catalytic cis‐bis(silyl)ations of alkynes with disilanes.
- Application Notes and Protocols for Reactions Involving 1,2-Dichlorodisilane. (Source: BenchChem)
- This compound 97%; CAS Number: 10124-62-6; Linear Formula: ((CH3O)Si(CH3)2)2 at Sigma-Aldrich. (Source: Sigma-Aldrich)
- Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts.
- 1,2-Dichlorotetramethyldisilane 95%; CAS Number: 4342-61-4; Linear Formula: [ClSi(CH3)2]2 at Sigma-Aldrich. (Source: Sigma-Aldrich)
- Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane.
- Acetonide protection of diols using iodine and dimethoxypropane. (Source: Dr.
- Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- Direct synthesis of methyldimethoxysilane from metallic silicon and methanol using copper(I) chloride catalyst.
- Concentrating Pyridine Solution. (Source: Reddit)
- Mass Spectrometric Studies of Reductive Elimination
- Pyridine methanol chlorinations.
- Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
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An In-depth Technical Guide to the Reactions of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a versatile organosilicon reagent with growing importance in modern organic synthesis. Its unique structural features, particularly the presence of a silicon-silicon bond and two methoxy groups, impart a distinct reactivity profile that enables a range of valuable transformations. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, offering insights into its applications as a silylating agent, in palladium-catalyzed cross-coupling reactions, and as a potential reducing agent for carbonyl compounds. The information presented herein is intended to equip researchers and professionals in drug development and other scientific fields with the technical knowledge to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties and Synthesis
This compound is a flammable liquid with a molecular formula of C6H18O2Si2 and a molecular weight of 178.38 g/mol .[1] It possesses a density of approximately 0.8587 g/mL at 25 °C.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H18O2Si2 | [1] |
| Molecular Weight | 178.38 g/mol | [1] |
| Density | 0.8587 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.425 | [2] |
| Flash Point | 27.1 °C (closed cup) | [2] |
| CAS Number | 10124-62-6 | [2] |
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
To a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere, add an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a slight excess of a tertiary amine base (e.g., triethylamine).
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain this compound.
Reactions and Applications
Silylation of Alcohols
This compound can be utilized as a silylating agent for the protection of hydroxyl groups in alcohols. The reaction involves the cleavage of the Si-O bond in the disilane and the formation of a new silicon-oxygen bond with the alcohol. While specific protocols for this reagent are not extensively documented, the general principles of alcohol silylation can be applied.
General Silylation Reaction:
Sources
An In-depth Technical Guide to the Solubility of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Common Organic Solvents
Introduction: Understanding the Role of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Modern Research
This compound is an organosilicon compound with the chemical formula C6H18O2Si2.[1][2] It serves as a valuable reagent and precursor in various fields, including organic synthesis and materials science. Its utility is intrinsically linked to its solubility characteristics in different organic solvents, which dictates its reaction kinetics, formulation possibilities, and overall applicability. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C6H18O2Si2 |
| Molecular Weight | 178.38 g/mol |
| Appearance | Colorless liquid |
| Density | Approximately 0.8587 g/mL at 25 °C |
| Boiling Point | 138 °C at 760 mmHg |
| Flash Point | 27 °C |
| Moisture Sensitivity | Noted to be moisture-sensitive |
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | The nonpolar alkyl groups and the Si-Si bond of the disilane are expected to interact favorably with nonpolar aliphatic solvents via London dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, the nonpolar character of the disilane should lead to good miscibility with aromatic hydrocarbons. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors. The oxygen atoms in the disilane's methoxy groups can interact favorably with the ether solvent molecules. |
| Esters | Ethyl acetate | High | Esters, being polar aprotic solvents, are likely to be good solvents for the disilane due to dipole-dipole interactions. |
| Ketones | Acetone, Methyl ethyl ketone | High | The polarity of ketones should facilitate the dissolution of the disilane through dipole-dipole interactions. |
| Halogenated | Dichloromethane, Chloroform | High | Halogenated solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve the disilane. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents are highly polar and should be capable of dissolving the disilane. However, the potential for specific interactions may vary. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Reactive | While likely miscible, the disilane is expected to react with protic solvents like alcohols, especially in the presence of acid or base catalysts, leading to the cleavage of the Si-O bond. This is an important consideration for its use in such solvents. |
| Water | Insoluble and Reactive | Due to its nonpolar character and susceptibility to hydrolysis, this compound is expected to be insoluble in and reactive with water. |
Theoretical Framework for Solubility: A Deeper Dive
The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, the key interactions at play are:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are particularly significant for the nonpolar methyl groups and the silicon-silicon bond of the disilane. These forces are the primary drivers for its solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The methoxy groups introduce polarity to the molecule, allowing for dipole-dipole interactions with polar aprotic solvents like ethers, esters, and ketones.
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) . These parameters break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSPs are likely to be miscible. While experimentally determined HSPs for this compound are not available, they can be estimated using group contribution methods. This allows for a more refined selection of solvents for specific applications.
Caption: Experimental workflow for determining the miscibility of this compound.
Conclusion and Recommendations
This compound is a versatile organosilicon compound with a solubility profile that makes it compatible with a wide array of common aprotic organic solvents. Its miscibility in nonpolar and polar aprotic solvents is predicted to be high, facilitating its use in various synthetic and formulation contexts. However, its reactivity with protic solvents, such as alcohols and water, necessitates careful consideration of solvent choice and reaction conditions to prevent unintended hydrolysis and condensation reactions. For critical applications, it is strongly recommended that researchers perform preliminary solubility tests using the protocol outlined in this guide to confirm compatibility with their specific solvent systems. A thorough understanding of both the solubility and reactivity of this compound is paramount for its successful and safe implementation in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Methodological & Application
The Art of Silylation: A Detailed Guide to the Application of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
In the landscape of modern organic synthesis, the strategic protection of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups available, silyl ethers have carved out a prominent role for their versatility in masking hydroxyl and amino functionalities. This guide delves into the practical application and underlying principles of a uniquely efficient silylating agent: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. Designed for researchers, scientists, and professionals in drug development, this document provides not just a set of protocols, but a deeper understanding of the causality behind the experimental choices, ensuring robust and reproducible outcomes.
Introduction to a Modern Silylating Agent
This compound, with the chemical formula C₆H₁₈O₂Si₂, is a liquid organosilicon reagent that has gained traction in organic synthesis for the protection of hydroxyl and carboxyl groups.[1] Its molecular structure, featuring a silicon-silicon bond flanked by methoxy and methyl groups, imparts distinct reactivity. The presence of electron-donating methoxy groups and its steric profile contribute to its stability and selectivity under mild reaction conditions.[1] This makes it a valuable tool in the synthesis of sensitive intermediates, particularly in the pharmaceutical and agrochemical industries.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈O₂Si₂ | [2] |
| Molecular Weight | 178.38 g/mol | [2] |
| Appearance | Colorless liquid | |
| Density | 0.8587 g/mL at 25 °C | |
| Refractive Index | n20/D 1.425 |
The "Why": Mechanistic Insights into Silylation
The efficacy of this compound as a silylating agent lies in the activation and cleavage of its Si-Si bond, which is weaker than a Si-C or Si-O bond. While various methods can achieve this, palladium catalysis has proven to be a particularly effective strategy, especially in the context of C-H activation and functionalization.
In a palladium-catalyzed cycle, the process is initiated by the oxidative addition of the palladium(0) catalyst into the Si-Si bond of the disilane. This forms a bis(silyl)palladium(II) complex. This reactive intermediate can then participate in a variety of transformations. For the silylation of functional groups, the mechanism can proceed through several pathways depending on the substrate and reaction conditions.
In the context of the palladium-catalyzed silacyclization of 2-iodobiphenyls, a well-documented application of this reagent, the reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps involve the oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with the disilane and subsequent reductive elimination.
Caption: Generalized workflow for palladium-catalyzed silylation.
Core Protocol: Palladium-Catalyzed Silylation of Aryl Halides
This protocol is adapted from a documented procedure for the C-H silacyclization of 2-iodobiphenyls, a testament to the reagent's capability in forming C-Si bonds under palladium catalysis. This specific application highlights a powerful synthetic strategy, and the principles can be adapted for other palladium-catalyzed silylations.
Materials:
-
Substrate (e.g., 2-iodobiphenyl derivative)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., X-Phos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, water, brine, hexanes)
-
Drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide substrate (1.0 equiv.), this compound (1.5 equiv.), palladium(II) acetate (0.05 equiv.), X-Phos (0.10 equiv.), and potassium phosphate (3.0 equiv.).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to the Schlenk tube to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Inerting the System: Evacuate the Schlenk tube and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture at 100 °C for the specified time (e.g., 6-10 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove insoluble inorganic salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired silylated product.
Caption: Step-by-step experimental workflow for palladium-catalyzed silylation.
General Protocol for Silylation of Alcohols and Phenols (Catalyst-Free)
While palladium catalysis is effective for specific transformations, the silylation of simple alcohols and phenols can often be achieved under catalyst-free conditions, relying on the inherent reactivity of the disilane, sometimes promoted by a suitable solvent.
Materials:
-
Alcohol or phenol substrate
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or neat)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate (if necessary)
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a dry flask equipped with a magnetic stir bar and a reflux condenser (if heating), dissolve the alcohol or phenol (1.0 equiv.) in a minimal amount of anhydrous solvent or use the neat substrate if it is a liquid.
-
Reagent Addition: Add this compound (0.6-1.0 equiv.) to the stirred solution at room temperature. The stoichiometry may need to be optimized depending on whether one or both silyl groups of the disilane are expected to react.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts (e.g., methoxy(dimethyl)silane).
-
The crude product can often be used directly in the next step. If further purification is required, it can be achieved by distillation under reduced pressure or by flash column chromatography on silica gel.
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Keep the reagent away from heat, sparks, and open flames.[1] It is stable under normal conditions but should be stored in a cool, dry place in a tightly sealed container.[1]
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of a Lewis acid or a fluoride source to activate the disilane.
-
Side Reactions: In some cases, side reactions such as the formation of disiloxanes can occur. Using anhydrous conditions is crucial to minimize these pathways.
-
Substrate Scope: The reactivity of the hydroxyl or amino group will influence the reaction conditions. Sterically hindered substrates may require more forcing conditions.
-
Workup: For sensitive products, a non-aqueous workup may be necessary. This can involve filtering the reaction mixture through a plug of silica gel to remove any non-volatile impurities.
Conclusion
This compound is a versatile and effective reagent for the silylation of a range of functional groups. Its unique reactivity, particularly in palladium-catalyzed transformations, opens up new avenues for complex molecule synthesis. The protocols provided herein, grounded in both practical application and mechanistic understanding, offer a solid foundation for researchers to incorporate this valuable tool into their synthetic repertoire. As with any chemical transformation, careful optimization and attention to detail will be key to achieving the desired outcomes.
References
- MySkinRecipes. This compound. myskinrecipes.com. Accessed January 10, 2026.
- PubChem. This compound. National Center for Biotechnology Information. pubchem.ncbi.nlm.nih.gov. Accessed January 10, 2026.
- Fisher Scientific. Safety Data Sheet: this compound. fishersci.com. Accessed January 10, 2026.
- Sigma-Aldrich. This compound 97%. sigmaaldrich.com. Accessed January 10, 2026.
- Supporting Information for Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C-H silacyclization of 2-iodobiphenyls. Provided by the grounding tool.
- Wikipedia. Silyl ether. en.wikipedia.org. Accessed January 10, 2026.
- Gelest. Deprotection of Silyl Ethers. gelest.com. Accessed January 10, 2026.
-
Kadama, S. T., & Kim, S. S. (2010). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 12(1), 94-97. [Link]
-
Foti, M. C., Daquino, C., Mackie, I. D., DiLabio, G. A., & Ingold, K. U. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry, 73(23), 9270–9282. [Link]
- Khalili, M. S., et al. (2006). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.
- BenchChem. A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates. benchchem.com. Accessed January 10, 2026.
- BenchChem. Protocol for 2,4-Dimethoxybenzyl (DMB) Protection of Primary Amines. benchchem.com. Accessed January 10, 2026.
- PubChem. This compound. National Center for Biotechnology Information. pubchem.ncbi.nlm.nih.gov. Accessed January 10, 2026.
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- 1. Mechanistic investigation of the palladium-catalyzed synthesis of allylic silanes and boronates from allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04419B [pubs.rsc.org]
- 3. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Polymer Chemistry
Foreword for the Advanced Researcher
Welcome to a comprehensive guide on the applications of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane in the dynamic field of polymer chemistry. This document is crafted for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this versatile organosilicon compound. Herein, we transcend a mere listing of procedures; we delve into the mechanistic underpinnings and causal relationships that govern its utility. Our focus is on providing not just protocols, but a framework for innovation. Whether you are synthesizing novel polysilanes, designing advanced block copolymers, or exploring new frontiers in controlled polymerization, this guide will serve as an invaluable resource.
Compound Profile: this compound
This compound, with the linear formula ((CH₃O)Si(CH₃)₂)₂, is a unique organosilicon compound characterized by a silicon-silicon bond flanked by methoxy and methyl groups.[1] This structure imparts a combination of reactivity and stability that makes it a valuable reagent in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 10124-62-6 | [1] |
| Molecular Weight | 178.38 g/mol | [1] |
| Density | 0.8587 g/mL at 25 °C | [1] |
| Boiling Point | 138 °C at 760 mmHg | [2] |
| Flash Point | 27.1 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.425 | [1] |
Safety and Handling: This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources.[1][3] It is also moisture-sensitive.[2] Always consult the Safety Data Sheet (SDS) before use.[3][4] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[1]
Reductive Coupling for Polysilane Synthesis: A Wurtz-Fittig Analogue
The traditional Wurtz-Fittig reaction for polysilane synthesis involves the reductive coupling of dichlorosilanes with alkali metals.[5] This method, however, can be difficult to control. This compound presents a potential alternative as a milder reducing agent, offering the prospect of more controlled polymerizations. While not a conventional application, the inherent reactivity of the Si-Si bond suggests its feasibility in this role.
Proposed Mechanism
The proposed mechanism involves the cleavage of the Si-Si bond in this compound, followed by the reduction of a dichlorosilane monomer. This process would generate a silyl anion that can then propagate the polymerization.
Caption: Proposed Wurtz-type reductive coupling.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Dichlorodimethylsilane (or other desired dichlorosilane monomer)
-
Anhydrous toluene
-
Anhydrous isopropanol (for quenching)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add anhydrous toluene to the flask via cannula.
-
Add this compound (1.1 equivalents) to the stirring toluene.
-
Slowly add the dichlorosilane monomer (1 equivalent) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography (GC) to observe the consumption of the monomer.
-
After the desired reaction time (e.g., 24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of anhydrous isopropanol.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol or acetone).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes
Anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3), is a powerful method for synthesizing well-defined polysiloxanes.[6] The initiation of AROP typically requires a strong nucleophile. While not a conventional initiator, this compound can be a precursor to silyl anions, which are known to initiate such polymerizations.
Proposed Mechanism for In-Situ Initiator Generation
The Si-Si bond can be cleaved by a strong base or a suitable catalyst to generate a silyl anion, which then acts as the initiator for the ring-opening of the cyclosiloxane monomer.
Caption: Proposed AROP with in-situ initiator.
Experimental Protocol (Proposed)
Materials:
-
This compound
-
Hexamethylcyclotrisiloxane (D3), sublimed and dried
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (for termination)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add this compound to the cold THF.
-
Slowly add a stoichiometric amount of n-BuLi to generate the silyl anion initiator in situ. Stir for 30 minutes.
-
In a separate flask, prepare a solution of D3 in anhydrous THF.
-
Slowly add the D3 solution to the initiator solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for the desired polymerization time (monitor by Gel Permeation Chromatography - GPC).
-
Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Precipitate the polymer in a large volume of a suitable non-solvent (e.g., cold methanol).
-
Isolate the polymer by filtration and dry under vacuum.
Palladium-Catalyzed Bis(silylation) for Polymer Synthesis
A well-documented application of this compound is in the palladium-catalyzed bis(silylation) of alkynes.[5] When diynes are used as substrates, this reaction leads to the formation of silicon-containing polymers with a regular structure.
Reaction Workflow
This process involves the oxidative addition of the disilane to a palladium(0) catalyst, followed by insertion of the alkyne and reductive elimination to form the bis(silylated) product.
Caption: Workflow for bis(silylation) polymerization.
Experimental Protocol
Materials:
-
1,4-Diethynylbenzene (or other diyne monomer)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ and PPh₃.
-
Add anhydrous toluene and stir to form the catalyst solution.
-
Add the diyne monomer and this compound to the catalyst solution.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-100 °C).
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene if necessary.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
A Potential Source of Silyl Radicals for Controlled Radical Polymerization
The Si-Si bond in this compound can be homolytically cleaved under photolytic or thermal conditions to generate silyl radicals. These radicals can potentially initiate radical polymerization of various vinyl monomers. This application is still largely exploratory but holds promise for developing novel initiating systems.
Radical Generation Mechanism
Caption: Silyl radical generation and polymerization.
Experimental Protocol (Exploratory)
Materials:
-
This compound
-
Styrene or Methyl Methacrylate (purified)
-
Anhydrous toluene or bulk polymerization
-
UV photoreactor or high-temperature oil bath
-
Schlenk tube or quartz reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Place the purified vinyl monomer and this compound (as initiator) in a quartz reaction vessel (for photopolymerization) or a Schlenk tube (for thermal polymerization).
-
Degas the mixture by several freeze-pump-thaw cycles.
-
For photopolymerization, place the vessel in a UV photoreactor and irradiate at a specific wavelength (e.g., 254 nm).
-
For thermal polymerization, heat the Schlenk tube in an oil bath to a high temperature (e.g., >150 °C).
-
Monitor the progress of the polymerization by measuring the conversion of the monomer (e.g., by gravimetry or spectroscopy).
-
After the desired conversion is reached, stop the reaction by cooling and exposing the mixture to air.
-
Dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol).
-
Collect and dry the polymer.
References
-
DTIC. (1991). Synthesis and Characterization of Polysilanes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (1990). Polysilanes: Their Synthesis, Properties and Application. Retrieved from [Link]
-
DTIC. (1994). Polysilanes with Various Architectures. Retrieved from [Link]
Sources
- 1. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 2. Self-assembly of silicon-containing triblock copolymer and terpolymers [dspace.mit.edu]
- 3. Alternative reducing agents for the Wurtz synthesis of polysilanes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis of Pyridine-Fused Siloles by Palladium-Catalyzed Intramolecular Bis-Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Advanced Synthesis
Introduction: Unveiling the Potential of a Unique Disilane Reagent
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a versatile organosilicon reagent with a growing footprint in specialized synthetic applications. Its unique structural feature, a silicon-silicon bond flanked by methoxy and methyl groups, imparts a distinct reactivity profile that researchers can harness for a variety of transformations. This guide provides an in-depth exploration of the experimental setups and protocols involving this reagent, with a focus on its role as a precursor to the highly reactive intermediate, dimethylsilylene. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
Reagent Profile and Physical Properties
A comprehensive understanding of the reagent's physical and chemical properties is paramount for its effective and safe use.
| Property | Value |
| CAS Number | 10124-62-6[1][2] |
| Molecular Formula | C6H18O2Si2[1][2] |
| Molecular Weight | 178.38 g/mol [1] |
| Appearance | Colorless liquid |
| Density | 0.8587 g/mL at 25 °C |
| Boiling Point | 138 °C at 760 mmHg[2] |
| Refractive Index | n20/D 1.425 |
| Flash Point | 27.1 °C (closed cup) |
Safety and Handling: A Prerequisite for Successful Experimentation
This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood.[3] Adherence to strict safety protocols is essential to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, chemical safety goggles, and nitrile gloves.
-
Inert Atmosphere: The reagent is moisture-sensitive.[2] All reactions should be conducted under an inert atmosphere of nitrogen or argon. Glassware should be oven- or flame-dried prior to use.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. Dispose of all waste in accordance with local, state, and federal regulations.
Core Application: Generation of Dimethylsilylene for Silylene-Mediated Reactions
A primary and well-documented application of this compound is its use as a clean and efficient precursor for the generation of dimethylsilylene (:SiMe₂) via gas-phase flow-pyrolysis. This highly reactive intermediate can then participate in a variety of insertion and addition reactions.
Mechanism of Dimethylsilylene Generation
The thermal decomposition of this compound proceeds through a retro-insertion mechanism. The silicon-silicon bond cleaves homolytically at elevated temperatures, leading to the formation of two silyl radicals. Subsequent β-scission of a methoxy group from one of the silyl radicals generates dimethylsilylene and a stable byproduct.
Caption: Generation of Dimethylsilylene via Pyrolysis.
Experimental Setup: Gas-Phase Flow Pyrolysis
The generation of dimethylsilylene from this compound is typically achieved using a gas-phase flow pyrolysis apparatus.
Caption: Gas-Phase Flow Pyrolysis Experimental Workflow.
Protocol: Generation of Dimethylsilylene and Trapping with a Diene
This protocol details the generation of dimethylsilylene and its subsequent trapping with a suitable diene, such as 2,3-dimethyl-1,3-butadiene, to form a silacyclopentene derivative.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Inert carrier gas (Nitrogen or Argon)
-
Anhydrous solvent for trapping (e.g., toluene)
Procedure:
-
Apparatus Setup: Assemble the gas-phase flow pyrolysis apparatus as depicted in the workflow diagram. Ensure all glassware is thoroughly dried and the system is leak-free.
-
Carrier Gas Flow: Start the flow of the inert carrier gas through the system at a controlled rate.
-
Heating: Heat the tube furnace to the desired pyrolysis temperature (typically in the range of 450-600 °C).
-
Reagent Introduction: Gently heat the vessel containing this compound to vaporize the reagent and introduce it into the carrier gas stream.
-
Trapping: The outlet of the pyrolysis tube should be connected to a cold trap (-78 °C, dry ice/acetone bath) containing a solution of the trapping agent (e.g., 2,3-dimethyl-1,3-butadiene) in an anhydrous solvent.
-
Reaction: The highly reactive dimethylsilylene generated in the hot zone will be carried by the gas flow into the cold trap where it will react with the diene.
-
Workup and Analysis: Once the reaction is complete, the contents of the cold trap are allowed to warm to room temperature. The solvent is removed under reduced pressure, and the resulting residue can be purified by distillation or chromatography to isolate the desired silacyclopentene product.
Potential and Analogous Applications
Silylation Reactions: A Plausible Role in Silyl Enol Ether Synthesis
The formation of silyl enol ethers from ketones is a cornerstone of modern organic synthesis.[4][5] Typically, this transformation is achieved using a silyl halide (e.g., trimethylsilyl chloride) in the presence of a base. Given the structure of this compound, it is conceivable that it could act as a silylating agent, potentially under milder conditions due to the nature of the Si-O bond.
Hypothetical Reaction Scheme:
Caption: Hypothetical Pathway for Silyl Enol Ether Synthesis.
Causality and Experimental Design Considerations:
-
Activation: The Si-Si bond in this compound would likely require activation, perhaps by a Lewis acid or a nucleophilic catalyst, to facilitate the transfer of a silyl group.
-
Base Selection: The choice of base would be critical in determining the regioselectivity (kinetic vs. thermodynamic enolate formation) of the reaction.
-
Reaction Conditions: Exploration of various solvents and temperatures would be necessary to optimize the reaction conditions.
Reductive Deoxygenation of Sulfoxides: An Area for Exploration
The deoxygenation of sulfoxides to sulfides is a valuable transformation in organic synthesis.[6][7][8] Various silicon-based reagents have been shown to be effective for this purpose. The oxophilic nature of silicon makes this compound a candidate for investigation in this context.
Postulated Mechanism:
The reaction would likely proceed via an initial coordination of the sulfoxide oxygen to one of the silicon atoms, followed by an intramolecular oxygen transfer and cleavage of the S-O bond.
Conclusion and Future Outlook
This compound is a reagent of significant interest, primarily as a clean and efficient source of dimethylsilylene for specialized applications in organosilicon chemistry. The detailed protocol for its use in gas-phase flow pyrolysis provides a solid foundation for researchers to explore the rich chemistry of this reactive intermediate. While its application in other areas such as silylation and deoxygenation is currently less defined, the principles of silicon reactivity suggest that this reagent holds untapped potential. Further research into these areas is warranted and could lead to the development of novel and valuable synthetic methodologies.
References
-
Berkowitz, W. F. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Silyl enol ether. In Wikipedia. Retrieved January 14, 2026, from [Link]
- Nagasawa, K., Yoneta, A., Umezawa, T., & Ito, K. (1987). FACILE DEOXYGENATION OF SULFOXIDES BY USING METALKHLOROMETHYLSILANES. HETEROCYCLES, 26(10), 2657.
-
Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). ACETONE TRIMETHYSILYL ENOL ETHER. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Deoxygenation of sulfoxides to the sulfides. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Deoxygenation of sulfoxides. Retrieved January 14, 2026, from [Link]
-
Nature. (n.d.). Chemoselective reduction of carbonyl compounds over more reactive ones. Nature Portfolio. [Link]
-
Aizpurua, J. M., et al. (n.d.). Reduction of carbonyl compounds promoted by silicon hydrides under the Influence of trimethylsilyl-based reagents. ResearchGate. [Link]
-
MDPI. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]
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Macmillan Group. (2013, September 25). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]
-
National Institutes of Health. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. PMC. [Link]
-
National Institutes of Health. (n.d.). 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane as a useful precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reaction. PMC. [Link]
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Application and Protocol for the Synthesis of Polysilanes via In-Situ Generation of Disilenes from 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Introduction: A Novel Pathway to Controlled Polysilane Synthesis
Polysilanes, polymers with a silicon backbone, have garnered significant attention due to their unique optoelectronic properties, including σ-bond delocalization, which makes them promising materials for applications in photolithography, ceramics precursors, and as conducting polymers.[1] The traditional Wurtz-type coupling of dichlorosilanes, while a foundational method, often suffers from harsh reaction conditions and a lack of control over the polymer's molecular weight and polydispersity.[1][2] To address these limitations, anionic polymerization of "masked disilenes" has emerged as a powerful technique for synthesizing polysilanes with well-defined structures.[3][4]
This application note details a novel and mechanistically plausible approach to polysilane synthesis, utilizing 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane as a precursor for the in-situ generation of a reactive disilene intermediate, which subsequently undergoes anionic polymerization. This method offers a potential alternative to the use of dichlorosilanes, avoiding the production of alkali metal chloride salts and potentially offering a milder reaction pathway.
Mechanistic Rationale: From Alkoxydisilane to Polysilane
The proposed synthetic strategy is predicated on two key sequential steps: the nucleophile-initiated elimination of methoxide from the precursor to form a transient disilene, followed by the anionic polymerization of this reactive intermediate.
Step 1: In-Situ Generation of Tetramethyldisilene
The synthesis is initiated by the nucleophilic attack of a potent anionic initiator, such as a silyl anion (e.g., trimethylsilyllithium) or an organolithium reagent (e.g., n-butyllithium), on one of the silicon atoms of this compound. This initial attack is proposed to form a pentacoordinate siliconate intermediate. The subsequent collapse of this intermediate leads to the elimination of a methoxide anion and the formation of a transient tetramethyldisilene (Me₂Si=SiMe₂) species. The choice of a strong nucleophile is critical to facilitate the cleavage of the relatively stable Si-O bond.
Step 2: Anionic Polymerization of the Transient Disilene
The highly reactive tetramethyldisilene, once formed, is susceptible to further nucleophilic attack by the anionic initiator or the propagating polymer chain end. This initiates a chain-growth polymerization process. The propagation proceeds via the sequential addition of disilene monomers to the growing anionic chain end. This living anionic polymerization mechanism, analogous to that observed with cyclic masked disilenes, allows for excellent control over the molecular weight and results in a narrow polydispersity of the final polysilane.[3][5] The polymerization can be terminated by the addition of a quenching agent, such as an alcohol.
Experimental Workflow and Protocol
The following protocol outlines a detailed procedure for the synthesis of poly(dimethylsilylene) using this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques, as silyl anions and the propagating polymer chains are highly sensitive to air and moisture.
Diagram of the Proposed Experimental Workflow
Caption: Proposed workflow for polysilane synthesis.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | Inhibitor-free, freshly distilled. |
| n-Butyllithium (n-BuLi) in hexanes | 1.6 M | Sigma-Aldrich | Titrate prior to use. |
| Anhydrous Ethanol | ≥99.5% | Sigma-Aldrich | For quenching. |
| Isopropanol | ACS Grade | Fisher Scientific | For precipitation. |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon.
-
Under a positive pressure of argon, add 50 mL of anhydrous THF to the flask via cannula.
-
-
Addition of Monomer:
-
Using a syringe, add 2.0 g (11.2 mmol) of this compound to the stirred THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
-
Initiation of Polymerization:
-
Slowly add 0.7 mL of 1.6 M n-BuLi in hexanes (1.12 mmol, 10 mol%) to the reaction mixture dropwise via syringe over a period of 10 minutes. A color change may be observed upon addition of the initiator.
-
Allow the reaction to stir at -78 °C for 2 hours.
-
-
Quenching and Work-up:
-
After the polymerization period, quench the reaction by the slow addition of 2 mL of anhydrous ethanol.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Pour the reaction mixture into 200 mL of rapidly stirring isopropanol to precipitate the polymer.
-
Collect the white, fibrous polymer by vacuum filtration.
-
Wash the polymer with an additional 50 mL of isopropanol.
-
Dry the polymer under high vacuum overnight to yield the final product.
-
Characterization of the Resulting Polysilane
The synthesized poly(dimethylsilylene) should be characterized to determine its molecular weight, polydispersity, and structural integrity.
-
Gel Permeation Chromatography (GPC): GPC analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a living polymerization process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy should be used to confirm the structure of the polymer. The absence of signals corresponding to the methoxy groups of the starting material and the presence of broad signals characteristic of the -(SiMe₂)- backbone will confirm the successful polymerization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to verify the absence of Si-O stretches from the precursor and the presence of characteristic Si-C and Si-Si vibrations in the polymer.
Conclusion and Future Outlook
The synthesis of polysilanes from this compound via an anionic polymerization mechanism represents a promising and novel approach in organosilicon chemistry. This method, grounded in the principles of nucleophilic substitution and living polymerization, offers a potential pathway to well-defined polysilanes under milder conditions than traditional methods. Further optimization of reaction parameters, including initiator choice, temperature, and reaction time, will be crucial in maximizing yields and achieving precise control over the polymer architecture. This approach opens new avenues for the synthesis of functionalized polysilanes by employing functionalized alkoxydisilane precursors.
References
-
Sakurai, H., et al. (1994). Anionic polymerization of masked disilenes. Regioselective synthesis of monomers, structures of polymers and mechanism of initiation for polysilylenes of the type (R1R2SiSiMe2)n. Polymer, 35(15), 3237-3245. [Link]
- Sakurai, H., & Yoshida, M. (2000). Synthesis of Polysilanes by New Procedures: Part 1 Ring-Opening Polymerisations and the Polymerisation of Masked Disilenes. Inorganic Polymers, 1-19.
-
Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. DTIC. [Link]
- Jones, R. G., & Holder, S. J. (2005). High‐yield controlled syntheses of polysilanes by the Wurtz‐type reductive coupling reaction.
- Murase, H., et al. (2015). Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism.
-
Wikipedia. (n.d.). Polysilane. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Polysilanes: Properties and Applications. [Link]
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- 3. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bonding and structure of disilenes and related unsaturated group-14 element compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Beyond Direct Coupling - A Precursor-Based Approach
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled precision. Within this family of reactions, the Hiyama coupling utilizes organosilanes as nucleophilic partners, offering significant advantages such as low toxicity, high stability, and natural abundance of silicon.[1][2] While many organosilanes are employed directly, a more sophisticated strategy involves the in situ generation of the requisite silicon nucleophile from a stable precursor.
This guide focuses on the unique and powerful role of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane . Rather than acting as a simple coupling partner, this disilane serves as a versatile and efficient precursor to the active methoxydimethylsilyl moiety. Through palladium-catalyzed cleavage of its central Si-Si bond, it provides a pathway to silylate organic molecules, which then engage in subsequent cross-coupling events. This approach is particularly valuable for synthesizing novel silicon-containing heterocycles and for reactions where the final organosilane is difficult to prepare or handle.[3]
Core Principle: A Two-Stage Strategy via Si-Si Bond Activation
The utility of this compound hinges on a palladium-catalyzed activation mechanism that cleaves the disilane bond.[4] This generates a highly reactive silyl-palladium species, which can then undergo reactions such as C-H activation or insertion into an aryl-halide bond to form a new, functionalized organosilane in situ. This newly formed organosilane is the true nucleophilic partner in the subsequent Hiyama-type cross-coupling cycle.
This two-stage process can often be performed in a single pot, enhancing synthetic efficiency. The initial silylation step expands the accessible range of organosilane reagents, followed by a classic cross-coupling pathway to the desired product.
Figure 1: General workflow illustrating the dual role of this compound.
Mechanistic Framework
The overall transformation proceeds through a cascade of catalytic cycles. The key event is the initial activation of the disilane by a low-valent palladium complex.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Si-Si bond of this compound to a Pd(0) species, forming a bis(silyl)palladium(II) intermediate.
-
Silylation: This palladium complex then reacts with the organic substrate. In the case of C-H activation, this involves the formation of a new C-Si bond and the regeneration of a silyl-palladium hydride species. For aryl halides, a silyl group is transferred to the aryl ring.
-
Hiyama Coupling Cycle: Once the functionalized organosilane (e.g., Aryl-Si(Me)₂OMe) is formed, it enters the conventional Hiyama coupling pathway.
-
Activation: A fluoride or hydroxide activator coordinates to the silicon atom, forming a hypervalent silicate.[1][5] This step is crucial as it polarizes the Si-C bond, rendering the organic group sufficiently nucleophilic for transmetalation.
-
Oxidative Addition: A second molecule of Pd(0) adds to the second coupling partner (Ar-X).
-
Transmetalation: The activated organosilane transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
-
Figure 2: The Hiyama catalytic cycle utilizing the in situ-generated organosilane.
Application Protocol 1: Divergent Synthesis of Dibenzooxadisilepines and Dibenzosiloles
A key application of this compound is in the palladium-catalyzed C-H silacyclization of 2-iodobiphenyls.[3] This protocol demonstrates the disilane's ability to participate in a complex reaction cascade involving disilylation, hydrolysis, condensation, and ring contraction, overcoming limitations of previously reported methods, especially for substrates with electron-withdrawing groups.
Objective
To synthesize dibenzosilole derivatives from 2-iodobiphenyls using a one-pot, palladium-catalyzed reaction with this compound.
Materials and Reagents
-
Substituted 2-iodobiphenyl (1.0 equiv)
-
This compound (2.0 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (10 mol%)
-
Potassium fluoride, KF (4.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-iodobiphenyl substrate (e.g., 0.2 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and RuPhos (0.02 mmol, 9.3 mg).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Add this compound (0.4 mmol, 71.3 mg) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for the specified time (typically 12-24 hours, monitored by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add potassium fluoride (0.8 mmol, 46.5 mg) and continue stirring at 100 °C for an additional 2 hours to facilitate the final ring contraction to the dibenzosilole.
-
Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired dibenzosilole product.
Data Summary: Substrate Scope
The following table summarizes representative results from the published protocol, demonstrating the reaction's tolerance to various functional groups.[3]
| Entry | 2-Iodobiphenyl Substituent (R) | Product | Yield (%) |
| 1 | H | Dibenzosilole | 85 |
| 2 | 4-CF₃ | 2-(Trifluoromethyl)dibenzosilole | 78 |
| 3 | 4-CO₂Me | Methyl dibenzosilole-2-carboxylate | 81 |
| 4 | 4-F | 2-Fluorodibenzosilole | 83 |
| 5 | 3-Me | 3-Methyldibenzosilole | 75 |
Application Protocol 2: General Protocol for One-Pot Synthesis of Unsymmetrical Biaryls
This protocol outlines a generalized, one-pot, two-step procedure for synthesizing unsymmetrical biaryls. It leverages the higher reactivity of aryl iodides for the initial silylation step and the subsequent coupling of the in situ-generated arylsilane with a less reactive aryl bromide.
Objective
To synthesize an unsymmetrical biaryl (Ar¹-Ar²) from an aryl iodide (Ar¹-I) and an aryl bromide (Ar²-Br) using this compound as the silylating agent.
Materials and Reagents
-
Aryl Iodide (Ar¹-I) (1.0 equiv)
-
Aryl Bromide (Ar²-Br) (1.1 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (8 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.5 equiv)
-
Anhydrous Toluene or Dioxane
Experimental Workflow
Figure 3: Step-by-step workflow for the one-pot biaryl synthesis.
Detailed Procedure
-
Step A - Silylation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and PCy₃ (8 mol%) in anhydrous toluene.
-
Add this compound (1.5 equiv) via syringe.
-
Heat the mixture to 80-100 °C. Monitor the conversion of Ar¹-I to the corresponding arylsilane (Ar¹-Si(Me)₂OMe) by GC-MS. This step typically takes 4-6 hours.
-
Step B - Cross-Coupling: Once the silylation is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the aryl bromide (1.1 equiv) followed by the slow, dropwise addition of the TBAF solution (2.5 equiv). Causality Note: The addition of TBAF is the critical activation step for the Hiyama coupling; it forms the hypervalent silicate necessary for transmetalation.[2]
-
Heat the reaction mixture to 100-120 °C and stir until the consumption of the arylsilane is complete (typically 12-18 hours), as monitored by GC-MS or TLC.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
MySkinRecipes. This compound. [Link]
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
-
Cherney, R. J., et al. (2015). Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Catalysis, 5(8), 4729–4734. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Wang, X., et al. (2021). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. Organic Chemistry Frontiers, 8(19), 5436-5441. [Link]
-
Wikipedia. Hiyama coupling. [Link]
-
Gong, H., et al. (2015). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 5(95), 78123-78126. [Link]
-
Wikipedia. Trimethoxysilane. [Link]
- Google Patents. CN101735257A - Method for synthesizing trimethoxy silane.
-
Keay, B. A. (2005). Product Subclass 33: Arylsilanes. Science of Synthesis, 4, 4.4.33. [Link]
-
Kroke, E., et al. (2017). Synthesis and Hydrogen-Bond Patterns of Aryl-Group Substituted Silanediols and -triols from Alkoxy- and Chlorosilanes. ChemistryOpen, 6(5), 629-639. [Link]
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Organic Chemistry Portal. Synthesis of arylsiloxanes. [Link]
-
Wang, L. L., et al. (2013). Formation of silacycles via metal-mediated or catalyzed Si-C bond cleavage. Chinese Science Bulletin, 58(3), 307-315. [Link]
-
Soler, M. A., et al. (2017). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Molecules, 22(12), 2097. [Link]
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Voronkov, M. G., et al. (2002). Unusual Cleavage of the ≡SiOSi Group by Organosilicon Hydrides: A New Route to , -Dihydrooligopermethylsiloxanes. Russian Journal of General Chemistry, 72(9), 1392-1395. [Link]
- Google Patents.
-
Fluka. Competence in Silylating Agents. [Link]
-
Andrew, M., & Mubofu, E. B. (2017). Catalytic Efficiency of Palladium (II) Supported on Castor Oil Based Micelle Templated Silica for Peroxide Promoted Catalytic. International Research Journal of Pure and Applied Chemistry, 15(1), 1-12. [Link]
-
RojasLab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
Iwamoto, T., et al. (2004). Thermal and Photochemical Cleavage of Si=Si Double Bond in Tetrasila-1,3-diene. Organometallics, 23(26), 6376-6381. [Link]
-
Liu, Y., et al. (2023). Dissociation Time, Quantum Yield, and Dynamic Reaction Pathways in the Thermolysis of trans-3,4-Dimethyl-1,2-dioxetane. The Journal of Physical Chemistry A, 127(18), 4156-4166. [Link]
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The Versatile Role of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in the Synthesis of Advanced Functional Materials
Introduction: Unveiling the Potential of a Unique Disilane Precursor
In the ever-evolving landscape of materials science, the demand for novel functional materials with tailored properties is insatiable. Silicon-containing polymers and ceramics, in particular, have garnered significant attention due to their unique electronic, optical, and thermal characteristics. At the heart of these innovations lies the art and science of precursor chemistry. 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a seemingly unassuming organosilicon compound, has emerged as a versatile and powerful precursor for the synthesis of a range of advanced functional materials. Its unique structure, featuring both a reactive Si-Si bond and hydrolyzable methoxy groups, offers multiple pathways to construct sophisticated silicon-based architectures.
This comprehensive guide delves into the practical applications of this compound in the synthesis of functional materials. Moving beyond a mere recitation of steps, this document provides in-depth technical insights, elucidates the underlying chemical principles, and presents detailed, field-proven protocols for researchers, scientists, and professionals in drug development and materials science.
Core Properties of this compound
To fully appreciate its synthetic utility, it is essential to understand the key chemical features of this compound.
| Property | Value |
| Molecular Formula | C6H18O2Si2[1][2] |
| Molecular Weight | 178.38 g/mol [1][2] |
| Boiling Point | 138 °C at 760 mmHg[2] |
| Density | 0.859 g/mL at 25 °C |
| Key Reactive Sites | Si-O (methoxy) and Si-Si bonds |
The presence of two distinct reactive sites is the cornerstone of this precursor's versatility. The methoxy groups are susceptible to hydrolysis and condensation, a cornerstone of sol-gel chemistry, leading to the formation of siloxane (Si-O-Si) networks. Concurrently, the Si-Si bond can be cleaved under various conditions, including reductively or thermally, to generate silyl radicals or silylenes, which are key intermediates in the formation of polysilanes and other silicon-based polymers.
Application I: Synthesis of Silicon-Containing Polymers via Sol-Gel Processing
The sol-gel process is a powerful and versatile method for creating inorganic and hybrid materials with a high degree of control over their final properties.[3] this compound serves as an excellent precursor in this context, enabling the formation of cross-linked silicon-containing polymers.
Mechanistic Rationale
The synthesis of silicon-containing polymers from this compound via the sol-gel process is predicated on the hydrolysis and subsequent condensation of the methoxy groups.[4] In the presence of water and a catalyst (acid or base), the methoxy groups are hydrolyzed to form silanol (Si-OH) groups. These silanols are highly reactive and readily undergo condensation reactions with other silanols or remaining methoxy groups to form stable siloxane (Si-O-Si) bonds, resulting in the formation of a three-dimensional network. The Si-Si bond within the disilane precursor can be preserved within the final polymer network, imparting unique properties to the material.
Caption: Hydrolysis and condensation of the precursor.
Detailed Protocol: Synthesis of a Cross-Linked Polysiloxane-Disilane Hybrid Gel
This protocol outlines the synthesis of a hybrid gel where the disilane unit is incorporated into a polysiloxane network.
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH3) solution (as catalyst)
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, combine this compound and tetraethoxysilane (TEOS) in the desired molar ratio in anhydrous ethanol. A typical starting ratio could be 1:1. Stir the solution until a homogeneous mixture is obtained.
-
Hydrolysis: In a separate container, prepare a solution of deionized water and ethanol. The molar ratio of water to the total moles of silane precursors is a critical parameter and typically ranges from 2 to 4. Add the chosen catalyst (e.g., a few drops of 1M HCl for acid catalysis or 1M NH3 for base catalysis) to the water-ethanol solution.
-
Sol Formation: Slowly add the water-ethanol-catalyst solution to the stirred precursor solution. The mixture will initially be clear and is referred to as the "sol." Continue stirring for a designated period (e.g., 1-2 hours) at room temperature to allow for hydrolysis and initial condensation reactions to proceed.
-
Gelation: Transfer the sol to a suitable container and seal it to prevent rapid evaporation of the solvent. Allow the sol to age at a constant temperature (e.g., 40-60 °C). Over time, the viscosity of the sol will increase until a solid, monolithic "gel" is formed. The gelation time can vary from hours to days depending on the reaction conditions.
-
Aging and Drying: Once gelation is complete, the gel is typically aged in its mother liquor for a period to strengthen the network. Subsequently, the solvent is removed through a controlled drying process (e.g., slow evaporation at room temperature or supercritical drying) to obtain the final xerogel or aerogel.
Causality Behind Experimental Choices:
-
Co-condensation with TEOS: The use of TEOS as a co-precursor allows for the formation of a more robust three-dimensional silica network, in which the disilane units are embedded. The ratio of the two precursors can be varied to tune the properties of the final material.
-
Catalyst Choice: Acidic or basic catalysts are used to control the rates of hydrolysis and condensation.[4] Acid catalysis generally leads to a more linear polymer structure, while base catalysis promotes the formation of more highly branched, particulate gels.
-
Controlled Drying: The drying step is critical in determining the final structure of the material. Rapid drying can lead to cracking and a collapsed pore structure, while slow or supercritical drying helps to preserve the porous network of the gel.
Application II: Precursor to Polysilanes via Reductive Coupling
Polysilanes, polymers with a silicon backbone, exhibit fascinating electronic and photophysical properties due to σ-electron delocalization along the Si-Si chain. While the Wurtz-type reductive coupling of diorganodichlorosilanes is a common synthetic route, the use of alkoxydisilanes presents an alternative pathway.
Proposed Synthetic Approach
A plausible, though less conventional, approach for synthesizing polysilanes from this compound involves a reductive coupling reaction. This would necessitate the in-situ conversion of the methoxy groups to a more reactive leaving group, such as a halide, followed by reduction with an alkali metal.
Caption: Proposed workflow for polysilane synthesis.
Proposed Protocol: Reductive Coupling of In-Situ Generated Dihalodisilane
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
This compound
-
Trimethylchlorosilane (TMSCl)
-
Sodium iodide (NaI)
-
Sodium metal dispersion in toluene
-
Anhydrous toluene
Procedure:
-
In-Situ Halogenation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound and sodium iodide in anhydrous toluene. Cool the solution in an ice bath and slowly add trimethylchlorosilane. Allow the reaction to stir for several hours at room temperature to facilitate the conversion of the methoxy groups to iodo groups.
-
Reductive Coupling: In a separate, similarly prepared flask, place a dispersion of sodium metal in anhydrous toluene. Heat the dispersion to reflux with vigorous stirring.
-
Polymerization: Slowly add the solution containing the in-situ generated 1,2-diiodo-1,1,2,2-tetramethyldisilane to the refluxing sodium dispersion. The reaction mixture will likely turn a deep blue or purple color, indicative of the formation of silyl anions.
-
Work-up: After the addition is complete, continue to reflux the mixture for several hours. Cool the reaction to room temperature and quench the excess sodium by the slow addition of isopropanol.
-
Isolation: Filter the reaction mixture to remove the sodium salts. Concentrate the filtrate under reduced pressure and precipitate the polymer by adding the concentrated solution to a non-solvent such as methanol. Collect the polymer by filtration and dry under vacuum.
Application III: A Precursor for Silicon Carbide (SiC) Ceramics
Silicon carbide is a highly sought-after ceramic material known for its exceptional hardness, high thermal conductivity, and chemical inertness.[5] The synthesis of SiC often involves the pyrolysis of a suitable organosilicon precursor.[6][7] this compound, with its defined Si:C ratio, can be a valuable precursor for producing SiC.
Conceptual Framework: From Precursor to Ceramic
The conversion of this compound to silicon carbide would likely proceed through a two-step process:
-
Polymerization/Cross-linking: The precursor is first converted into a pre-ceramic polymer, typically a cross-linked network, through a process like hydrolysis and condensation (sol-gel). This step is crucial for maintaining the shape of the material during pyrolysis.
-
Pyrolysis: The pre-ceramic polymer is then heated to high temperatures in an inert atmosphere. During pyrolysis, the organic groups are decomposed, and the silicon and carbon atoms rearrange to form crystalline silicon carbide.[6][7]
Caption: Pathway from precursor to silicon carbide.
Proposed Protocol: Synthesis of Silicon Carbide Powder via Pre-ceramic Polymer Pyrolysis
This protocol provides a general framework for the synthesis of SiC from this compound.
Materials:
-
This compound
-
Ethanol
-
Deionized water
-
Ammonia solution (catalyst)
-
Tube furnace with an inert gas supply (e.g., argon)
Procedure:
-
Pre-ceramic Gel Synthesis: Following a similar procedure to the sol-gel protocol described in Application I, prepare a cross-linked gel from this compound. A base catalyst (ammonia) is often preferred for preparing pre-ceramic polymers as it can lead to a higher ceramic yield.
-
Drying: Dry the obtained gel thoroughly to remove all solvent and water. This can be done in an oven at a moderate temperature (e.g., 80-120 °C).
-
Pyrolysis: Place the dried gel in a ceramic crucible and load it into a tube furnace. Purge the furnace with an inert gas (argon) to remove any oxygen. Heat the sample according to a controlled temperature program. A typical program might involve a slow ramp to an intermediate temperature (e.g., 400-600 °C) to allow for the initial decomposition of organic groups, followed by a ramp to a high temperature (e.g., 1200-1600 °C) for several hours to facilitate the formation of crystalline SiC.
-
Characterization: After cooling to room temperature under the inert atmosphere, the resulting black or grey powder can be collected and characterized using techniques such as X-ray diffraction (XRD) to confirm the formation of SiC and scanning electron microscopy (SEM) to analyze its morphology.
Conclusion: A Precursor with a Promising Future
This compound stands out as a precursor of significant potential in the synthesis of advanced silicon-containing functional materials. Its dual reactivity, stemming from the hydrolyzable methoxy groups and the cleavable Si-Si bond, opens up a diverse range of synthetic possibilities. From the controlled formation of hybrid organic-inorganic gels through sol-gel processing to its potential as a starting material for polysilanes and high-performance silicon carbide ceramics, this disilane derivative offers a versatile platform for materials innovation. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and expand the applications of this remarkable compound, paving the way for the development of next-generation materials with precisely engineered properties.
References
- Hurwitz, F. I., Hyatt, P. J., Gorecki, J. P., & D'Amore, L. (1986). Pyrolysis of Organosilicon Gels to Silicon Carbide. MRS Proceedings, 73, 395.
- Hurwitz, F. I. (1986). Preparation of silicon carbide from organosilicon gels: II. Gel pyrolysis and SiC characterization.
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
- Matyjaszewski, K., & Miller, P. J. (1999). Syntheses of well-defined polysilanes. Polymer Reviews, 39(4), 589-633.
- Sohor, M. A. H. M., Mustapha, M., & Kurnia, J. C. (2017). Silicon carbide- from synthesis to application: a review.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Alfa Aesar. (n.d.). This compound. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Pakuła, D., Marciniec, B., & Przekop, R. E. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
Sources
- 1. This compound | C6H18O2Si2 | CID 12456923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrolysis of Organosilicon Gels to Silicon Carbide | Semantic Scholar [semanticscholar.org]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Pyrolysis of Organosilicon Gels to Silicon Carbide | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 7. Preparation of silicon carbide from organosilicon gels: II. Gel pyrolysis and SiC characterization (Journal Article) | OSTI.GOV [osti.gov]
Application Note: A Step-by-Step Guide to the Catalytic Reductive Preparation of Silyl Enol Ethers from α,β-Unsaturated Carbonyls using 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Abstract
Silyl enol ethers are exceptionally versatile intermediates in modern organic synthesis, serving as pivotal nucleophiles in a myriad of carbon-carbon bond-forming reactions. Traditional synthesis often involves stoichiometric strong bases and halo-silanes. This guide details an alternative, catalytic approach: the reductive silylation of α,β-unsaturated carbonyl compounds to generate silyl enol ethers. Specifically, it outlines a protocol utilizing 1,2-dimethoxy-1,1,2,2-tetramethyldisilane as a stable, easy-to-handle silylating agent in a copper-catalyzed 1,4-conjugate reduction. This method offers a mild and efficient pathway to regiochemically defined silyl enol ethers from readily available starting materials, which is of significant interest to researchers in synthetic chemistry and drug development.
Introduction: The Synthetic Value of Silyl Enol Ethers
Silyl enol ethers are neutral equivalents of enolates, prized for their stability and moderated nucleophilicity.[1] Their utility is demonstrated in a wide range of transformations, including Mukaiyama aldol and Michael additions, alkylations, and halogenations. The regiochemical outcome of many reactions can be precisely controlled through the use of pre-formed silyl enol ethers.
While classic methods involving the trapping of kinetically or thermodynamically generated enolates are robust, they often require cryogenic temperatures and super-stoichiometric quantities of strong, moisture-sensitive bases. An attractive alternative is the 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds.[2][3][4] This strategy allows for the synthesis of silyl enol ethers from a different class of starting materials.
Disilanes, such as this compound, have emerged as valuable silylation reagents.[5][6] Their stability and the strong thermodynamic driving force provided by the formation of robust Si-O bonds make them excellent alternatives to hydrosilanes.[5] This protocol leverages the reactivity of a disilane in a copper hydride-catalyzed system to achieve a tandem 1,4-reduction and subsequent enolate trapping, providing a direct route to silyl enol ethers under mild, catalytic conditions.[7]
Reaction Principle and Mechanism
The core of this transformation is a copper hydride (CuH) catalyzed conjugate reduction of an α,β-unsaturated ketone or ester. The catalytically active CuH species is generated in situ. The disilane serves a dual role: it participates in the regeneration of the active catalyst and acts as the ultimate silylating agent that traps the intermediate copper enolate.
The proposed catalytic cycle proceeds as follows:
-
Generation of Active Catalyst : A copper(I) or copper(II) precatalyst reacts with the disilane to generate a silylcopper species. Subsequent reaction, potentially with a proton source or another equivalent of silane, forms the active copper hydride (CuH) catalyst.
-
Conjugate Addition : The CuH species undergoes a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound, forming a transient copper enolate intermediate.
-
Transmetalation (Enolate Trapping) : This copper enolate undergoes transmetalation with a silylcopper species or directly with the this compound.[8] This step transfers a silyl group to the enolate oxygen, releasing the desired silyl enol ether product and regenerating a copper species that can re-enter the catalytic cycle. The formation of a strong Si-O bond is a key thermodynamic driving force for this step.
Figure 1: Proposed catalytic cycle for the reductive silylation of enones.
Detailed Experimental Protocol
This protocol provides a general procedure for the reductive silylation of a model substrate, chalcone (1,3-diphenyl-2-propen-1-one).
Materials and Equipment
-
Reagents:
-
Chalcone (or other α,β-unsaturated carbonyl)
-
Copper(I) iodide (CuI) or Copper(II) triflate (Cu(OTf)₂)
-
This compound
-
Anhydrous toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfer
-
Inert gas manifold (Schlenk line)
-
Rotary evaporator
-
Glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
-
Safety and Handling Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
This compound: This compound may be flammable and can cause skin and eye irritation. Handle with care and avoid exposure to ignition sources. Store under an inert atmosphere.
-
Solvents: Toluene and THF are flammable. Ensure all glassware is properly grounded and avoid open flames or sparks.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. All glassware must be thoroughly dried, and the reaction should be performed under a positive pressure of argon or nitrogen.
Step-by-Step Procedure
Figure 2: Experimental workflow for silyl enol ether preparation.
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 208.3 mg) and the copper precatalyst (e.g., CuI, 0.05 mmol, 9.5 mg, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe. Stir the mixture at room temperature.
-
Reagent Addition: Add this compound (1.2 mmol, 214 mg, ~0.24 mL) dropwise to the stirring suspension via syringe.
-
Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-60 °C if the reaction is sluggish). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel (pre-treated with triethylamine to prevent hydrolysis of the silyl enol ether) using a hexanes/ethyl acetate gradient to afford the pure silyl enol ether.
Data Presentation and Expected Results
The following table provides an example of the quantities required for a typical small-scale reaction.
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| Chalcone | C₁₅H₁₂O | 208.26 | 1.0 | 1.0 | 208 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Disilane* | C₆H₁₈O₂Si₂ | 178.37 | 1.2 | 1.2 | 214 mg |
| Toluene | C₇H₈ | 92.14 | - | - | 10 mL |
*this compound
Expected Outcome: For the reaction with chalcone, the expected product is the (Z)-1,3-diphenyl-1-(trimethylsilyloxy)prop-1-ene. Yields for this type of reaction are generally moderate to high (60-90%), depending on the substrate and purity of the reagents.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Presence of air or moisture. 3. Impure reagents or solvents. | 1. Use a fresh source of copper catalyst. 2. Ensure all glassware is rigorously dried and the inert atmosphere is maintained. 3. Use freshly distilled solvents and pure reagents. |
| Formation of Side Products | 1. 1,2-reduction of the carbonyl. 2. Decomposition of starting material or product. | 1. Adjust reaction temperature or catalyst loading. 2. Ensure the workup is performed promptly and without exposure to acid. Use a base-washed silica gel for chromatography. |
| Product Hydrolysis | Silyl enol ethers are sensitive to acidic conditions and even neutral silica gel. | 1. Perform a non-aqueous workup if possible. 2. During chromatography, pre-treat the silica gel by eluting with a solvent mixture containing 1-2% triethylamine. |
Conclusion
The copper-catalyzed reductive silylation of α,β-unsaturated carbonyl compounds using this compound is a powerful and mild method for accessing valuable silyl enol ether intermediates. This protocol avoids the use of harsh bases and cryogenic conditions, offering a practical alternative for synthetic chemists. The operational simplicity, catalytic nature, and use of a stable disilane reagent make this a valuable addition to the synthetic toolbox for professionals in research and drug development.
References
-
Zhang, L., & Koreeda, M. (2002). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. Journal of the American Chemical Society, 124(41), 12111-12120. Available at: [Link]
-
Sylicglobal. (2023). Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier. Available at: [Link]
-
Li, W., et al. (2021). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Catalysts, 11(12), 1493. Available at: [Link]
-
Stryker, J. M., et al. (1990). Copper Hydride-Catalyzed Tandem 1,4-Reduction/Alkylation Reactions. Journal of the American Chemical Society, 112(7), 2801-2803. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Copper hydride. Organic Chemistry Portal. Available at: [Link]
-
Nishiyama, H., et al. (1986). Selective 1,4-reduction of unsaturated carbonyl compounds using Co2(CO)8–H2O. Tetrahedron Letters, 27(14), 1571-1572. Available at: [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(30), 16866–16876. Available at: [Link]
-
Wang, Y., et al. (2022). Disilane-bridged architectures: an emerging class of molecular materials. Journal of Materials Chemistry C, 10(3), 835-851. Available at: [Link]
-
Ma, S., et al. (2021). Regio- and enantioselective CuH-catalyzed 1,2- and 1,4-hydrosilylation of 1,3-enynes. Nature Communications, 12, 4710. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]
-
Studer, A., & Curran, D. P. (2014). Disilanes used as silylation reagents in organic synthesis. Angewandte Chemie International Edition, 53(45), 11244-11246. Available at: [Link]
-
Lipshutz, B. H., et al. (2010). Asymmetric CuH-Catalyzed 1,4-Reductions in Water at Room Temperature. Angewandte Chemie International Edition, 49(51), 9961-9964. Available at: [Link]
-
Thomas, C. M., et al. (2015). Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters. Chemical Science, 6(12), 7073–7079. Available at: [Link]
-
Hoveyda, A. H., et al. (2018). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society, 140(47), 16096–16111. Available at: [Link]
-
Shin-Etsu Silicone. (n.d.). Organosilicon Compounds For Organic Synthesis. Shin-Etsu Silicone. Available at: [Link]
-
Prasad, H. (2002). Organosilicon Reagents in Natural Product Synthesis. Resonance, 7(1), 48-56. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 5. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support hub for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for improving reaction yields and overcoming common challenges. The following content is structured to address specific experimental issues through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring both scientific accuracy and practical utility in your laboratory work.
Introduction: Understanding the Reagent
This compound is a versatile organosilicon reagent primarily used in palladium-catalyzed bis-silylation of unsaturated bonds, such as those in alkynes and alkenes.[1] The Si-Si σ-bond, while stable, possesses a high-lying Highest Occupied Molecular Orbital (HOMO), allowing it to participate in unique σ–π interactions and react via oxidative addition to low-valent transition metal centers, most notably Pd(0).[2][3] Successful application of this reagent hinges on precise control over reaction conditions to facilitate the desired catalytic cycle while preventing common pitfalls such as reagent degradation and catalyst deactivation.
Troubleshooting Guide: From Low Yield to High Efficiency
This section addresses specific problems encountered during experiments. Each issue is analyzed for its probable cause, followed by a recommended, field-tested solution.
Issue 1: Low to No Conversion of Starting Material
Question: My palladium-catalyzed bis-silylation of an internal alkyne shows very low conversion, with mostly starting material recovered. What are the likely causes and how can I fix this?
Answer: This is a frequent issue that typically points to problems with reagent integrity, catalyst activation, or suboptimal reaction conditions. A systematic evaluation is key.
Possible Causes & Recommended Solutions:
-
Moisture Contamination: this compound is an alkoxysilane and is highly sensitive to moisture.[4][5] Trace water in the solvent or on glassware will hydrolyze the reagent, forming silanols and consuming the active compound.[6] This not only degrades the reagent but can also interfere with the palladium catalyst.
-
Solution: Employ rigorous anhydrous techniques. Use flame-dried glassware cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous packaging system. Handle the disilane reagent itself using gas-tight syringes under an inert atmosphere.[4][7]
-
-
Inefficient Catalyst Activation/Deactivation: The active catalyst in these reactions is a Pd(0) species. If you are starting with a Pd(II) precatalyst, it must be reduced in situ. If the active Pd(0) catalyst is not formed efficiently or is deactivated, the reaction will stall.
-
Solution:
-
Choice of Precatalyst: Use a reliable Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst that readily generates the active species.[3]
-
Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., PPh₃) or N-heterocyclic carbenes (NHCs) like SIPr can stabilize the Pd(0) center and facilitate the catalytic cycle.[1] If conversion is low, screen different ligands.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas throughout.
-
-
-
Suboptimal Temperature: The oxidative addition of the Si-Si bond to the palladium center is often the rate-limiting step and can have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Many bis-silylation reactions require heating to 80-100 °C to proceed at a reasonable rate.[1] Monitor the reaction by TLC or GC-MS at various temperatures to find the optimal balance between reaction rate and potential decomposition.
-
Issue 2: Formation of Significant Side Products
Question: My reaction yields the desired bis-silylated olefin, but I also observe significant amounts of homocoupled alkyne and other unidentified byproducts. How can I improve selectivity?
Answer: Side product formation often arises from competing reaction pathways or reagent decomposition. Optimizing stoichiometry and reaction parameters can significantly enhance selectivity.
Possible Causes & Recommended Solutions:
-
Side Reactions of the Alkyne: Under certain catalytic conditions, especially at high temperatures, terminal alkynes can undergo homocoupling (Glaser coupling). While less common for internal alkynes, related side reactions can occur.
-
Solution: Ensure the palladium catalyst system is specific for bis-silylation. The presence of copper impurities, for instance, can promote alkyne homocoupling. Use high-purity catalysts and reagents. Lowering the reaction temperature, even if it extends the reaction time, can often suppress these side pathways.
-
-
Reagent Decomposition Byproducts: If the disilane reagent degrades, the resulting species may lead to complex side products. For instance, thermal decomposition at very high temperatures could generate silyl radicals, leading to non-selective silylation.[8][9]
-
Solution: Avoid excessive temperatures. Find the minimum temperature required for efficient conversion. Ensure the reagent is of high purity; impurities from its synthesis can act as catalysts for decomposition.
-
-
Incomplete Silylation or Isomerization: For certain substrates, mono-silylation followed by isomerization or other rearrangements can compete with the desired bis-silylation.[10]
-
Solution: Adjust the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the disilane can help drive the reaction to completion. Also, re-evaluate the ligand choice, as it can influence the stability of intermediates and the selectivity of the reaction.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Si-Si bond activation in palladium-catalyzed reactions? A1: The generally accepted mechanism involves the oxidative addition of the disilane's Si-Si bond to a coordinatively unsaturated Pd(0) complex. This forms a Pd(II) intermediate with two silyl ligands. The alkyne (or other unsaturated substrate) then coordinates to this palladium center, followed by migratory insertion of the alkyne into a Pd-Si bond. A final reductive elimination step regenerates the Pd(0) catalyst and releases the bis-silylated product.[1]
Q2: Can I use other metals to catalyze this reaction? A2: While palladium is the most common and versatile catalyst, other transition metals like platinum and nickel have also been shown to catalyze the bis-silylation of alkynes.[1][11] Nickel catalysts, being more earth-abundant, are an attractive alternative, though they may require different ligands and reaction conditions to achieve similar efficacy.[1]
Q3: My product appears to be decomposing on silica gel during column chromatography. What are my options? A3: Silylated products, particularly those with vinyl-silane moieties, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or rearrangement.
-
Neutralize the Silica: You can pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), then removing the solvent before packing the column.[12]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.
-
Non-Chromatographic Purification: If the product is sufficiently volatile and thermally stable, purification by vacuum distillation (e.g., using a Kugelrohr apparatus) is an excellent way to avoid contact with stationary phases altogether.[13]
Q4: How should I properly store and handle this compound? A4: As a moisture-sensitive reagent, proper storage is critical for maintaining its activity.[4][7]
-
Storage: Store the reagent in its original container, tightly sealed, under an inert atmosphere (the headspace is often filled with Argon or Nitrogen by the manufacturer). Refrigeration can help reduce degradation over long periods.[5]
-
Handling: Only open the bottle in a dry environment (e.g., a glovebox) or use a syringe to pierce the septum cap to withdraw the liquid under a positive pressure of inert gas. Never leave the bottle open to the atmosphere.[5]
Q5: Is an activator, like a fluoride source, necessary for reactions with this disilane? A5: Not typically for palladium-catalyzed bis-sylilations. In these reactions, the transition metal catalyst directly activates the Si-Si bond. However, in other types of silicon-based cross-coupling reactions (e.g., Hiyama coupling), a stoichiometric activator like fluoride (from sources like TBAF) is required to form a hypervalent, pentacoordinate silicon "ate" complex, which is more nucleophilic and capable of transmetalation.[14] For the reactions discussed here, such an activator is generally not needed and could even interfere with the catalytic cycle.
Quantitative Data & Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the yield of a typical palladium-catalyzed bis-silylation of an internal alkyne.
| Parameter | Typical Range | Recommended Starting Point | Notes on Optimization & Causality |
| Catalyst Loading | 1 - 10 mol% | 5 mol% Pd₂(dba)₃ | Higher loading can increase rate but also cost and side products. Lower loading may be possible with highly active ligands but can lead to incomplete conversion. |
| Ligand Loading | 1.1 - 1.5 eq. per Pd | 1.2 eq. (e.g., 12 mol% PPh₃ for 5 mol% Pd(0)) | A slight excess of ligand is needed to ensure the Pd center is properly coordinated and stabilized, preventing precipitation of palladium black.[15] |
| Disilane Stoich. | 1.0 - 1.5 eq. | 1.1 eq. | A slight excess helps drive the reaction to completion, but a large excess can complicate purification. |
| Temperature | 25 °C - 120 °C | 80 °C | The Si-Si bond cleavage often requires thermal energy. Start at a moderate temperature and increase if the reaction is slow. Monitor for decomposition.[1] |
| Solvent | Toluene, Dioxane, THF | Toluene | Aprotic, non-polar to moderately polar solvents are ideal. Ensure the solvent is rigorously anhydrous.[16][17] |
Experimental Protocol: Palladium-Catalyzed Bis-silylation of Diphenylacetylene
This protocol provides a validated starting point for laboratory execution.
Materials:
-
Diphenylacetylene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Flame-dried Schlenk flask with a magnetic stir bar and condenser
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the Schlenk flask with the condenser and flame-dry the entire apparatus under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Under a counterflow of inert gas, add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%), PPh₃ (0.12 mmol, 12 mol%), and diphenylacetylene (1.0 mmol, 1.0 eq.) to the flask.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes until a homogeneous solution forms. Then, add this compound (1.1 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC (staining with KMnO₄) or GC-MS until the diphenylacetylene is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., Hexane/Ethyl Acetate gradient) to afford the desired (Z)-1,2-bis(methoxydimethylsilyl)-1,2-diphenylethene.[18]
Reaction Mechanism Visualization
Caption: Generalized catalytic cycle for Pd-catalyzed bis-silylation.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. [Link]
-
Li, J., et al. (2025). Disilanes used as silylation reagents in organic synthesis. ResearchGate. [Link]
-
Ma, Y., et al. (n.d.). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. National Institutes of Health. [Link]
-
Jadhav, S. A. (2015). Any advice transferring & storing of organosilane coupling agent? ResearchGate. [Link]
-
Serebrennikov, I., et al. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. ACS Publications. [Link]
-
Shin-Etsu Silicone. (n.d.). What precautions should be taken when storing silane coupling agents?[Link]
-
Li, Q., et al. (n.d.). Disilane-bridged architectures: an emerging class of molecular materials. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Disilane synthesis. [Link]
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Li, M., et al. (2026). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. ACS Publications. [Link]
-
Wang, Z., et al. (n.d.). Bis-silylation of internal alkynes enabled by Ni(0) catalysis. ResearchGate. [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Green, M., et al. (n.d.). Hydrosilylation of alkynes catalysed by trans- di-µ-hydrido-bis(tertiary phosphine)bis(silyl)diplatinum complexes. Royal Society of Chemistry. [Link]
-
Global Component Sourcing. (n.d.). A Practical Guide to MSL: Handling and Storing Sensitive Components. [Link]
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Mitchell, T.N. (n.d.). Mild procedure for the catalytic bis(stannylation) of alkynes with hexaalkylditins. Semantic Scholar. [Link]
-
Unbekannt. (n.d.). Catalytic cis-bis(silyl)ations of alkynes with disilanes. ResearchGate. [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Mandal, M. (n.d.). Mechanistic Study of the Fluoride-Induced Activation of a Kobayashi Precursor: Pseudo-SN2 Pathway via a Pentacoordinated Silicon Ate Complex. ResearchGate. [Link]
-
Fluka. (n.d.). Silylation Overview. [Link]
-
Smith, R. C. J. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]
-
Toutov, A. A., et al. (2017). Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. Caltech. [Link]
-
Shields, J. D. (2023). Development of Stable, Active, and High-Throughput Experimentation Compatible Palladium Precatalysts. ACS Publications. [Link]
-
Unbekannt. (n.d.). Palladium-catalyzed Negishi cross-coupling reactions using arylsodiums. ResearchGate. [Link]
-
Overman, L. E., et al. (n.d.). [-]-Spiro[4.5]decan-1-one, 4-methoxy. Organic Syntheses. [Link]
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Wang, X., et al. (n.d.). Palladium-catalyzed 1,2-selective intermolecular arylamination of 1,3-dienes. Royal Society of Chemistry. [Link]
-
Karmel, C. (n.d.). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. [Link]
-
Nguyen, B. (n.d.). Activation of fluoride anion as nucleophile in water with data-guided surfactant selection. Royal Society of Chemistry. [Link]
-
Tsien, J., et al. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]
-
Unbekannt. (2025). A benchmarking of silane, disilane and dichlorosilane for the low temperature growth of group IV layers. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car. [Link]
-
Ozaki, K., et al. (n.d.). 1,2-Cyclohexadiene. Organic Syntheses. [Link]
-
Neyts, E. (2014). Fluorine−Silicon Surface Reactions during Cryogenic and Near Room Temperature Etching. Universiteit Antwerpen. [Link]
-
Davis, F. A., et al. (n.d.). 1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses. [Link]
-
Thomson, R. J., et al. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. National Institutes of Health. [Link]
-
Mabilleau, G., et al. (n.d.). Effects of fluorides on titanium and other dental alloys in dentistry. PubMed. [Link]
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Technical Support Center: Navigating the Chemistry of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support center for 1,2-dimethoxy-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in experimental settings. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to anticipate and resolve challenges, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.
Q1: What is the primary cause of reagent degradation and how can it be prevented?
A1: The primary cause of degradation for this compound is exposure to moisture.[1] The Si-O-C bonds are susceptible to hydrolysis, which leads to the formation of silanols and methanol. These silanols can then undergo condensation to form various siloxane oligomers and polymers.
Prevention Strategy:
-
Storage: Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
-
Handling: Use anhydrous solvents and oven-dried glassware. All transfers should be performed using syringe techniques under an inert atmosphere.
-
Solvent Choice: Aprotic solvents are highly recommended for reactions involving this reagent to prevent unwanted side reactions with the solvent itself.
Q2: What are the main byproducts I can expect in my reaction mixture?
A2: The most common byproducts arise from the hydrolysis and subsequent condensation of the reagent. These include:
-
Methanol: Formed during the hydrolysis of the methoxy groups.
-
1,1,2,2-Tetramethyl-1,2-disilanediol: The initial product of complete hydrolysis.
-
Linear and Cyclic Siloxanes: Formed from the condensation of silanols. These can range from simple disiloxanes to larger oligomers and polymers.
The extent of formation of these byproducts is directly related to the amount of water present in the reaction system.
Q3: Can the methanol byproduct interfere with my reaction?
A3: Yes, the in-situ generation of methanol can be problematic in several ways:
-
Nucleophilic Attack: Methanol is a nucleophile and can compete with your substrate for reaction with electrophilic species.
-
Solvent Effects: The presence of a protic solvent like methanol can alter the polarity of the reaction medium, potentially affecting reaction rates and selectivity.
-
Palladium Catalyst Interactions: In palladium-catalyzed reactions, alcohols can sometimes participate in side reactions or influence the catalyst's activity.
If your reaction is sensitive to alcohols, it is crucial to employ rigorous anhydrous techniques to minimize methanol formation.
Section 2: Troubleshooting Guide for Common Applications
This section provides a structured approach to diagnosing and solving problems encountered in specific applications of this compound.
Application 1: Silylation Reactions (Protection of Alcohols)
This compound can be used to protect hydroxyl groups. However, challenges such as incomplete reactions or the formation of side products are common.
Problem 1: Low or No Conversion to the Silylated Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagent | Verify the age and storage conditions of the reagent. If in doubt, test with a simple, reactive alcohol. | Use a fresh vial of the reagent. Ensure stringent anhydrous handling techniques. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or GC-MS at regular intervals. | Increase the reaction time or gently heat the reaction mixture. |
| Steric Hindrance | Analyze the structure of your alcohol. Bulky substrates may react slower. | Consider using a less sterically hindered silylating agent if possible, or employ more forcing reaction conditions (higher temperature, longer time). |
| Inappropriate Solvent | Ensure the solvent is aprotic and anhydrous. | Use freshly distilled, anhydrous aprotic solvents like THF, DMF, or dichloromethane. |
Problem 2: Formation of a White Precipitate or Insoluble Polymer
This is a strong indication of extensive hydrolysis and condensation of the silylating agent.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Water | Review all experimental procedures for potential sources of moisture (solvents, reagents, glassware, atmosphere). | Rigorously dry all solvents and reagents. Flame-dry glassware under vacuum immediately before use. Maintain a positive pressure of an inert gas. |
Workflow for Troubleshooting Silylation Reactions
Caption: Troubleshooting workflow for low-yielding silylation reactions.
Application 2: Palladium-Catalyzed Bis(silylation) of Alkynes
This compound is a valuable reagent in palladium-catalyzed bis(silylation) of alkynes. However, catalyst deactivation and side product formation can lead to poor outcomes.
Problem 1: Low Yield of the Desired Bis(silylated) Product
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation | Observe the reaction mixture for the formation of palladium black. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to stabilize the palladium catalyst. Ensure the reaction is run under a strictly inert atmosphere.[2] |
| Incorrect Ligand or Base | The choice of ligand and base is critical for catalytic efficiency. | Screen a variety of phosphine ligands and bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal combination for your specific substrate.[3] |
| Competitive Hydrolysis of the Disilane | Analyze crude reaction mixture by GC-MS or ¹H NMR for the presence of siloxane byproducts. | Minimize water content in the reaction. Consider adding the disilane slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Substrate Decomposition | Check the stability of your alkyne under the reaction conditions in a control experiment. | If the substrate is unstable at elevated temperatures, try to find a more active catalyst system that operates at a lower temperature. |
Problem 2: Formation of Complex Mixtures of Products
This can arise from a combination of incomplete reaction, side reactions of the starting materials, and further reactions of the desired product.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions of the Disilane | Look for byproducts resulting from the reaction of the disilane with other functional groups in your substrate. | Protect sensitive functional groups prior to the bis(silylation) reaction. |
| Isomerization or Rearrangement | Analyze the structure of the byproducts to identify potential isomerization or rearrangement pathways. | Adjust reaction conditions (temperature, solvent, ligand) to disfavor these pathways. |
Logical Flow for Optimizing Palladium-Catalyzed Bis(silylation)
Caption: A systematic approach to optimizing palladium-catalyzed bis(silylation) reactions.
Section 3: Mechanistic Insights into Side Reactions
A deeper understanding of the mechanisms of side reactions is crucial for effective troubleshooting.
Hydrolysis and Condensation Pathway
The hydrolysis of this compound is initiated by the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy group. This process can occur stepwise for both methoxy groups.
Step 1: Hydrolysis to Silanols (CH₃)₃Si-Si(CH₃)₂OCH₃ + H₂O → (CH₃)₃Si-Si(CH₃)₂OH + CH₃OH
Step 2: Condensation to Siloxanes Two silanol molecules can then condense to form a disiloxane and water. This process can continue to form longer chains and cyclic structures. 2 (CH₃)₃Si-Si(CH₃)₂OH → (CH₃)₃Si-Si(CH₃)₂-O-Si(CH₃)₂-Si(CH₃)₃ + H₂O
Caption: The hydrolysis and condensation pathway of this compound.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere of argon, add the primary alcohol (1.0 mmol) and anhydrous pyridine (1.2 mmol) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) via syringe.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add this compound (0.6 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Song, F., et al. (2020). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. Organic Chemistry Frontiers, 7(1), 123-128. [Link]
-
Alfa Chemistry. This compound. [Link]
Sources
challenges in the purification of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane products
Technical Support Center: Purification of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Introduction: Welcome to the technical support guide for this compound (CAS No. 10124-62-6). This document is designed for researchers, chemists, and process development professionals who work with this versatile organosilicon reagent. While valuable in synthesis, its purification presents unique challenges primarily due to its sensitivity to moisture. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity and maintain product integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: My freshly distilled product appears cloudy or forms a precipitate. What is the cause?
A: Cloudiness or precipitation is almost always due to hydrolysis. The methoxy groups (-OCH₃) on the silicon atoms are highly susceptible to reaction with water, even trace amounts from atmospheric moisture or improperly dried glassware. This reaction forms silanol (Si-OH) intermediates, which then rapidly condense to form insoluble siloxane (Si-O-Si) oligomers or polymers.
Q2: What are the primary impurities I should expect in a crude sample?
A: Impurities typically stem from the synthesis, which often involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with methanol. Common impurities include:
-
Unreacted Starting Materials: 1,2-dichloro-1,1,2,2-tetramethyldisilane.
-
Partially Reacted Intermediates: 1-chloro-2-methoxy-1,1,2,2-tetramethyldisilane.
-
Solvents: Residual methanol or other synthesis solvents.
-
Hydrolysis/Condensation Products: Disiloxanes and other polymeric silicones, especially if the crude product was exposed to moisture.
Q3: Is a simple distillation sufficient for purification?
A: Generally, no. While a simple distillation can remove non-volatile polymers and some solvents, it is often insufficient to separate the desired product from closely boiling impurities like the partially reacted chloromethoxy intermediate. Fractional distillation under reduced pressure and an inert atmosphere is the recommended method for achieving high purity (>97%).
Q4: How should I properly store the purified product?
A: The purified product must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Use a well-sealed container, such as a Schlenk flask or an ampoule. For long-term storage, refrigeration is recommended to minimize any potential degradation pathways. The material is also flammable and should be stored away from ignition sources.[1]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification process.
Problem 1: Low Purity or Multiple Peaks in Post-Distillation GC-MS Analysis
Symptoms:
-
Gas chromatography (GC) analysis shows several peaks close to the main product peak.
-
Nuclear magnetic resonance (NMR) spectrum shows unexpected Si-CH₃ or O-CH₃ environments.
Probable Causes & Solutions:
-
Inefficient Distillation: The distillation column has insufficient theoretical plates to resolve closely boiling impurities.
-
Solution: Switch from a simple or short-path distillation setup to a fractional distillation column (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Distillation Rate is Too High: A fast distillation rate disrupts the vapor-liquid equilibrium within the column, preventing proper separation.
-
Solution: Reduce the heating rate to ensure a slow, steady collection of distillate, typically 1-2 drops per second.
-
-
Pressure Fluctuations: Unstable vacuum pressure causes boiling point fluctuations, leading to co-distillation of impurities.
-
Solution: Use a high-quality vacuum pump with a gas regulator or a manostat to maintain a stable pressure throughout the distillation.
-
Problem 2: Product Degradation During or After Purification
Symptoms:
-
The product turns cloudy or viscous in the receiving flask.
-
Purity decreases over time, even when stored.
-
An increase in baseline "hump" is observed in GC analysis, indicative of polymeric species.
Probable Causes & Solutions:
-
Moisture Contamination: This is the most frequent cause.[2][3]
-
Solution: Rigorously dry all glassware in an oven (>120°C) overnight and cool under a stream of dry nitrogen or argon. Use dry, degassed solvents if any are used. Perform all transfers via cannula or in a glovebox. The workflow below illustrates the critical points for moisture exclusion.
Purification workflow emphasizing moisture exclusion. -
-
Thermal Stress: Overheating during distillation can cause decomposition.
-
Solution: Use a vacuum to lower the boiling point. The boiling point is approximately 138-151°C at atmospheric pressure.[4][5] Distilling at a lower pressure (e.g., 20 mmHg) significantly reduces the required pot temperature. Use an oil bath for uniform heating and avoid direct heating with a mantle.
-
Problem 3: Inconsistent Boiling Point During Distillation
Symptoms:
-
The temperature at the distillation head does not stabilize or fluctuates wildly.
Probable Causes & Solutions:
-
Wet System: Trace water is azeotroping with the product or impurities.
-
Solution: Abort the distillation, dry the crude material with a suitable agent (e.g., CaH₂ followed by filtration under inert gas), and restart with rigorously dried equipment.
-
-
Gross Impurities: A significant amount of a lower-boiling solvent or a higher-boiling impurity is present.
-
Solution: Collect a "forerun" fraction until the head temperature stabilizes at the expected boiling point of the product at that pressure. If the temperature continues to rise without stabilizing, a significant high-boiling impurity is present, and fractional distillation is essential.
-
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Fractional Distillation
This protocol describes the purification of this compound using a vacuum fractional distillation setup.
1. System Preparation: a. Thoroughly clean and oven-dry all components of the distillation apparatus (distilling flask, Vigreux column, condenser, receiving flasks) for at least 12 hours at 150°C. b. Assemble the apparatus while still hot under a positive pressure of dry argon or nitrogen. c. Use high-vacuum grease sparingly on glass joints to ensure a good seal.
2. Charging the Flask: a. Transfer the crude product (e.g., 50 g) to the distilling flask via cannula under an inert atmosphere. b. Add a few PTFE boiling chips or a Teflon-coated magnetic stir bar for smooth boiling.
3. Distillation Procedure: a. Begin stirring (if using a stir bar) and slowly evacuate the system to the desired pressure (e.g., 20 mmHg). b. Gradually heat the distilling flask using an oil bath. c. Forerun Collection: As the liquid begins to boil and reflux in the column, carefully monitor the temperature at the distillation head. Collect the initial, low-boiling fraction in the first receiving flask until the head temperature stabilizes. This fraction contains residual solvents and low-boiling impurities. d. Main Fraction Collection: Once the temperature is stable at the expected boiling point of the product, switch to a new, dry receiving flask. Collect the main fraction while maintaining a slow, steady distillation rate. e. Final Fraction: Stop the distillation when the temperature either begins to rise (indicating higher-boiling impurities) or drops, or when only a small volume remains in the distilling flask. Do not distill to dryness. f. Backfill the entire system with inert gas before disconnecting the receiving flask.
4. Quality Control & Storage: a. Immediately seal the receiving flask containing the purified product under an inert atmosphere. b. Take a small aliquot for analysis (GC-MS, ¹H NMR) to confirm purity. c. Store the sealed flask in a cool, dry place away from light.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₁₈O₂Si₂ | [1][6] |
| Molecular Weight | 178.38 g/mol | [1] |
| Boiling Point | 138-151 °C at 760 mmHg | [4][5] |
| Density | ~0.859 g/mL at 25°C | [4] |
| Refractive Index | n20/D ~1.425 |
Section 4: Mechanistic Insight - The Problem of Hydrolysis
Understanding the mechanism of degradation is key to preventing it. The primary challenge, hydrolysis, proceeds in two steps: the initial reaction with water to form silanols, followed by condensation to form stable but undesirable siloxanes.
Sources
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Technical Support Center: Optimization of Reaction Conditions for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the comprehensive technical support guide for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the intricacies of utilizing this versatile reagent. Here, we delve into the optimization of its synthesis and application, offering in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the linear formula ((CH₃O)Si(CH₃)₂)₂, is an organosilicon reagent. It is primarily used as a silylating agent for the protection of hydroxyl and carboxyl groups in multi-step organic synthesis.[1] Its steric bulk and the electron-donating nature of the methoxy groups contribute to its selectivity and stability under mild reaction conditions.[1] Additionally, it serves as a precursor in the palladium-catalyzed bis(silylation) of alkynes and in the gas-phase generation of dimethylsilylene.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 10124-62-6 |
| Molecular Formula | C₆H₁₈O₂Si₂ |
| Molecular Weight | 178.38 g/mol |
| Boiling Point | 138-151 °C at 760 mmHg |
| Density | 0.8587 g/mL at 25 °C |
| Refractive Index | n20/D 1.425 |
This data is compiled from multiple sources.[1][2]
Q3: What are the main safety precautions to consider when handling this reagent?
A3: this compound is a flammable liquid and vapor.[3] It is crucial to handle it in a well-ventilated area, away from heat, sparks, and open flames. It can cause skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. It is also moisture-sensitive, so it should be stored in a tightly sealed container under a dry, inert atmosphere.[5]
II. Troubleshooting Guide: Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of 1,2-dichloro-1,1,2,2-tetramethyldisilane with methanol in the presence of a base to neutralize the HCl byproduct.
Common Issues and Solutions
Problem 1: Low Yield of the Desired Product
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress by GC-MS or ¹H NMR to ensure the disappearance of the starting dichlorodisilane.
-
-
Potential Cause 2: Moisture Contamination. The presence of water can lead to the hydrolysis of the starting material and the product, forming siloxanes and reducing the yield.
-
Solution: Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol and solvent.
-
-
Potential Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or side reactions.
-
Solution: Use a slight excess of methanol (e.g., 2.2 equivalents) to ensure complete reaction of the dichlorodisilane. The amount of base (e.g., pyridine or triethylamine) should be sufficient to neutralize the generated HCl (at least 2.0 equivalents).
-
Problem 2: Presence of Impurities in the Final Product
-
Potential Cause 1: Unreacted Starting Material. Incomplete reaction will leave residual 1,2-dichloro-1,1,2,2-tetramethyldisilane.
-
Solution: As mentioned above, ensure the reaction goes to completion. The boiling point of the starting material is different from the product, allowing for purification by fractional distillation.
-
-
Potential Cause 2: Formation of Siloxanes. Hydrolysis due to moisture can lead to the formation of various siloxane byproducts.
-
Solution: Meticulous exclusion of moisture is key. Purification via fractional distillation can separate the desired product from higher-boiling siloxane oligomers.[2]
-
-
Potential Cause 3: Partially Substituted Byproducts. Incomplete reaction can result in the formation of 1-chloro-2-methoxy-1,1,2,2-tetramethyldisilane.
-
Solution: Ensure sufficient reaction time and optimal stoichiometry. This byproduct can be separated by careful fractional distillation.
-
Workflow for Troubleshooting Low Yield in Synthesis
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
III. Troubleshooting Guide: Applications in Organic Synthesis
This compound is a powerful reagent, but its reactivity can also present challenges.
Common Issues and Solutions
Problem 1: Low Yield in Silylation Reactions (e.g., Protection of Diols)
-
Potential Cause 1: Steric Hindrance. The substrate may be sterically hindered, preventing efficient reaction.
-
Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically demanding silylating agent if possible.
-
-
Potential Cause 2: Catalyst Inefficiency or Inhibition. In catalyzed reactions, the catalyst may be inactive or poisoned.
-
Solution: For palladium-catalyzed reactions, ensure the use of an appropriate ligand and that the catalyst is not deactivated.[6] The choice of solvent and base can also significantly impact catalyst activity.
-
-
Potential Cause 3: Competing Side Reactions. Undesired side reactions can consume the starting material or the product.
-
Solution: Optimize reaction conditions (temperature, concentration, catalyst loading) to favor the desired transformation. High dilution conditions can favor intramolecular reactions over intermolecular polymerization.
-
Problem 2: Unwanted Cleavage of the Si-O or Si-Si Bond
-
Potential Cause 1: Presence of Acidic or Basic Impurities. Trace amounts of acid or base can catalyze the cleavage of Si-O or Si-Si bonds, especially in the presence of nucleophiles.
-
Solution: Ensure all reagents and solvents are pure and neutral. Use a non-nucleophilic base if proton scavenging is necessary.
-
-
Potential Cause 2: Reaction with Nucleophiles. The silicon centers are electrophilic and can be attacked by strong nucleophiles, leading to the cleavage of the methoxy group or the Si-Si bond.
-
Solution: Choose reaction conditions and reagents carefully to avoid the presence of strong, unhindered nucleophiles that could lead to undesired cleavage.
-
Problem 3: Difficulty in Deprotection
-
Potential Cause: Stability of the Silyl Ether. The formed silyl ether may be more stable than anticipated.
-
Solution: While generally labile to acidic or fluoride-mediated cleavage, forcing conditions may be required for highly stable derivatives. Experiment with different deprotection protocols, such as varying the fluoride source (e.g., TBAF, HF-pyridine) or the acid catalyst.
-
Workflow for Optimizing a Palladium-Catalyzed Reaction
Caption: Workflow for the optimization of a palladium-catalyzed reaction involving this compound.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis from 1,2-dichloro-1,1,2,2-tetramethyldisilane.
Materials:
-
1,2-dichloro-1,1,2,2-tetramethyldisilane
-
Anhydrous methanol
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous diethyl ether (or other inert solvent)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line.
-
In the flask, dissolve 1,2-dichloro-1,1,2,2-tetramethyldisilane (1.0 eq) and anhydrous pyridine (2.1 eq) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add anhydrous methanol (2.2 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS to confirm the consumption of the starting material.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt. Wash the salt with anhydrous diethyl ether.
-
Combine the filtrate and washings and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure or reduced pressure to obtain pure this compound.[2][7]
Protocol 2: Palladium-Catalyzed Bis(silylation) of an Alkyne
This protocol is a general example and may require optimization for specific substrates.
Materials:
-
Alkyne substrate
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask, add the alkyne (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Data Presentation
Table 1: Typical Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used and effective palladium sources. |
| Ligand | PPh₃, Xantphos, SPhos | Ligand choice is crucial for catalyst stability and reactivity; it needs to be optimized for each substrate. |
| Base | K₃PO₄, Cs₂CO₃ | A non-nucleophilic base is often required to avoid side reactions with the silane. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
This table provides a general starting point for reaction optimization.[6]
Table 2: Analytical Techniques for Quality Control
| Technique | Purpose | Key Observations |
| ¹H NMR | Purity assessment and structural confirmation. | Integration of the methoxy protons (singlet) vs. the methyl protons (singlet) should be in a 3:6 ratio. Absence of signals from starting materials or byproducts. |
| GC-MS | Purity assessment and identification of volatile byproducts. | A single major peak corresponding to the product's mass-to-charge ratio. Identification of any minor peaks as starting materials or side products. |
| FT-IR | Functional group analysis. | Presence of Si-O-C and Si-CH₃ stretching vibrations. Absence of O-H stretch (indicating no hydrolysis). |
VI. References
-
MySkinRecipes. This compound. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12456923, this compound. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
-
Spring, D. et al. Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge. [Link]
-
PubChemLite. This compound. [Link]
-
Arkat USA. Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. [Link]
-
Butler, R. N., et al. (2004). The influence of water on the rates of 1,3-dipolar cycloaddition reactions: trigger points for exponential rate increases in water-organic solvent mixtures. Water-super versus water-normal dipolarophiles. Journal of the American Chemical Society, 126(38), 11923–11929. [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
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- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembam.com [chembam.com]
Technical Support Center: Troubleshooting Failed Silylation with 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support center for silylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your research. This guide is structured to help you diagnose and resolve issues encountered when using 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, a versatile reagent for introducing silyl groups.
Frequently Asked Questions (FAQs)
This section addresses the most common points of failure and optimization strategies in a direct question-and-answer format.
Q1: My silylation reaction with this compound shows no product formation. What are the primary suspects?
A1: Complete reaction failure is most often traced back to fundamental errors in reaction setup and reagent integrity. Let's break down the most probable causes:
-
Moisture Contamination: This is the principal adversary in silylation chemistry. Silylating agents, including this compound, are highly susceptible to hydrolysis.[1][2][3] Trace amounts of water in your solvent, on the glassware, or within your starting material will consume the reagent before it can react with your substrate.[4][5] It is imperative to use anhydrous solvents and to flame-dry or oven-dry all glassware under an inert atmosphere (Nitrogen or Argon) immediately before use.[3]
-
Inactive Reagent: The reagent itself may have degraded due to improper storage.[1] Exposure to atmospheric moisture over time will hydrolyze the methoxy groups, rendering it inactive. Always store this compound in a tightly sealed container, preferably under an inert atmosphere, and in a dry environment.[6][7]
-
Absence of an Effective Catalyst/Activator: While some silylations can proceed without a catalyst, many applications of this compound, such as its use in palladium-catalyzed bis(silylation), require a specific catalyst to proceed.[8][9] For other applications, such as the protection of alcohols, an acid or base catalyst might be necessary to facilitate the reaction, especially with less reactive substrates.[10]
-
Sub-Optimal Reaction Conditions: Silylation reactions can be sensitive to temperature.[11] If the activation energy for the reaction with your specific substrate is not met, the reaction may not proceed at room temperature. A moderate increase in temperature (e.g., 40-60 °C) can often initiate the reaction.[12]
Q2: I'm observing very low yields and incomplete conversion. How can I optimize the reaction?
A2: Low conversion suggests that the reaction is viable but not efficient under your current conditions. Optimization requires a systematic approach:
-
Reagent Stoichiometry: It is common practice to use a slight excess of the silylating agent to drive the reaction to completion.[12] Consider increasing the equivalents of this compound from, for example, 1.1 equivalents to 1.5 or even 2.0 equivalents relative to the functional group being silylated.
-
Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) are generally recommended.[1] Protic solvents like alcohols should be avoided as they will competitively react with the silylating agent.[1]
-
Catalyst Screening: If you are not using a catalyst, introducing one is the next logical step. For alcohol protection, a catalytic amount of an acid or base can be effective. In more complex transformations like C-H silylation or additions to alkynes, specific transition metal catalysts (e.g., Rhodium, Iridium, Palladium) are often required.[13][14][15]
-
Temperature and Reaction Time: Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction stalls, a modest increase in temperature can often improve both the rate and final conversion.[11][16] Be cautious, as excessive heat can sometimes lead to substrate or product degradation.[11]
Q3: My substrate is sterically hindered, and the reaction is sluggish. What adjustments are necessary?
A3: Steric hindrance presents a significant kinetic barrier for silylation.[17] Overcoming this requires more forcing conditions and potentially more reactive reagents.
-
Enhanced Reaction Conditions: For sterically demanding alcohols, you will likely need to increase the reaction temperature and extend the reaction time significantly.[18]
-
Use of a Potent Catalyst: With hindered substrates, a strong nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be highly effective in accelerating the reaction.[18]
-
Alternative Reagents: While this guide focuses on this compound, it is important to recognize that for exceptionally hindered groups, a more reactive silylating agent, such as a silyl triflate (e.g., TBDMS-OTf), may be necessary to achieve a satisfactory yield.[18][19]
Q4: My reaction is producing unexpected side products. What could be the cause?
A4: The formation of side products points to issues with stability, selectivity, or competing reaction pathways.
-
Substrate/Product Instability: Your starting material or the silylated product may be sensitive to the reaction conditions (e.g., acid or base labile). If you are using a catalyst, ensure it is compatible with all functional groups present in your molecule.[20]
-
Silane Redistribution: In some transition-metal-catalyzed reactions, redistribution of substituents on the silicon atom can occur as a side reaction, leading to a mixture of silylated products.[13] Choosing a well-defined, sterically bulky catalyst can sometimes suppress these unwanted pathways.[13]
-
Incomplete Drying: Residual moisture can lead to the formation of silanols and disiloxanes as byproducts, which can complicate purification.
Q5: What are the correct procedures for handling and storing this compound?
A5: Proper handling and storage are critical for maintaining the reagent's efficacy and ensuring safety.
-
Moisture Sensitivity: The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7]
-
Storage: Store the reagent in a cool, dry place, away from sources of ignition.[6] The container should be tightly sealed to prevent exposure to air and moisture. A refrigerator or desiccator is an appropriate storage location.
-
Safety Precautions: this compound is a flammable liquid.[8][21] Keep it away from heat, sparks, and open flames. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling.
Troubleshooting Workflow and Protocols
General Protocol for Silylation of an Alcohol
This protocol provides a starting point for the silylation of a primary or secondary alcohol. Parameters should be optimized for your specific substrate.
1. Preparation (Under Inert Atmosphere): a. Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon. b. Add the alcohol (1.0 equivalent) to the flask. c. Dissolve the alcohol in an anhydrous solvent (e.g., THF, DCM) to a concentration of 0.1-0.5 M.
2. Reaction Execution: a. Add a catalyst if required (e.g., DMAP, 0.1 equivalents). b. Add this compound (1.2-1.5 equivalents) dropwise to the stirred solution at room temperature. c. Monitor the reaction progress by TLC or GC. If the reaction is slow, gently heat the mixture to 40-50 °C.
3. Work-up and Purification: a. Upon completion, cool the reaction to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[17] c. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[22] d. Wash the combined organic layers with water and then brine to remove any residual aqueous-soluble impurities.[1][22] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[22] f. Purify the crude product by flash column chromatography on silica gel if necessary.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Equivalents of Reagent | 1.2 eq. | 1.1 - 2.0 eq. | Excess reagent drives the reaction to completion. Use higher excess for sluggish reactions. |
| Solvent | THF, DCM | Acetonitrile, DMF, Toluene | Must be anhydrous. Polarity can influence reaction rate.[1] |
| Catalyst | None or DMAP (0.1 eq.) | Acidic or basic catalysts | Catalyst choice is highly substrate-dependent. DMAP is effective for hindered alcohols.[18] |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 80 °C | Higher temperatures increase reaction rates but may cause degradation.[11] |
| Concentration | 0.2 M | 0.1 M - 1.0 M | Higher concentrations can increase reaction rates but may cause solubility issues. |
Troubleshooting Logic Diagram
The following diagram outlines a systematic approach to diagnosing and solving common issues with silylation reactions.
Caption: A flowchart for troubleshooting failed silylation reactions.
References
-
Gas chromatography/mass spectrometric characterisation of pyrolysis/silylation products of glucose and cellulose. PubMed. Available at: [Link]
-
Screening of the reaction conditions: optimization of the silylation step. ResearchGate. Available at: [Link]
-
The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. ResearchGate. Available at: [Link]
-
Techniques for silylation. ResearchGate. Available at: [Link]
-
When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. Available at: [Link]
-
Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Silylation. Wikipedia. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available at: [Link]
-
Why do my silylations always fail? Chromatography Forum. Available at: [Link]
-
Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. California Institute of Technology. Available at: [Link]
-
Incomplete silylation of a glycoside. Reddit. Available at: [Link]
-
Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]
-
Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. PubMed Central. Available at: [Link]
-
General Silylation Procedures. Gelest. Available at: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Silylation of Alcohols Employed in Templating Protocols. Gelest. Available at: [Link]
-
Catalyst and related methods involving hydrosilylation and dehydrogenative silylation. University of Illinois System. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
What are the effects of moisture(water) content of Silica on its activity and separation power in TLC... Reddit. Available at: [Link]
-
Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans. PubMed. Available at: [Link]
-
Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation. National Institutes of Health. Available at: [Link]
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- 5. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 6. This compound [myskinrecipes.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound 97 10124-62-6 [sigmaaldrich.com]
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- 11. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.illinois.edu [experts.illinois.edu]
- 15. Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
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stability issues of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane under acidic/basic conditions
Welcome to the technical support resource for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile organosilicon reagent. Below, you will find in-depth troubleshooting advice and frequently asked questions regarding its stability under various chemical environments, particularly acidic and basic conditions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues that may arise during experimentation. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Question 1: My reaction under acidic conditions (e.g., using protic solvents or acidic catalysts) is showing unexpected silanol byproducts and a loss of starting material. What is the likely cause?
Answer: You are likely observing the acid-catalyzed hydrolysis of the methoxy groups (Si-O-C bonds). This compound is sensitive to moisture, and this sensitivity is significantly enhanced under acidic conditions.[1] The reaction proceeds via protonation of the methoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[2][3]
Causality: The mechanism involves the protonation of the oxygen atom of a methoxy group, followed by nucleophilic attack by water on the silicon atom. This leads to the cleavage of the Si-O bond and the formation of a silanol (Si-OH) and methanol.[3][4] This process can occur sequentially for both methoxy groups. The resulting disilanol, 1,2-dihydroxy-1,1,2,2-tetramethyldisilane, can then undergo condensation to form siloxane oligomers.
Troubleshooting & Mitigation Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All glassware should be flame-dried or oven-dried immediately before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Whenever possible, choose aprotic solvents (e.g., THF, diethyl ether, toluene) over protic ones (e.g., alcohols, water).
-
Non-Aqueous Acid Source: If an acid catalyst is required, consider using a Lewis acid or an acid source that does not introduce water.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
Visualizing the Mechanism: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed Si-O bond cleavage via protonation and nucleophilic attack.
Question 2: In a reaction mixture containing a strong base (e.g., organolithiums, Grignard reagents, or metal hydrides), I'm observing the formation of monosilane derivatives instead of the expected product. Why is my disilane being consumed?
Answer: You are likely witnessing a base-catalyzed cleavage of the silicon-silicon (Si-Si) bond. The Si-Si σ-bond is the weakest bond in the molecule and is susceptible to nucleophilic attack by strong bases.[5][6] This reaction pathway competes with or even dominates over reactions at the methoxy groups, depending on the nature of the base and the reaction conditions.
Causality: Strong nucleophiles can directly attack one of the silicon atoms, leading to the heterolytic cleavage of the Si-Si bond.[5][6] This process generates a silyl anion and a monosilane species. For instance, reaction with an organolithium reagent (R-Li) could yield a silyllithium species and an alkoxysilane. Lewis bases like amines can also catalyze the disproportionation of disilanes into monosilanes and oligosilanes.[5]
Troubleshooting & Mitigation Protocol:
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) if only deprotonation is required.
-
Temperature Control: Keep the reaction temperature as low as possible (e.g., -78 °C) to disfavor Si-Si bond cleavage. Add the base slowly to avoid localized heating.
-
Alternative Reagents: If the disilane is being used as a silylating agent, consider alternative reagents that may be more stable to the basic conditions of your reaction.
-
Reaction Monitoring: Monitor the reaction closely by TLC, GC-MS, or NMR to detect the formation of monosilane byproducts and adjust conditions accordingly.
Visualizing the Mechanism: Base-Catalyzed Si-Si Cleavage
Caption: Nucleophilic attack by a strong base leading to the cleavage of the Si-Si bond.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound? Under neutral, anhydrous conditions, the compound is relatively stable.[7] However, it is sensitive to moisture and will slowly hydrolyze in the presence of water.[1] This hydrolysis is accelerated by both acids and bases.[8][9] It is classified as a flammable liquid and should be handled with appropriate care.[10]
Q2: Under acidic conditions, which bond is more likely to cleave: Si-O or Si-Si? The Si-O-C bond is significantly more susceptible to cleavage under acidic conditions.[2][3] The acid catalyzes the hydrolysis of the methoxy group, a common reaction for alkoxysilanes.[8][9] The Si-Si bond is generally stable to acidic conditions, especially in the absence of strong oxidizing agents.[7]
Q3: Under basic conditions, which bond is more likely to cleave: Si-O or Si-Si? The outcome depends on the nature of the "base".
-
Strong Nucleophilic Bases (e.g., organometallics, metal hydrides): The Si-Si bond is highly susceptible to cleavage via nucleophilic attack.[5][6]
-
Aqueous Bases (e.g., NaOH, KOH in water): Both Si-O bond hydrolysis and Si-Si bond cleavage can occur. The hydrolysis of the Si-O bond is generally faster under these conditions, but cleavage of the Si-Si bond remains a significant possibility, especially with increasing base concentration and temperature.
Q4: What are the primary decomposition products I should look for?
-
Acidic/Moisture Conditions: Look for methanol, 1-hydroxy-2-methoxy-1,1,2,2-tetramethyldisilane, 1,2-dihydroxy-1,1,2,2-tetramethyldisilane, and subsequent siloxane condensation products.
-
Strong Base Conditions: Look for monosilane species corresponding to the nucleophile used (e.g., R-Si(Me)₂-OMe from an R-Li reagent) and the corresponding silyl anion or its quenched product (e.g., H-Si(Me)₂-OMe).
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
This protocol provides a method to quantitatively assess the stability of this compound under specific conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or Toluene-d₈) with a known concentration of an internal standard (e.g., mesitylene or 1,4-dioxane).
-
Reaction Setup: In a clean, dry NMR tube, add a known volume of the stock solution.
-
Initiation: At time t=0, add a precise amount of the acidic or basic reagent to be tested (e.g., a solution of trifluoroacetic acid in the same deuterated solvent, or a drop of D₂O).
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Analysis:
-
Integrate the signal for the Si-CH₃ protons of the starting material (approx. 0.1-0.2 ppm) and the Si-OCH₃ protons (approx. 3.4-3.5 ppm).
-
Integrate the signal of the internal standard.
-
Monitor for the appearance of new signals, such as methanol (approx. 3.49 ppm in CDCl₃) or silanol (Si-OH) protons (variable).
-
Calculate the percentage of remaining starting material at each time point relative to the internal standard.
-
Data Summary Table: Expected Stability Trends
| Condition | Primary Bond Cleavage | Relative Rate | Key Byproducts |
| Neutral, Anhydrous | None | Very Slow | None |
| Neutral, Aqueous | Si-O | Slow to Moderate | Methanol, Silanols |
| Acidic (pH < 5), Aqueous | Si-O | Fast | Methanol, Silanols |
| Basic (pH > 9), Aqueous | Si-O > Si-Si | Moderate to Fast | Methanol, Silanols, Monosilanes |
| Anhydrous, Strong Nu⁻ | Si-Si | Very Fast | Monosilanes, Silyl Anions |
References
-
Sturm, A. G., et al. (2019). Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts. [Source information not fully available in search results][5]
- Oestreich, M. (2015). The All-Silicon-Based C-H Silylation of Aromatic Compounds. [Source information not fully available in search results]*
-
BenchChem. (2025). The Reactivity of 1,2-Dichlorodisilane with Nucleophiles: A Technical Guide. BenchChem.[6]
-
Kubota, K., & Ito, H. (n.d.). Catalytic Generation of Silicon Nucleophiles. Wiley-VCH.[11]
-
Santowski, T., et al. (2019). Synthesis of Functional Monosilanes by Disilane Cleavage with Phosphonium Chlorides. Chemistry – A European Journal.[12][13]
-
Woerpel, K. A., et al. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry.[8][14][15]
-
Postigo, A. (2014). Photochemical generation of silicon-centered radicals and their reactions. ResearchGate.[16]
-
Journal of the American Chemical Society. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.[17]
-
Apeloig, Y., & Cypryk, M. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics.[2][3]
-
Zhang, J., & Wang, C. (2022). Disilane-bridged architectures: an emerging class of molecular materials. Materials Chemistry Frontiers.[7]
-
Baceiredo, A., et al. (2005). Activation of a Si−Si Bond by Hypercoordination: Cleavage of a Disilane and Formation of a Si−C Bond. Angewandte Chemie.[18]
-
ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.[1]
-
Schneider, J., et al. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate.[4]
-
Aelion, R., et al. (1950). The hydrolysis and polycondensation of tetra alkoxysilanes. Journal of the American Chemical Society.[9]
-
PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information.[10]
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from MilliporeSigma.[19]
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- 1. This compound | 10124-62-6 [amp.chemicalbook.com]
- 2. Table 1 from Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study | Semantic Scholar [semanticscholar.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Disilane Cleavage with Selected Alkali and Alkaline Earth Metal Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Disilane-bridged architectures: an emerging class of molecular materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H18O2Si2 | CID 12456923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Functional Monosilanes by Disilane Cleavage with Phosphonium Chlorides. | Semantic Scholar [semanticscholar.org]
- 14. Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
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- 19. This compound 97 10124-62-6 [sigmaaldrich.com]
Technical Support Center: Refining Workup Procedures for Reactions Involving 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the workup of reactions involving 1,2-dimethoxy-1,1,2,2-tetramethyldisilane. The following information is curated to address specific challenges and provide scientifically sound solutions.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common difficulties encountered during the workup of reactions utilizing this compound and its derivatives.
Issue 1: Persistent Siloxane Byproducts in the Final Product
Question: I'm struggling to remove siloxane byproducts from my reaction mixture. Standard aqueous washes and extractions are proving ineffective. What are the best practices for their removal?
Answer: The formation of polysiloxanes is a frequent issue, arising from the hydrolysis of the methoxy groups on the disilane reagent. These byproducts are often greasy or oily and can be difficult to separate from the desired product due to their variable polarity.
Root Cause Analysis: this compound is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of silanols. These silanols can then undergo condensation to form siloxane oligomers and polymers. The mechanism involves the protonation or nucleophilic attack on the silicon atom, followed by the loss of methanol and subsequent Si-O-Si bond formation.[1][2]
Recommended Solutions:
-
Fluoride Ion Scavenging: This is a highly effective method for removing a wide range of silicon-containing byproducts.
-
Protocol:
-
After the initial aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the organic layer with a 1 M aqueous solution of potassium fluoride (KF). Repeat the wash 2-3 times.
-
Vigorous shaking of the separatory funnel for 1-2 minutes during each wash is crucial.
-
A white precipitate of fluorosiloxanes may form at the interface. If this occurs, the mixture can be filtered through a pad of celite.[3]
-
Proceed with a final brine wash, drying of the organic layer, and solvent removal.
-
-
-
Base-Mediated Mineralization: For stubborn, high-molecular-weight siloxanes, a more aggressive approach may be necessary. This involves converting the siloxane derivatives into insoluble mineralized silicon compounds.[4][5]
-
Protocol (for thermally stable products):
-
Dissolve the crude product in a high-boiling point organic solvent.
-
Add a solid base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture. The optimal temperature will depend on the stability of your product but should be sufficient to promote the reaction.
-
The siloxanes will precipitate as solid silicates.
-
After cooling, the solid can be removed by filtration. The desired product remains in the organic phase.
-
-
-
Adsorption Techniques: Activated carbon or activated alumina can be used to adsorb siloxane impurities.[6][7] This is particularly useful for non-polar products where chromatographic separation is challenging.
-
Protocol:
-
Dissolve the crude product in a non-polar solvent (e.g., hexanes, heptane).
-
Add activated carbon or alumina and stir the slurry for several hours.
-
Filter the mixture to remove the adsorbent.
-
Evaporate the solvent to recover the purified product.
-
-
Workflow for Siloxane Removal:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
- 5. WO2012069467A1 - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
- 6. heycarbons.com [heycarbons.com]
- 7. Siloxane Removal from Biogas - Siloxane Removal system [gazpack.nl]
how to avoid polymerization when using 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to the technical support guide for 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane (CAS 10124-62-6). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this versatile reagent and troubleshooting common issues, particularly unwanted polymerization. Our goal is to equip you with the foundational knowledge and practical steps to ensure the success and reproducibility of your experiments.
Part 1: Troubleshooting Guide
This section addresses problems that can arise during an experiment. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Question 1: My reaction mixture containing this compound unexpectedly became viscous or formed a gel. What happened?
Answer: This is a classic sign of unintended polymerization. The root cause is almost certainly the formation of polysiloxane chains. This occurs via a two-step mechanism:
-
Hydrolysis: The methoxy groups (-OCH₃) on the disilane are susceptible to hydrolysis, especially in the presence of trace amounts of water. This reaction replaces the methoxy groups with hydroxyl groups, forming silanols (Si-OH).[1][2]
-
Condensation: These highly reactive silanol intermediates then condense with each other (or with other methoxy-silane groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol. This process repeats, creating long polymer chains that result in the observed gelation.[1]
This entire cascade can be accelerated by acidic or basic catalysts, with the minimum reaction rate occurring around neutral pH.[1]
Question 2: I am experiencing low yields in my silylation reaction, and my crude NMR spectrum shows a broad, unresolvable baseline signal. Is this related to polymerization?
Answer: Yes, this is highly likely. The broad signal at the baseline of an NMR spectrum often indicates the presence of polymeric species. When the this compound polymerizes, it is consumed in an unproductive side reaction, which directly leads to lower yields of your desired product. The resulting polysiloxane is often an insoluble or poorly soluble oil or solid that does not give sharp, well-defined NMR peaks.
Troubleshooting Steps:
-
Re-evaluate Your Setup for Moisture: The most common culprit is inadvertent exposure to atmospheric moisture or residual water in your solvent or on your glassware.
-
Check Reagent Purity: Ensure that other reagents in your reaction mixture are not contaminated with water, acids, or bases.
-
Analyze Reaction Conditions: High temperatures applied over extended periods can accelerate polymer formation, especially if trace moisture is present.
Part 2: Frequently Asked Questions (FAQs) & Preventative Measures
This section provides proactive strategies and best practices to prevent polymerization from occurring in the first place.
Question 3: What are the essential best practices for storing and handling this compound to maintain its integrity?
Answer: Proper storage and handling are the most critical factors in preventing premature degradation and polymerization.
-
Storage: The reagent should be stored at room temperature in a tightly sealed container.[3] The bottle's threads should be sealed with paraffin film to provide an extra barrier against atmospheric moisture. For long-term storage, consider placing the sealed bottle inside a desiccator or a glove box.
-
Handling: Always handle this reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[4] Use dry syringes or cannulas for transferring the liquid. Never leave the bottle open to the air. The compound is moisture-sensitive and flammable, with a flash point of approximately 27°C.[5]
Question 4: How can I set up my experiment to rigorously exclude moisture and prevent hydrolysis-induced polymerization?
Answer: A meticulously dry reaction setup is non-negotiable.
Experimental Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: All glassware (flasks, stir bars, condensers, etc.) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a high-purity anhydrous solvent. Solvents packaged in sealed bottles over a molecular sieve (e.g., Sure/Seal™ bottles) are ideal. If using a solvent from a bulk container, ensure it has been properly dried using an appropriate drying agent or a solvent purification system.
-
Inert Atmosphere: Assemble your reaction apparatus while flushing with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment using a bubbler or balloon.
-
Reagent Transfer: Add the anhydrous solvent to the reaction flask via a dry syringe. Transfer the this compound using a separate, dry syringe.
Question 5: I need to purify the disilane by distillation. How can I prevent polymerization at elevated temperatures?
Answer: Distillation is a high-risk step for polymerization due to the elevated temperatures.
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Use a Polymerization Inhibitor: For silanes, the use of a high-boiling point secondary or tertiary aromatic amine as an inhibitor is effective.[6] Consider adding a small amount (0.01–1 mol%) of an inhibitor like diphenylamine or triphenylamine to the distillation flask.[6] These compounds act as radical scavengers and can disrupt polymerization pathways.
Data Presentation: Key Handling & Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents hydrolysis by excluding atmospheric moisture.[2][5] |
| Solvents | Anhydrous Grade (e.g., THF, DMF, Toluene) | Minimizes the primary reactant (water) for hydrolysis.[4] |
| pH | Neutral (approx. 7) | Hydrolysis and condensation rates are slowest near neutral pH.[1] |
| Temperature | Use the lowest effective temperature for your reaction. | Reduces the rate of potential side reactions, including polymerization. |
| Additives | Avoid adventitious acids/bases. | Acids and bases are potent catalysts for hydrolysis and condensation.[1] |
| Purification | Vacuum Distillation with Inhibitor | Minimizes thermal stress and actively suppresses polymerization.[6] |
Part 3: Visualization of Troubleshooting Logic
When encountering gelation or low yields, a logical diagnostic process is essential. The following workflow diagram illustrates the decision-making process for troubleshooting experiments involving this compound.
Caption: Troubleshooting workflow for polymerization issues.
References
-
US20170313591A1 - Polymerization Inhibitor for Silane - Google Patents. Link
-
MySkinRecipes - this compound. Link
-
Sigma-Aldrich - this compound 97%. Link
-
Gelest, Inc. - 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. Link
-
Alfa Chemistry - CAS 10124-62-6 this compound. Link
-
Prospector - Silane Terminated Polymer Reactions with Non-Tin Catalysts. Link
-
Sigma-Aldrich - SAFETY DATA SHEET for this compound. Link
-
Dow Corning - Limitless Silanes Bonding Organic and Inorganic Materials. Link
-
Journal of the American Chemical Society - Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Link
-
PubChem - this compound. Link
-
PubMed Central - A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Link
-
Sigma-Aldrich - Product Page for this compound. Link
-
Semantic Scholar - A convenient synthesis of 1,2-dimethyltetramethoxydisilane. Link
-
Supporting Information - Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed CH silacyclization of 2-iodobiphenyls. Link
-
ResearchGate - Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Link
-
PubMed Central - Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Link
-
PubMed Central - Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Link
-
National Institutes of Health - Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. Link
-
ChemicalBook - this compound - Safety Data Sheet. Link
-
Google Patents - EP1538167A1 - CATALYSTS FOR POLYMERIZATION OR COPOLYMERIZATION OF a-OLEFINS... Link
-
Diva-portal.org - Polymerization of Zwitterionic Sulphobetaine Methacrylate and Modification of Contact Lens Substrate. Link
-
ResearchGate - Mechanism of the Activation of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane in Plasma Chemical Vapor Deposition. Link
-
ResearchGate - Polymerization of 2‐methoxy‐2‐oxo‐1,3,2‐dioxaphospholane. Kinetics and polymer microstructure. Link
-
Benchchem - Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles. Link
-
ResearchGate - Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Link
-
Benchchem - Application Notes and Protocols: Nucleophilic Substitution with 1,3-Dibromo-2,2-dimethoxypropane. Link
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,2-dimethoxy-1,1,2,2-tetramethyldisilane in their catalytic reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address catalyst deactivation, a common challenge that can impede reaction efficiency and reproducibility. By understanding the underlying causes of catalyst deactivation, you can implement effective strategies to mitigate these issues and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding catalyst deactivation in reactions involving this compound.
Q1: My palladium-catalyzed cross-coupling reaction using this compound has stalled. What are the likely causes?
A1: Several factors could be at play. The most common culprits include:
-
Catalyst Fouling: this compound can hydrolyze in the presence of trace water to form silanols, which can then condense into polysiloxane byproducts. These silicon-based polymers can coat the surface of the palladium catalyst, blocking active sites.[1][2]
-
Reduction to Palladium Black: The active Pd(0) species can aggregate into inactive palladium black, especially at elevated temperatures or if the ligand is not robust enough to stabilize the catalytic species.[3]
-
Ligand Degradation: The phosphine ligands commonly used in these reactions can degrade over time, leading to the destabilization and precipitation of the palladium catalyst.[3]
-
Inhibition by Substrates or Bases: Certain substrates, particularly those with Lewis basic functionalities like pyridines, can strongly coordinate to the palladium center and inhibit catalysis. Some bases can also contribute to catalyst deactivation pathways.
Q2: I'm observing a color change in my copper-catalyzed silylation reaction, and the activity has dropped. What does this indicate?
A2: A color change, often to a darker suspension, coupled with a loss of activity in a copper-catalyzed reaction, can suggest:
-
Sintering: At higher temperatures, copper nanoparticles can agglomerate, a process known as sintering. This reduces the active surface area of the catalyst, leading to a decrease in catalytic activity.[4]
-
Poisoning: Trace impurities in your reactants or solvent, such as halides (chloride) or sulfur compounds, can act as potent poisons for copper catalysts, leading to rapid deactivation.[4]
-
Oxidation State Changes: The active copper species can be oxidized or undergo other changes in its oxidation state, rendering it inactive for the desired transformation.
Q3: Can additives help prevent catalyst deactivation in these reactions?
A3: Yes, additives can play a crucial role. For instance, in some copper-catalyzed silylations, the addition of an alkene like styrene can suppress hydrogen gas formation and mitigate catalyst deactivation. Additives can also include co-catalysts or agents that scavenge impurities.
Q4: How can I determine the specific cause of my catalyst deactivation?
A4: A systematic approach is necessary. This involves a combination of reaction monitoring and post-reaction analysis of the catalyst. Techniques such as Transmission Electron Microscopy (TEM) can reveal sintering, while X-ray Photoelectron Spectroscopy (XPS) can identify changes in the catalyst's chemical state and the presence of surface contaminants like silica or siloxanes.[1][5] Elemental analysis, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), can quantify the amount of palladium that has precipitated.
Part 2: Troubleshooting Guides
This section provides more detailed, step-by-step guidance for diagnosing and addressing specific catalyst deactivation issues.
Issue 1: Suspected Catalyst Fouling by Siloxane Byproducts
Symptoms:
-
Gradual or rapid decrease in reaction rate.
-
Formation of a gelatinous or insoluble material in the reaction mixture.
-
Difficulty in isolating the product from a silicon-containing residue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting siloxane fouling.
Detailed Protocol for Catalyst Characterization (Post-Fouling):
-
Catalyst Isolation: After the reaction, allow the catalyst to settle. Carefully decant the supernatant.
-
Washing: Wash the catalyst multiple times with an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere to remove any adsorbed organic species.
-
Drying: Dry the isolated catalyst under a high vacuum.
-
Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the dried catalyst to determine the elemental composition of the surface. Look for the presence of Si 2p and O 1s signals corresponding to silica or siloxanes.[5]
-
Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDX): This technique can provide morphological information and elemental mapping of the catalyst particles, visually confirming the presence and distribution of silicon-containing deposits.
-
Issue 2: Palladium Catalyst Precipitation (Palladium Black Formation)
Symptoms:
-
Formation of a black precipitate.
-
Complete cessation of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting palladium black formation.
Preventative Measures:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to stabilize Pd(0) intermediates.
-
Temperature Control: Operate the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Part 3: Catalyst Regeneration and Handling
While complete regeneration of a deactivated catalyst can be challenging, some activity may be restored.
Protocol for Attempted Regeneration of a Fouled Palladium Catalyst:
-
Isolation and Washing: Follow the catalyst isolation and washing protocol described in the fouling troubleshooting guide.
-
Acid Wash (Caution): A very dilute acid wash (e.g., 0.1 M HCl in an organic solvent) can sometimes remove acid-labile deposits. This should be followed by extensive washing with a neutral solvent and drying. This is an aggressive method and may also affect the catalyst support.
-
Solvent Reflux: Refluxing the deactivated catalyst in a high-boiling, coordinating solvent might help to redissolve some of the aggregated palladium, but this is often of limited effectiveness.
Table 1: Summary of Analytical Techniques for Catalyst Characterization
| Technique | Information Provided | Application in this Context |
| XPS | Surface elemental composition and chemical state | Detecting Si-O species from siloxane fouling, changes in metal oxidation state.[5] |
| TEM | Particle size, morphology, and dispersion | Visualizing catalyst sintering (agglomeration). |
| SEM-EDX | Surface morphology and elemental mapping | Identifying the distribution of silicon deposits on the catalyst surface. |
| ICP-OES | Bulk elemental composition | Quantifying the amount of metal that has precipitated from the reaction solution. |
| FT-IR | Functional groups on the catalyst surface | Detecting the presence of silanol or siloxane functional groups. |
| ²⁹Si NMR | Silicon chemical environment | Characterizing silicon-containing species in solution or on the catalyst surface.[6] |
Part 4: Mechanistic Insights into Deactivation
A deeper understanding of the deactivation mechanisms can guide preventative strategies.
Mechanism 1: Fouling by Siloxane Polymerization
This compound is an alkoxysilane. In the presence of trace water, the methoxy groups can hydrolyze to form silanol intermediates. These silanols are highly reactive and can undergo condensation reactions with each other or with unreacted alkoxysilanes to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric siloxanes.[2] These polymers can physically block the active sites of the catalyst.
Caption: Siloxane formation and catalyst fouling.
Mechanism 2: Reductive Agglomeration of Palladium
In many palladium-catalyzed cross-coupling reactions, the catalytic cycle involves Pd(0) and Pd(II) intermediates. If the ligands are unable to sufficiently stabilize the electron-rich, low-coordinate Pd(0) species, these can aggregate to form catalytically inactive palladium nanoparticles, commonly observed as palladium black.
Caption: Pathway to palladium black formation.
By understanding these potential deactivation pathways, researchers can take proactive steps to design more robust catalytic systems and troubleshoot effectively when reactions do not proceed as expected.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane and Its Derivatives
Welcome to the technical support center for the synthesis of 1,2-dimethoxy-1,1,2,2-tetramethyldisilane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of organosilicon chemistry. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established scientific principles and practical experience. Our goal is to provide you with the insights needed to optimize your synthetic routes, improve yields, and ensure the integrity of your products.
I. Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound and its derivatives.
Problem 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound from 1,2-dichloro-1,1,2,2-tetramethyldisilane and methanol with a base, but I'm getting very low yields. What are the likely causes and how can I fix this?
Answer:
Low yields in this methoxylation reaction are a frequent issue and can often be traced back to a few key factors:
-
Moisture Contamination: The primary culprit is often the presence of water in your reagents or glassware. 1,2-Dichloro-1,1,2,2-tetramethyldisilane is highly susceptible to hydrolysis, which will lead to the formation of siloxanes and other undesired byproducts. The methoxy group is also hydrolyzable.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents and reagents. Methanol should be distilled from magnesium turnings and stored over molecular sieves. The base, typically a non-nucleophilic amine like triethylamine or pyridine, should also be freshly distilled and dried.
-
-
Inadequate Base Stoichiometry or Strength: The reaction generates HCl, which must be effectively neutralized. An insufficient amount of base will result in an acidic reaction mixture, which can promote side reactions.
-
Solution: Use at least a stoichiometric equivalent of a dry, non-nucleophilic base for each chlorine atom being substituted. For 1,2-dichloro-1,1,2,2-tetramethyldisilane, this means using at least two equivalents of base. In practice, a slight excess (e.g., 2.1-2.2 equivalents) is often beneficial to drive the reaction to completion.
-
-
Reaction Temperature: While the reaction is typically exothermic, running it at too high a temperature can encourage side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
-
Solution: The reaction is often performed at 0 °C to control the initial exotherm and then allowed to slowly warm to room temperature.[3] Monitoring the reaction by GC-MS or NMR will help determine the optimal reaction time and temperature for your specific setup.
-
Problem 2: Formation of Siloxane Byproducts
Question: My final product is contaminated with significant amounts of siloxane-containing impurities. How can I minimize their formation?
Answer:
Siloxane formation is a direct consequence of the presence of water, as discussed above. However, other factors can also contribute:
-
Hydrolysis During Workup: The aqueous workup is a critical step where hydrolysis can readily occur, especially if the reaction is not fully complete and unreacted chlorosilanes are present.
-
Solution: Ensure the reaction has gone to completion before initiating the workup. A quick TLC or GC-MS of a quenched aliquot can confirm this. When performing the workup, use cold, dilute aqueous solutions and minimize the contact time. Extraction into a non-polar organic solvent should be performed promptly.
-
-
"Wet" Solvents or Reagents: Even trace amounts of water in your solvents or reagents can lead to the formation of siloxanes.
-
Solution: As mentioned previously, rigorously dry all solvents and reagents. Consider using a solvent still for sensitive reactions.
-
Problem 3: Incomplete Reaction or Stalling
Question: My reaction to form a derivative from this compound seems to stall, with starting material remaining even after prolonged reaction times. What could be the issue?
Answer:
This issue often points to problems with reagent activity or reaction conditions when using the dimethoxydisilane as a starting material for further derivatization.
-
Poor Nucleophile/Electrophile Reactivity: The reactivity of the methoxy group on the silicon is key. If you are attempting a substitution reaction, the incoming nucleophile must be sufficiently reactive to displace the methoxy group.
-
Solution: For less reactive nucleophiles, consider converting the methoxy group to a better leaving group, such as a triflate. Alternatively, using a more reactive silylating agent from the outset, if possible, might be a better strategy.
-
-
Steric Hindrance: The tetramethyldisilane core can present steric challenges, particularly for bulky nucleophiles or electrophiles.
-
Solution: In some cases, adjusting the reaction temperature or using a more reactive catalyst can overcome steric hindrance. If derivatizing from a chlorosilane precursor, steric hindrance can also be a factor.[4]
-
Problem 4: Difficulties with Wurtz-type Coupling to form the Si-Si bond
Question: I am trying to synthesize the 1,2-dichloro-1,1,2,2-tetramethyldisilane precursor via a Wurtz-type coupling of dichlorodimethylsilane, but the yields are poor and I get a mixture of products. Any advice?
Answer:
The Wurtz coupling for Si-Si bond formation is a classic but often challenging reaction.[5][6]
-
Reactivity of the Metal: The surface of the sodium metal is crucial. If it is oxidized, the reaction will be slow or may not initiate at all.
-
Solution: Use freshly cut sodium metal or a sodium dispersion to ensure a reactive surface. Sonication can also be used to activate the metal surface.
-
-
Side Reactions: Wurtz couplings are notorious for side reactions, including elimination and the formation of polysilanes.[5][7]
-
Solution: Slow addition of the dichlorodimethylsilane to the sodium metal in a suitable solvent (like toluene or xylene) at reflux can help control the reaction and favor the desired dimer formation. Maintaining a high dilution can also disfavor polymerization.
-
-
Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions.
-
Solution: Toluene or xylene are common choices. Ethereal solvents like THF can also be used, but care must be taken as they can be cleaved by sodium at higher temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in synthesis?
A1: The primary advantage lies in its utility as a precursor to reactive silylene species (Me₂Si:) upon thermolysis or photolysis.[8] These silylenes can then be trapped by various substrates, allowing for the synthesis of a wide range of novel organosilicon compounds. Additionally, the methoxy groups can be substituted, providing a handle for further functionalization.
Q2: How does the stability of this compound compare to its chloro-analogue?
A2: this compound is significantly more stable towards ambient moisture compared to 1,2-dichloro-1,1,2,2-tetramethyldisilane.[1] However, it is still susceptible to hydrolysis, especially under acidic or basic conditions. The dichloro analogue is extremely moisture-sensitive and requires stringent anhydrous and inert atmosphere techniques for handling and storage.
Q3: Can I use Grignard reagents to synthesize derivatives from 1,2-dichloro-1,1,2,2-tetramethyldisilane? What are the potential pitfalls?
A3: Yes, Grignard reagents can be used to form Si-C bonds by reacting with the Si-Cl bond.[9] However, several pitfalls exist:
-
Over-alkylation: It can be challenging to achieve selective mono- or di-substitution, and mixtures of products are common.
-
Wurtz-type side reactions: The Grignard reagent can react with the starting chlorosilane, leading to homocoupling products.[2][4]
-
Reaction with solvent: Grignard reagents can react with certain solvents, so the choice of an appropriate anhydrous ether (like diethyl ether or THF) is critical.[10]
Q4: Are there alternative methods to Wurtz coupling for forming the Si-Si bond in the precursor?
A4: Yes, while Wurtz-type reactions are common, other methods exist. For instance, the reductive coupling of chlorosilanes can be achieved using other metals like magnesium. Dehydrogenative coupling of hydrosilanes catalyzed by transition metals is another modern and often more selective approach, although it may not be directly applicable to the synthesis of the tetramethyl-substituted backbone from simple precursors. More recently, iron-catalyzed methods for creating unsymmetrical disilanes have been developed, which can offer better functional group tolerance.[11]
Q5: What are the key safety precautions when working with these compounds?
A5:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane: This compound is corrosive and reacts with water to produce HCl gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[12] It is also flammable.[12]
-
This compound: This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[13] Handle in a fume hood and wear appropriate PPE.
-
Sodium Metal: Sodium is highly reactive and flammable, reacting violently with water to produce flammable hydrogen gas and sodium hydroxide. It should be handled under an inert liquid like mineral oil and only in an inert atmosphere.
III. Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound from its dichloro precursor.
Materials:
-
1,2-Dichloro-1,1,2,2-tetramethyldisilane (1.0 eq)
-
Anhydrous Methanol (2.2 eq)
-
Anhydrous Triethylamine (2.2 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1,2-dichloro-1,1,2,2-tetramethyldisilane and anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flame-dried flask, prepare a solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether.
-
Add the methanol/triethylamine solution dropwise to the stirred solution of the dichlorodisilane at 0 °C over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by GC-MS.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of cold, saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Data Summary Table
| Parameter | Typical Value |
| Yield | 75-90% |
| Boiling Point | 138 °C at 760 mmHg[14] |
| Density | 0.8587 g/mL at 25 °C[15] |
| Refractive Index | n20/D 1.425[15] |
IV. Visualizing the Synthetic Workflow
The following diagram illustrates the key synthetic step and highlights potential pitfalls.
Caption: Synthetic workflow for this compound.
V. References
-
Books, L. (2013). CHAPTER 13: Si–Si Bond Polymers, Oligomers, Molecules, Surface, and Materials.
-
Shin-Etsu Silicone. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? Shin-Etsu Silicone Selection Guide.
-
Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
ResearchGate. (2008). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane.
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
-
European Patent Office. 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane and method for producing the same.
-
Wikipedia. Wurtz reaction.
-
Chemistry LibreTexts. (2021). 16: Silylethers.
-
Google Patents. Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
Barton, T. Reactive Intermediates in Organosilicon Chemistry.
-
StudySmarter. Silyl Ether Protecting Groups Practice Problems.
-
ACS Omega. (2021). From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals.
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
-
Reddit. (2023). Silly Ether Protection gone Wrong. r/Chempros.
-
Kyoto University Research Information Repository. (1996). The Chemistry of Functionalized Silyl Anions.
-
Semantic Scholar. (1975). A convenient synthesis of 1,2-dimethyltetramethoxydisilane.
-
PubChem. This compound.
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Sigma-Aldrich. This compound 97%.
-
Grokipedia. Silyl ether.
-
Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
-
CDN. Silyl Anions in Organic Synthesis.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
-
J&K Scientific LLC. Wurtz Reaction.
-
Alfa Chemistry. CAS 10124-62-6 this compound.
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
-
Google Patents. Method for preparing dichlorodimethylsilane by virtue of disproportionation.
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES.
-
Organic Chemistry Portal. Wurtz Reaction.
-
Sigma-Aldrich. 1,2-Dichlorotetramethyldisilane 95%.
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates.
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
-
ChemicalBook. This compound.
-
ResearchGate. (2010). Synthesis of 4,16-Dimethoxy-1,2-Dimethyl[2.4]Metacyclophan-1-Ene and 8,17-Dimethoxy-1.2-Dimethyl-10-ThiaCyclophan-1-Ene.
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Validation & Comparative
A Comparative Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane and Alternative Disilanes in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of modern organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Among the myriad of tools available, organosilicon compounds, and disilanes in particular, have carved out a significant niche. This guide provides an in-depth, objective comparison of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane with other notable disilanes, offering insights into their respective performance characteristics supported by available data and established chemical principles.
Introduction to Disilanes in Synthetic Chemistry
Disilanes, compounds containing a silicon-silicon single bond, are versatile reagents in organic synthesis. Their utility stems from the unique reactivity of the Si-Si bond, which can be cleaved under various conditions to generate silyl anions, silyl radicals, or serve as a precursor for other reactive silicon species. These intermediates are instrumental in a range of transformations, including silylation of functional groups, cross-coupling reactions, and the formation of complex silicon-containing molecules. The substituents on the silicon atoms profoundly influence the disilane's reactivity, stability, and solubility, making the choice of disilane a critical parameter in reaction design.
This guide will focus on a comparative analysis of this compound against two commonly employed alternatives: the workhorse Hexamethyldisilane and the more reactive 1,2-Dichloro-1,1,2,2-tetramethyldisilane.
In Focus: this compound
This compound, with the chemical formula ((CH₃O)Si(CH₃)₂)₂, is a symmetrically substituted disilane featuring methoxy groups on each silicon atom. These electronegative oxygen atoms significantly influence the electronic properties of the silicon centers and the reactivity of the Si-Si bond.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₈O₂Si₂[1] |
| Molecular Weight | 178.38 g/mol [1] |
| Boiling Point | 138 °C at 760 mmHg[2] |
| Density | 0.859 g/mL[2] |
| Flash Point | 27 °C[2] |
The presence of the Si-O bonds introduces a degree of polarity and alters the reactivity profile compared to peralkyldisilanes. The methoxy groups can act as leaving groups in certain reactions, offering a distinct reaction pathway compared to the simple cleavage of the Si-Si bond.
Comparative Analysis with Alternative Disilanes
To provide a comprehensive understanding of the performance of this compound, we will compare it with two key alternatives: Hexamethyldisilane and 1,2-Dichloro-1,1,2,2-tetramethyldisilane.
Hexamethyldisilane: The Non-polar Benchmark
Hexamethyldisilane (Si₂(CH₃)₆) is arguably the most common and well-studied disilane.[3] It is a non-polar, relatively stable liquid that serves as a benchmark for disilane reactivity.
Comparative Performance:
| Feature | This compound | Hexamethyldisilane |
| Reactivity | Moderately reactive. The Si-O bonds can be cleaved, and the Si-Si bond is electronically modified. | Relatively low reactivity, often requiring activation. |
| Silylation | Can act as a source of the methoxydimethylsilyl group. | A source of the trimethylsilyl group, but often requires a catalyst.[4] |
| Solubility | Soluble in a wider range of organic solvents due to increased polarity. | Primarily soluble in non-polar organic solvents. |
| Byproducts | Reactions can produce methoxy-containing byproducts. | Byproducts are typically non-polar and volatile. |
The primary distinction in reactivity lies in the nature of the substituents. The electron-withdrawing effect of the methoxy groups in this compound makes the silicon atoms more electrophilic. This can facilitate nucleophilic attack at the silicon center. Conversely, the electron-donating methyl groups in Hexamethyldisilane render the silicon atoms less electrophilic.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: The Activated Disilane
1,2-Dichloro-1,1,2,2-tetramethyldisilane ([ClSi(CH₃)₂]₂) is a significantly more reactive disilane due to the presence of the labile Si-Cl bonds.[5]
Comparative Performance:
| Feature | This compound | 1,2-Dichloro-1,1,2,2-tetramethyldisilane |
| Reactivity | Moderately reactive. | Highly reactive due to the presence of Si-Cl bonds. |
| Handling | Moisture sensitive. | Highly moisture sensitive, reacts readily with protic solvents. |
| Synthetic Utility | Source of methoxydimethylsilyl moieties. | Precursor to various other functionalized disilanes and polysilanes. |
| Safety | Flammable liquid. | Flammable and corrosive liquid, releases HCl upon hydrolysis.[5] |
The chloro-substituted disilane is a valuable intermediate for the synthesis of other disilanes through nucleophilic substitution of the chloride ions. This high reactivity, however, also necessitates more stringent handling procedures to avoid decomposition. In contrast, this compound offers a balance of reactivity and stability, making it a more manageable reagent for certain applications.
Experimental Data and Protocols
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and disilanes are frequently employed as silylating agents in these transformations.[6][7][8]
Protocol: Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane
This protocol, adapted from the work of Buchwald and colleagues, demonstrates a common application of hexamethyldisilane.
Experimental Workflow:
Caption: Potential cleavage pathways for 1,2-dimethoxydisilane.
In the presence of strong nucleophiles, attack at the silicon center could lead to the displacement of the methoxy group (Si-O cleavage). Conversely, under reductive conditions or in the presence of certain transition metal catalysts, homolytic or heterolytic cleavage of the Si-Si bond is more likely. The presence of tethered functional groups can significantly influence the rate of Si-O bond cleavage.
Conclusion and Future Outlook
This compound presents a valuable alternative to more common disilanes like Hexamethyldisilane and 1,2-Dichloro-1,1,2,2-tetramethyldisilane. Its unique combination of a reactive Si-Si bond and functional methoxy groups opens up possibilities for novel transformations and the synthesis of functionalized organosilicon compounds.
While Hexamethyldisilane remains a cost-effective and widely used reagent for introducing the trimethylsilyl group, its lower reactivity often necessitates harsher conditions or the use of catalysts. On the other hand, 1,2-Dichloro-1,1,2,2-tetramethyldisilane offers high reactivity but with the trade-off of increased handling difficulty and moisture sensitivity.
This compound occupies a middle ground, offering moderate reactivity and the potential for unique reaction pathways involving the methoxy substituents. Further research into its applications, particularly in direct comparative studies against other disilanes, will undoubtedly solidify its position in the synthetic chemist's toolkit. The development of new catalytic systems tailored to activate the Si-Si and Si-O bonds in functionalized disilanes will continue to expand the horizons of organosilicon chemistry.
References
- McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788.
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ResearchGate. (2025). Hexamethyldisilane. Retrieved from [Link]
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Chem-Tools. (n.d.). 1,2-Dichloro-1,1,2,2-tetramethyldisilane. Retrieved from [Link]
- Li, M., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Loy, D. A., et al. (2022). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry.
- ResearchGate. (2023). Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane. Request PDF.
- BenchChem. (2025). A Comparative Guide to Silylation with Hexamethyldisilazane (HMDS)
- Wang, Z., et al. (2022). Me3SiSiMe2(OnBu): a disilane reagent for the synthesis of diverse silacycles via Brook- and retro-Brook-type rearrangement. Chemical Science.
- Szabó, K. J. (2006). Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. Diva-portal.org.
- Hengge, E., & Kovar, D. (1979). Synthesis and Properties of 1,2‐Dichlorodisilane and 1,1,2‐Trichlorodisilane. Zeitschrift für anorganische und allgemeine Chemie.
- BenchChem. (2025). Hexamethyldisilazane vs.
-
Cheméo. (n.d.). Chemical Properties of Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- (CAS 4342-61-4). Retrieved from [Link]
- ResearchGate. (n.d.). The evaluation of reactivity of different silanes.
- ResearchGate. (n.d.). Consecutive Si−O−Si bond cleavage/formation to easily exchange individual siloxy groups in oligosiloxanes.
- Fluka. (n.d.).
- Min, S., et al. (2022).
- Fisher Scientific. (n.d.).
- ResearchGate. (n.d.). Selected Diastereoselective Reactions: Synthesis and Reactivity of Silicon-Stereogenic Silanes.
- Nolan, S. P., et al. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC.
- ResearchGate. (n.d.). Thermal and Photochemical Cleavage of SiSi Double Bond in Tetrasila-1,3-diene.
- Spring, D. (n.d.). Palladium-catalysed cross-coupling of organosilicon reagents. University of Cambridge.
- Birau, M. M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. PMC.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Hexamethyldisilane. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Products from 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane in Modern Organic Synthesis
This compound is an organosilicon reagent with growing importance in synthetic chemistry.[1] Unlike more conventional silylating agents, its reactivity often involves transition metal catalysis, enabling unique transformations such as the bis(silylation) of alkynes and C-H bond functionalization.[1][2] This guide provides a comprehensive overview of the methods used to validate the structures of products derived from reactions involving this reagent, with a particular focus on silylated organic molecules. We will also compare its reactivity profile with that of more traditional silylating agents.
Disilanes like this compound serve as valuable precursors in organic synthesis, offering a stable and manageable source of silyl groups.[3][4] Their activation, often with palladium catalysts, allows for the formation of silicon-carbon bonds, providing access to a diverse range of organosilane building blocks.[5][6]
Core Methodologies for Structural Validation of Silylated Products
The unambiguous determination of the structure of novel compounds is a cornerstone of chemical research. For organosilicon compounds, a multi-technique approach is essential for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For silylated products, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
The presence of a silyl group, such as the dimethylsilyl group that would be incorporated from this compound, introduces characteristic signals in ¹H and ¹³C NMR spectra. For instance, in a trimethylsilyl (TMS) enol ether, the methyl protons on the silicon atom typically appear as a sharp singlet around 0.1-0.3 ppm in the ¹H NMR spectrum.[7] The carbons of these methyl groups are observed in the ¹³C NMR spectrum at approximately 0 to -5 ppm.[7] The olefinic protons and carbons of the enol ether moiety will also have characteristic chemical shifts that can confirm the structure.[8][9][10][11]
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Silylated Product
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, and its signal is set to 0.00 ppm.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the molecule.[8][9][10][11]
-
²⁹Si NMR provides direct information about the silicon environment. Although ²⁹Si has a low natural abundance (4.7%) and a negative magnetogyric ratio, modern NMR techniques can provide high-quality spectra. The chemical shift of ²⁹Si is sensitive to the substituents on the silicon atom and can definitively confirm the formation of a silylated product.
Experimental Protocol: ²⁹Si NMR Analysis
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required.
-
Data Acquisition:
-
Use a pulse sequence designed for insensitive nuclei, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), to enhance the signal.[9]
-
A longer acquisition time and a larger number of scans will be necessary.
-
-
Data Processing: Process the data similarly to ¹³C NMR. The spectrum may contain a broad background signal from the glass NMR tube and the probe, which can sometimes be subtracted by running a blank spectrum.[3]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For silylated compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.
The mass spectra of silyl ethers often show characteristic fragmentation patterns, including the loss of a methyl group (M-15) and other fragments containing the silicon atom.[12] The interpretation of these patterns can provide strong evidence for the proposed structure.
Experimental Protocol: GC-MS Analysis of a Silylated Product
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Injector: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
-
Column: Use a capillary column suitable for the analysis of organic compounds (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 70 °C) and ramp to a higher temperature (e.g., 280 °C) to elute the compounds.[13]
-
-
MS Method:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight of the product.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it to known fragmentation pathways for silyl ethers to support the structural assignment.[12]
-
X-ray Crystallography: The Definitive Structure
For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic structure. This technique is the gold standard for structural validation.
Experimental Protocol: Growing Crystals for X-ray Diffraction
-
Purification: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[14]
-
Crystallization Method:
-
Slow Evaporation: Prepare a nearly saturated solution, filter it into a clean vial, and allow the solvent to evaporate slowly over several days.[14]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, causing the compound to crystallize.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.[15]
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal with clear faces and mount it on the diffractometer.[16]
Comparative Analysis: this compound vs. Traditional Silylating Agents
While this compound is a versatile reagent, its application in the direct silylation of simple carbonyl compounds to form silyl enol ethers is not as widely documented as that of traditional reagents like trimethylsilyl chloride (TMS-Cl) or silyl triflates (TMSOTf).[17]
Traditional Silylating Agents for Silyl Enol Ether Synthesis
The most common methods for preparing silyl enol ethers involve the reaction of a ketone or aldehyde with a silyl halide or triflate in the presence of a base.[17] The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic enolate.
-
Kinetic Silyl Enol Ether: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures.
-
Thermodynamic Silyl Enol Ether: Formed by using a weaker base, such as triethylamine, which allows for equilibration to the more stable, more substituted enolate.
| Reagent | Typical Conditions | Product | Byproducts |
| TMS-Cl | Triethylamine, DMF or CH₂Cl₂ | Silyl Enol Ether | Triethylammonium chloride |
| TMSOTf | 2,6-Lutidine, CH₂Cl₂ | Silyl Enol Ether | Lutidinium triflate |
| BSA/BSTFA | Neat or in a solvent | Silyl Enol Ether | Acetamide/Trifluoroacetamide |
Reactivity of this compound
The reactivity of this compound is distinct from that of silyl halides. Its Si-Si bond can be activated by transition metal catalysts, particularly palladium, to participate in reactions where it acts as a silylating agent.[1][2] For example, in the presence of a palladium catalyst, it can undergo bis(silylation) of alkynes.
While direct silylation of a simple ketone enolate is less common, its reaction with α,β-unsaturated carbonyl compounds (enones) in the presence of a palladium catalyst can lead to silylated products through conjugate addition.[18]
The mechanism of palladium-catalyzed reactions involving disilanes typically involves the oxidative addition of the Si-Si bond to a Pd(0) complex, followed by further reaction with the organic substrate.[5][6] This catalytic cycle offers a different synthetic approach compared to the direct nucleophilic attack of an enolate on a silyl halide.
Conclusion
Validating the structure of products from reactions involving this compound requires a combination of modern spectroscopic and analytical techniques. While its reactivity profile differs from that of traditional silylating agents, the fundamental principles of structural elucidation remain the same. A thorough analysis using NMR spectroscopy (¹H, ¹³C, and ²⁹Si), mass spectrometry, and, where possible, X-ray crystallography is essential for the unambiguous characterization of novel organosilicon compounds. Understanding the distinct, often catalyst-dependent, reactivity of this disilane opens up new avenues for the synthesis of complex silylated molecules.
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A Comparative Guide to the Mechanism of Action of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Reactivity of a Unique Disilane
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane is a versatile organosilicon reagent that has garnered significant interest in organic synthesis. Its unique structure, featuring a silicon-silicon bond flanked by two methoxy groups, imparts distinct reactivity profiles that differentiate it from other disilanes. This guide provides an in-depth analysis of the confirmed and proposed mechanisms of action of this compound in key chemical transformations. We will objectively compare its performance with alternative reagents, supported by experimental data, to offer a comprehensive resource for researchers seeking to leverage its synthetic potential.
The core of this compound's reactivity lies in the interplay between the labile Si-Si σ-bond and the influence of the electron-withdrawing methoxy groups. These features allow it to participate in a range of reactions, primarily as a source of silyl radicals, silylenes, or as a partner in transition metal-catalyzed processes.
Key Applications and Mechanistic Insights
Palladium-Catalyzed Bis-silylation of Alkynes
One of the prominent applications of this compound is in the palladium-catalyzed bis-silylation of alkynes, a powerful method for the stereoselective synthesis of 1,2-disilylated alkenes. These products are valuable intermediates in organic synthesis.
Mechanism of Action:
The catalytic cycle is generally believed to proceed through the oxidative addition of the Si-Si bond to a low-valent palladium(0) species.[1] Density functional theory (DFT) calculations suggest that this step can be viewed as the insertion of the palladium atom into the Si-Si bond.[1] This is followed by the coordination of the alkyne and subsequent migratory insertion of the alkyne into a Pd-Si bond. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the cis-bis(silyl)alkene product.
Caption: Proposed catalytic cycle for the palladium-catalyzed bis-silylation of alkynes.
Comparative Performance:
| Reagent | Catalyst | Conditions | Yield (%) | Reference |
| This compound | Pd(OAc)₂/dppf | Toluene, 120 °C | High | [2] |
| Hexamethyldisilane | [(NHC)₂Pd(SiMe₃)₂] | N/A | Good | [3] |
| Me₃SiSiF₂Ph | Pd catalyst | N/A | Good | [3] |
As the table indicates, this compound is an effective reagent for this transformation. The presence of the methoxy groups can influence the rate and selectivity of the reaction compared to peralkylated disilanes like hexamethyldisilane, potentially by modulating the electronics of the silicon centers and the stability of the palladium intermediates. However, direct quantitative comparisons under identical conditions are limited in the literature.
Generation of Dimethylsilylene
This compound serves as a convenient precursor for the generation of dimethylsilylene (:SiMe₂), a highly reactive intermediate, through thermal decomposition.
Mechanism of Action:
The thermal decomposition is believed to proceed via the homolytic cleavage of the Si-Si bond to generate two silyl radicals. Subsequent β-scission of a methoxy radical from one of the silyl radicals would then lead to the formation of dimethylsilylene.
Caption: Proposed mechanism for the thermal generation of dimethylsilylene.
Kinetic studies on the thermal decomposition of analogous silanes, such as dimethylsilane, have shown that these processes can be complex, involving both radical chain and silylene-based pathways.[4] The precise kinetics and mechanism for this compound are not extensively detailed in the literature, but the general principle of Si-Si bond homolysis followed by elimination is a plausible pathway.
Alternative Reagents for Silylene Generation:
| Precursor | Conditions | Notes |
| Dodecamethylcyclohexasilane | Photolysis or thermolysis | Common laboratory source |
| 1,1-Dimethylsilacyclobutane | Thermolysis | Generates dimethylsilylene and propene |
Deoxygenation of Sulfoxides
Proposed Mechanism of Action:
The reaction likely initiates with the activation of the sulfoxide by the electrophilic silicon center of the disilane. This could be facilitated by the cleavage of the Si-Si bond, potentially assisted by a Lewis acid or the reaction conditions. The resulting intermediate would then be reduced by a suitable reducing agent, such as zinc, to afford the corresponding sulfide. The methoxy groups in this compound would be expected to modulate the electrophilicity of the silicon atoms compared to their chloro-analogs.
Caption: A plausible pathway for the deoxygenation of sulfoxides.
Comparison with Other Deoxygenating Agents:
| Reagent | Conditions | Advantages | Disadvantages |
| Dichlorodimethylsilane/Zn | Mild | High yields | Requires a metal reductant |
| Trichlorosilane | N/A | Effective for aromatic sulfoxides | Can lead to Pummerer-type products with alkyl sulfoxides[5] |
| Oxalyl chloride/Ethyl vinyl ether | N/A | Big scale applicability | Generates gaseous byproducts |
| H₂O₂/Acetic Acid | Room Temperature | "Green" oxidant | Potential for overoxidation[6] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Bis-silylation of an Alkyne:
This protocol is a general representation and may require optimization for specific substrates.
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., dppf, 4-10 mol%).
-
Add dry, degassed solvent (e.g., toluene, 0.1-0.5 M).
-
Add the alkyne substrate (1.0 equiv).
-
Add this compound (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature, and quench with a suitable reagent if necessary.
-
Purify the product by column chromatography on silica gel.
Conclusion: A Versatile Reagent with Untapped Potential
This compound is a valuable reagent in organic synthesis, with established applications in palladium-catalyzed bis-silylation and as a precursor for dimethylsilylene. Its mechanism of action is primarily dictated by the reactivity of the Si-Si bond, which can undergo both homolytic cleavage to form radicals and oxidative addition to transition metals. The methoxy groups play a crucial role in modulating the electronic properties and reactivity of the silicon centers.
While the fundamental mechanistic pathways are understood for some of its key reactions, there remains a need for more detailed comparative studies with quantitative data to fully elucidate its advantages and disadvantages relative to other silylating and reducing agents. Further research into its reactivity, particularly in areas like deoxygenation and other reductive transformations, could unlock new and valuable synthetic methodologies.
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A Senior Application Scientist's Guide to the Analytical Validation of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane Purity
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In the synthesis of complex molecules and the development of novel pharmaceuticals, the seemingly minor presence of impurities can have profound effects on reaction yields, product stability, and ultimately, patient safety. This guide provides an in-depth comparison of analytical techniques for the validation of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane purity, a key organosilane intermediate. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering field-proven insights and experimental data to inform your selection of the most appropriate analytical strategy.
The Criticality of Purity for this compound
This compound is a valuable building block in organic synthesis, often utilized in reactions requiring the introduction of a dimethylsilylene moiety.[1] Its purity is crucial as common impurities, such as residual starting materials, by-products from synthesis, or degradation products from improper handling and storage, can interfere with subsequent chemical transformations. For instance, the presence of monofunctional silanes can act as chain terminators in polymerization reactions, while residual acid or base catalysts can promote unintended side reactions. Therefore, a robust analytical validation of its purity is not merely a quality control step but a critical component of reproducible and reliable research and development.
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for purity determination is a multi-faceted decision, balancing sensitivity, selectivity, quantitation accuracy, and sample throughput. Here, we compare the three most pertinent techniques for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Primary Use | Separation and identification of volatile impurities. | Absolute quantification of the main component and impurities without a specific reference standard for each impurity. | Rapid identification of the compound and detection of functional group impurities. |
| Selectivity | High, based on chromatographic retention time and mass fragmentation patterns. | High, based on unique chemical shifts of different protons. | Moderate, characteristic absorption bands can overlap. |
| Sensitivity | Very high (ng/mL to µg/mL). | Moderate (mg/mL range). | Lower, typically for impurities >1%. |
| Quantitation | Relative quantification based on peak area; requires calibration with standards for absolute quantification. | Absolute quantification using an internal standard of known purity and concentration. | Primarily qualitative; quantitative analysis is possible but less precise than GC or NMR. |
| Sample Throughput | Moderate to high. | Moderate. | High. |
In-Depth Analysis of Each Technique
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it exceptionally well-suited for detecting trace-level impurities in organosilanes.[2][3] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification.
Causality Behind Experimental Choices: The choice of a non-polar or mid-polarity capillary column is critical for achieving good separation of organosilanes from potential impurities, which may have similar boiling points.[4] A temperature-programmed oven allows for the efficient elution of a wide range of compounds with varying volatilities.
Caption: Workflow for GC-MS purity analysis.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile and inert solvent, such as hexane or toluene.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar (e.g., DB-1 or equivalent) or mid-polarity (e.g., DB-5 or equivalent) capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Power of Absolute Quantification
qNMR has emerged as a primary analytical method for the determination of purity of organic compounds.[5][6] Unlike chromatographic techniques that provide relative quantification, qNMR allows for the direct, absolute quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity and concentration, the purity of the target compound can be accurately determined.
Causality Behind Experimental Choices: The selection of a suitable deuterated solvent is crucial to dissolve the sample and the internal standard without introducing interfering signals. The choice of an internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is paramount for accurate integration. A long relaxation delay (D1) is essential to ensure complete relaxation of all nuclei between scans, which is a prerequisite for accurate quantification.
Caption: Workflow for qNMR purity analysis.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) to the NMR tube and dissolve the sample and standard completely.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Number of Scans: 16 or 32 for good signal-to-noise ratio.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).
-
Spectral Width: Sufficient to cover all signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methoxy protons) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Screening Tool
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[7][8] It is an excellent tool for the initial identification and confirmation of this compound. While not as sensitive as GC-MS for trace impurities, it can be effective in detecting significant levels of impurities with different functional groups, such as hydroxyl-containing compounds (e.g., silanols) or carbonyl-containing by-products.
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred sampling technique for liquids as it requires minimal sample preparation. The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is particularly useful for identifying specific compounds as it contains a complex pattern of vibrations unique to the molecule's structure.
Caption: Workflow for FTIR purity analysis.
-
Sample Preparation: No specific sample preparation is required for liquid samples when using an ATR accessory. Simply place a small drop of the this compound sample onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond or germanium crystal).
-
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for this compound, such as Si-O-C stretching, Si-CH₃ rocking, and Si-Si stretching vibrations.
-
Look for the presence of unexpected peaks that may indicate impurities, for example, a broad peak around 3200-3600 cm⁻¹ would suggest the presence of O-H groups from hydrolysis products.
-
Conclusion and Recommendations
The choice of the optimal analytical technique for validating the purity of this compound depends on the specific requirements of the analysis.
-
For comprehensive impurity profiling and the highest sensitivity , GC-MS is the recommended technique. Its ability to separate and identify trace volatile impurities makes it indispensable for applications where even minute levels of contaminants can be detrimental.
-
For accurate and absolute quantification of the main component , qNMR is the method of choice. Its direct quantification capability without the need for specific impurity standards provides a high degree of confidence in the assigned purity value.
-
For rapid identity confirmation and screening for major impurities , FTIR is a valuable and time-efficient tool.
In a rigorous quality control setting, a combination of these techniques provides the most complete picture of the compound's purity. FTIR can be used for rapid incoming material inspection, while GC-MS can be employed for detailed impurity profiling of each batch, and qNMR can be utilized to establish the absolute purity of a reference standard. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their work.
References
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- Chimonides, G. F., & Patwardhan, S. V. (2025). Methods for accurate and rapid determination of purity of battery-grade silicon. RSC Advances, 15(1), 1-8.
- Kennan, J. J., Breen, L. L., Lane, T. H., & Taylor, R. B. (1999). Methods for Detecting Silicones in Biological Matrixes. Analytical Chemistry, 71(15), 3054–3060.
- Pfahler, P., et al. (1998). High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses. Magnetic Resonance in Medicine, 40(5), 705-712.
- Marsmann, H. (2004). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds (Vol. 3). John Wiley & Sons, Ltd.
- 'SiC' new analytical protocol offers affordable purity analysis of silicon carbide. (2023, May 30).
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Review of analysis methods of impurity elements in high purity silicon. (n.d.). ResearchGate. Retrieved from [Link]
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(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved from [Link]
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Quantitative analysis of the 29Si NMR peaks. (n.d.). ResearchGate. Retrieved from [Link]
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Dimethoxydimethylsilane. (n.d.). PubChem. Retrieved from [Link]
- Dimethyldimethoxysilane CAS No.1112-39-6. (n.d.). Lanya Chemical Europe GmbH.
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- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
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- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. (n.d.). Shimadzu.
- Utilization of the FTIR spectroscopic method for the quantitative determination of the narrow therapeutic index levothyroxine sodium in pharmaceutical tablets. (2024, July 1). Pharmacia.
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A Senior Application Scientist's Guide: 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane vs. Hexamethyldisilane
An Objective Performance Comparison for Advanced Silylation Strategies
For researchers engaged in the synthesis of complex molecules, the choice of a silylating agent is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. While hexamethyldisilane (Si2Me6) is a well-established reagent, the nuanced reactivity of functionalized disilanes like 1,2-dimethoxy-1,1,2,2-tetramethyldisilane offers unique advantages in specific applications. This guide provides an in-depth comparison of these two reagents, grounded in experimental evidence, to inform their strategic deployment in research and development.
Introduction: A Tale of Two Disilanes
At first glance, hexamethyldisilane and this compound are structurally similar, both featuring a silicon-silicon bond. However, the substitution of two methyl groups with methoxy groups fundamentally alters the electronic properties and reactivity of the Si-Si and Si-substituent bonds, dictating their divergent performance in organic synthesis.
-
Hexamethyldisilane (Si₂Me₆): A colorless liquid, it is the simplest commercially available disilane.[1] Its reactivity is primarily centered on the cleavage of the relatively non-polar Si-Si bond, which can be initiated by heat, light, or transition metal catalysts. It serves as a source of the trimethylsilyl radical (•SiMe₃) or, upon reaction with strong nucleophiles, the trimethylsilyl anion (⁻SiMe₃).[1][2] This makes it a versatile reagent for direct silylation, reductive couplings, and as a co-catalyst.[2]
-
This compound: This analogue contains two labile Si-O bonds. These bonds are more polarized and susceptible to cleavage than the robust Si-C bonds in hexamethyldisilane. This structural feature makes it an exceptionally effective silyl source in specific catalytic cycles, particularly in palladium-catalyzed reactions where the methoxy group can act as a competent leaving group during transmetalation.[3][4]
Head-to-Head Comparison: Performance in Key Transformations
The most significant divergence in performance is observed in transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed C-H Silylation and Cyclization
In modern synthetic chemistry, direct C-H functionalization is a paramount goal for atom economy. It is in this arena that This compound demonstrates its primary advantage.
Key Insight: The methoxy groups in this compound act as internal activators or leaving groups, facilitating the crucial transmetalation step in palladium catalytic cycles. This overcomes limitations often encountered with more inert reagents like hexamethyldisilane.
A compelling example is the intramolecular C-H silacyclization of 2-iodobiphenyls. Research has shown that while other silylating agents may fail or give low yields, this compound provides the desired dibenzosilole products efficiently.[4] The reaction proceeds under relatively mild conditions, highlighting the superior reactivity of this reagent within the catalytic cycle.
Hexamethyldisilane can also participate in palladium-catalyzed reactions, such as the disilylation of 2-bromostyrene derivatives to form vinylsilanes.[5] However, these reactions often require different catalytic systems and may not be as efficient for challenging C-H activation steps due to the higher energy barrier for cleaving the Si-Si bond and the lack of a facile transmetalation pathway.
| Feature | This compound | Hexamethyldisilane |
| Primary Application | Palladium-catalyzed C-H silylation/cyclization[4] | Broader uses: silylation, reductions, vinylsilane synthesis[2][5] |
| Mechanism in Pd-Catalysis | Facile transmetalation via Si-O cleavage | Primarily oxidative addition to Si-Si bond |
| Typical Catalyst System | Pd(OAc)₂ / X-Phos[4] | Pd(0) complexes[5] |
| Key Advantage | High efficiency in C-H activation cycles | Cost-effective source of Me₃Si groups |
| Byproducts | Iodo(methoxy)dimethylsilane | Trimethylsilyl halides (from additives) |
Silylation of Alcohols & Phenols
Silylation is a common strategy for protecting hydroxyl groups.[6] In this application, the performance profiles of the two reagents are markedly different.
Hexamethyldisilane is a relatively weak silylating agent. Its reaction with alcohols often requires forcing conditions or the use of a catalyst to proceed at a reasonable rate.[7] Iodine has proven to be a particularly effective and nearly neutral catalyst, allowing for the silylation of a wide range of alcohols, including hindered and acid-sensitive substrates, with ammonia as the only byproduct.[7][8] Without a catalyst, the reaction is often sluggish and limited to more reactive substrates like phenols under reflux conditions.[9]
This compound is not typically employed as a direct silylating agent for alcohols in the same manner. Its utility lies within catalytic processes rather than stoichiometric protection reactions. The byproducts of such a direct reaction (e.g., methoxydimethylsilanol) would be more complex to remove than the ammonia generated from hexamethyldisilane/iodine. This makes it a less practical choice for routine protecting group chemistry.
Causality of Performance Difference: The low silylating power of hexamethyldisilane stems from the strength and non-polar nature of the Si-Si and Si-C bonds. A catalyst is required to activate the disilane, for instance, by polarizing the Si-Si bond to make it more susceptible to nucleophilic attack by the alcohol.[8]
Reductive Chemistry and Nucleophilic Silylation
Hexamethyldisilane can be reductively cleaved by alkali metals (e.g., potassium) or alkyllithium reagents to generate potent trimethylsilyl nucleophiles like trimethylsilyllithium (Me₃SiLi).[1] These reagents are valuable for introducing trimethylsilyl groups via nucleophilic attack, such as in the Michael addition to enones.[2] Furthermore, hexamethyldisilane itself can act as a reducing agent for certain functional groups.[2]
Conversely, This compound is not a suitable precursor for generating nucleophilic silyl species in this way. The presence of the Si-O bonds offers alternative, more favorable pathways for reaction with strong bases or nucleophiles, which would likely lead to cleavage of the methoxy group rather than the desired Si-Si bond scission.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol 1: Palladium-Catalyzed Intramolecular C-H Silylation using this compound
This protocol is adapted from a reported procedure for the synthesis of dibenzosiloles.[4]
Objective: To synthesize 9,9-dimethyl-9H-dibenzosilole from 2-iodobiphenyl.
Materials:
-
2-Iodobiphenyl (0.2 mmol, 1.0 equiv)
-
This compound (0.3 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%)
-
X-Phos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 0.6 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 2 mL
Procedure:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodobiphenyl, Pd(OAc)₂, X-Phos, and K₃PO₄.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Using a syringe, add anhydrous DMF (2 mL) and this compound to the reaction mixture under the inert atmosphere.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the reaction for 6-10 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate (3 x 5 mL).
-
Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Protocol 2: Iodine-Catalyzed Silylation of an Alcohol using Hexamethyldisilane
This protocol is based on a highly efficient method for the trimethylsilylation of alcohols.[7][8]
Objective: To protect a primary alcohol (e.g., benzyl alcohol) as its trimethylsilyl (TMS) ether.
Materials:
-
Benzyl alcohol (10 mmol, 1.0 equiv)
-
Hexamethyldisilane (6 mmol, 0.6 equiv - Note: 1 mole of Si₂Me₆ provides 2 moles of TMS groups)
-
Iodine (I₂, 0.1 mmol, 1 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂), 20 mL
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the alcohol (10 mmol) and iodine (0.1 mmol).
-
Add anhydrous dichloromethane (20 mL) and stir until the iodine is dissolved.
-
Add hexamethyldisilane (6 mmol) dropwise to the stirred solution at room temperature.
-
A vigorous evolution of ammonia gas should be observed, and the reaction is typically complete within minutes for primary alcohols. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to obtain the crude TMS-protected alcohol, which is often pure enough for subsequent steps. If necessary, purify by vacuum distillation.
Conclusion and Recommendations
The choice between this compound and hexamethyldisilane is not a matter of superior versus inferior, but of selecting the right tool for a specific synthetic challenge.
-
Choose this compound for:
-
Palladium-catalyzed C-H functionalization and cyclization reactions. Its built-in reactivity via the Si-O bonds makes it highly effective for transformations where other silanes fail.[4]
-
-
Choose Hexamethyldisilane for:
-
Cost-effective, large-scale silylation of alcohols and phenols, especially when using an iodine catalyst for a rapid and clean reaction.[7][8]
-
Generation of nucleophilic trimethylsilyl anions for conjugate additions and other nucleophilic substitutions.[1][2]
-
Reductive coupling reactions and as a silyl source in certain palladium-catalyzed vinylsilane syntheses.[2][5]
-
By understanding the fundamental reactivity differences imparted by their distinct substituents, researchers can harness the unique strengths of each reagent to achieve their synthetic goals with greater efficiency and precision.
References
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Wikipedia. Hexamethyldisilane. [Link]
- Blitz, J. P., et al. (2003). Optimization of the Reaction of Hexamethyldisilazane on a Fumed Silica Surface. Langmuir.
- Proefke, M. L., & Laine, R. M. (1993). Reactions of metal chlorides with hexamethyldisilazane: Novel precursors to aluminum nitride and beyond. Journal of the American Ceramic Society.
-
Gun'ko, V. M., et al. (2000). Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. Journal of Colloid and Interface Science. [Link]
- Gelest. General Silylation Procedures. Gelest Technical Library.
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Hertl, W., & Hair, M. L. (1971). Reaction of hexamethyldisilazane with silica. The Journal of Physical Chemistry. [Link]
- Ye, Z.-H., et al. (2023).
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Karimi, B., & Golshani, B. (2000). Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. [Link]
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Royal Society of Chemistry. Aryl Silane Oxidation. [Link]
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Gun'ko, V. M., et al. (2000). Mechanism and Kinetics of Hexamethyldisilazane Reaction with a Fumed Silica Surface. ResearchGate. [Link]
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ResearchGate. Hexamethyldisilane. [Link]
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Matsumoto, H., et al. (1978). A One‐Step Synthesis of Vinylsilanes and Vinylenebissilanes. Angewandte Chemie International Edition in English. [Link]
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ResearchGate. Hexamethyldisilazane. [Link]
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Organic Chemistry Portal. Vinylsilane synthesis. [Link]
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ResearchGate. Synthesis of Vinylsilanes. [Link]
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Wang, C., et al. (2015). Stereoselective synthesis of vinylsilanes via copper-catalyzed silylation of alkenes with silanes. Chemical Communications. [Link]
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Chen, Z., et al. (2021). Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls. Supporting Information. [Link]
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Lim, D. S. W., & Anderson, E. A. (2012). Synthesis of vinylsilanes. Synthesis. [Link]
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The Journal of Physical Chemistry. Reaction of hexamethyldisilazane with silica. [Link]
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Trost, B. M., & Ball, Z. T. (2009). The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z)-dienes. PubMed Central. [Link]
-
Kennedy, C. R., et al. (2020). Iron-Catalyzed Vinylsilane Dimerization and Cross-Cycloadditions with 1,3-Dienes: Probing the Origins of Chemo- and Regioselectivity. ACS Catalysis. [Link]
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Royal Society of Chemistry. Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and carboxylic acids. [Link]
-
ResearchGate. Coupling Reaction of Aryl halides 1a with hexamethyldisilane. [Link]
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DeShong, P., et al. (2018). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development. [Link]
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PubMed Central. A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes. [Link]
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Organic Syntheses Procedure. 1,3-Dienes. [Link]
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ResearchGate. Hexamethyldisilazane (HMDS) Promotes Highly Efficient Oxidative Coupling of Thiols by DMSO Under Nearly Neutral Reaction Conditions. [Link]
-
PubChem. This compound. [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
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A Comparative Guide to the Application of Dimethoxydisilanes in Modern Synthesis and Material Science
Introduction: Disilanes, compounds featuring a silicon-silicon bond, represent a unique and versatile class of reagents in chemical synthesis and materials science. Among these, dimethoxydisilanes have garnered significant attention due to their distinct reactivity profiles, which are tunable by the placement and number of methoxy groups on the disilane core. These compounds serve as precursors for advanced materials, act as potent and selective reducing agents, and function as effective silylating agents.
This guide provides a comparative analysis of various dimethoxydisilanes, focusing on their applications and performance backed by experimental data. We will delve into the mechanistic underpinnings of their reactivity, offer detailed experimental protocols, and present comparative data to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Hexamethoxydisilane (HMDOS): A Precursor for Silicon-Based Materials
Hexamethoxydisilane, Si₂(OCH₃)₆, is a prominent member of the dimethoxydisilane family, primarily utilized as a precursor in the synthesis of silicon-based materials such as silica (SiO₂) and silicon carbonitride (SiCN). Its utility stems from its high silicon content and its reactivity in sol-gel and pyrolysis processes.
Application in Sol-Gel Synthesis of Silica
In sol-gel processes, HMDOS serves as a less reactive alternative to more common precursors like tetramethoxysilane (TMOS) and tetraethoxysilane (TEOS). The Si-Si bond in HMDOS is susceptible to cleavage under specific conditions, leading to the formation of Si-O-Si networks.
Comparative Performance: The primary advantage of HMDOS in this context is its potential to form silica gels with tailored porosity and surface area. While direct comparative studies are nuanced, the general observation is that the hydrolysis and condensation rates of HMDOS differ from those of traditional alkoxysilanes, influencing the final properties of the material.
Experimental Protocol: Synthesis of Silica Gel using HMDOS
-
Preparation of the Sol: In a controlled environment, Hexamethoxydisilane is mixed with a solvent system, typically an alcohol such as ethanol, and deionized water.
-
Catalysis: An acid or base catalyst (e.g., HCl or NH₄OH) is added to initiate hydrolysis of the Si-OCH₃ groups.
-
Gelation: The sol is allowed to age, during which condensation reactions lead to the formation of a three-dimensional silica network, resulting in a gel.
-
Aging and Drying: The gel is aged to strengthen the network and then dried under controlled conditions (e.g., supercritical drying for aerogels or ambient pressure for xerogels) to remove the solvent.
Application in Polymer-Derived Ceramics
HMDOS is a valuable precursor for the synthesis of silicon carbonitride (SiCN) ceramics through pyrolysis. In this process, HMDOS is typically cross-linked into a preceramic polymer, which is then pyrolyzed at high temperatures in an inert atmosphere.
Mechanism of Action: The pyrolysis of the HMDOS-derived polymer involves a complex series of bond cleavage and rearrangement reactions, ultimately leading to a dense, amorphous ceramic material with high thermal stability and chemical resistance.
Workflow for SiCN Ceramic Synthesis:
Caption: Workflow for the synthesis of SiCN ceramics from Hexamethoxydisilane.
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane: A Selective Reducing Agent
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane, often used in conjunction with an initiator like dibenzoyl peroxide, serves as a selective reducing agent for a variety of functional groups in organic synthesis. Its performance can be compared to other reducing agents like tributyltin hydride, offering a less toxic alternative.
Reductive Deoxygenation of Alcohols
This disilane is effective in the reductive deoxygenation of secondary alcohols via their corresponding xanthates (the Barton-McCombie reaction).
Comparative Data:
| Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane/DBPO | 6 | 95 | |
| Tributyltin hydride/AIBN | 4 | 92 | (Typical textbook) |
Experimental Protocol: Deoxygenation of a Secondary Alcohol Xanthate
-
Reaction Setup: A solution of the secondary alcohol xanthate in a suitable solvent (e.g., chlorobenzene) is prepared in a reaction vessel under an inert atmosphere.
-
Addition of Reagents: 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane and a catalytic amount of dibenzoyl peroxide are added to the solution.
-
Heating: The reaction mixture is heated to reflux (typically around 130°C) and monitored by TLC or GC.
-
Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the deoxygenated product.
Reduction of Other Functional Groups
This reagent system has also been shown to be effective for the reduction of other functional groups, including nitro compounds, epoxides, and organic halides. The selectivity of these reductions is a key advantage, often allowing for the preservation of other sensitive functionalities within the molecule.
Comparative Overview and Future Outlook
The applications of dimethoxydisilanes are diverse, with specific structures being tailored for particular transformations. Hexamethoxydisilane is a workhorse in materials science for creating silicon-based materials. In contrast, more substituted disilanes like 1,1,2,2-tetramethoxy-1,2-dimethyldisilane have found a niche in organic synthesis as effective and less toxic reducing agents.
The choice of a specific dimethoxydisilane is dictated by the desired outcome:
-
For material synthesis (sol-gel, PDC): Hexamethoxydisilane offers a high silicon content and well-understood reactivity.
-
For selective reductions in organic synthesis: Substituted dimethoxydisilanes provide a safer alternative to traditional reagents like tin hydrides.
Future research in this area is likely to focus on the development of novel dimethoxydisilanes with even greater selectivity and reactivity, as well as their application in emerging fields such as sustainable energy and advanced electronics. The continued exploration of their chemistry promises to unlock new synthetic pathways and advanced materials.
References
-
Togo, H., & Yokoyama, M. (1998). Free Radical Reduction of Organic Halides and Xanthates with Hexamethoxydisilane and 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. Synlett, 1998(07), 789-791. [Link]
A Senior Application Scientist's Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Cross-Validation and Comparative Analysis in Advanced Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of reagents is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical analysis of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, offering a comparative perspective on its performance, particularly in palladium-catalyzed reactions. We will delve into the causality behind its experimental utility, present self-validating protocols, and ground our claims in authoritative sources.
Unveiling the Potential of this compound
This compound, with the linear formula ((CH3O)Si(CH3)2)2, is a versatile organosilicon reagent.[1] Its utility stems from the presence of two silicon atoms and labile methoxy groups, making it a valuable precursor in various chemical transformations. While it has been explored as a silylating agent for the protection of hydroxyl and carboxyl groups and as a precursor for generating dimethylsilylene via pyrolysis, its most significant and well-documented application lies in palladium-catalyzed reactions.[1][2][3]
Superior Performance in Palladium-Catalyzed C-H Silacyclization
A significant breakthrough in the application of this compound is its use in the time-controlled palladium-catalyzed C-H silacyclization of 2-iodobiphenyls. This protocol has been shown to overcome limitations of previously reported methods, particularly with substrates bearing electron-withdrawing groups.[4]
Comparative Advantage
The key advantage of using this compound in this context is its ability to facilitate the divergent synthesis of valuable dibenzooxadisilepines and dibenzosiloles in moderate to excellent yields.[4] This is achieved through a cascade process involving palladium-catalyzed disilylation, hydrolysis, condensation, and ring contraction. The accessibility and reactivity of this silicon reagent make it a superior choice for this specific transformation.
Experimental Protocol: Palladium-Catalyzed C-H Silacyclization of 2-Iodobiphenyls[4]
This protocol outlines the synthesis of dibenzooxadisilepines and dibenzosiloles from 2-iodobiphenyls using this compound.
Materials:
-
2-Iodobiphenyls
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
X-Phos
-
Potassium phosphate (K3PO4)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated salt solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodobiphenyl (0.2 mmol), this compound (1.5 equiv), Pd(OAc)2 (5 mol%), X-Phos (10 mol%), and K3PO4 (3 equiv).
-
Add DMF (2 mL) to dissolve the reactants.
-
Evacuate the vessel and backfill with nitrogen (N2).
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After cooling to room temperature, filter the reaction mixture.
-
Wash the filtrate with water and a saturated salt solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired products.
Mechanistic Insights
The reaction proceeds through a palladium-catalyzed disilylation, followed by hydrolysis and condensation, and culminates in a ring contraction to yield the final products. The choice of this compound is crucial for the efficiency of the initial disilylation step.
Exploration of Other Synthetic Applications
While the palladium-catalyzed reaction is a well-documented strength of this compound, it is also pertinent to discuss its potential in other areas, albeit with the caveat that direct comparative studies are less common in the available literature.
Silylating Agent
This compound can be employed as a silylating agent for the protection of functional groups such as alcohols and carboxylic acids.[3] The steric bulk and the nature of the methoxy leaving groups can influence the selectivity and stability of the resulting silyl ethers and esters.
Reducing Agent for Sulfoxides
Organosilicon compounds are known to be effective reducing agents for various functional groups.[6] The deoxygenation of sulfoxides to sulfides is a crucial transformation in organic synthesis, and numerous methods exist for this purpose.[2][7] These methods often employ reagents such as triflic anhydride/potassium iodide, sodium borohydride/iodine, or transition metal catalysts.[7]
While some organosilicon reductants have been specifically studied for sulfoxide deoxygenation, there is a lack of specific experimental data in the provided search results detailing the use and comparative efficacy of this compound for this particular transformation. Researchers interested in this application would need to perform initial feasibility and optimization studies.
Data Summary and Physicochemical Properties
For ease of reference, the key properties and applications of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C6H18O2Si2 | [8] |
| Molecular Weight | 178.38 g/mol | [8] |
| CAS Number | 10124-62-6 | [1] |
| Density | 0.8587 g/mL at 25 °C | [1] |
| Boiling Point | 138-151 °C | [9] |
| Flash Point | 27.1 °C (closed cup) | [2] |
| Application | Description | Key Advantages |
| Palladium-Catalyzed Reactions | C-H silacyclization of 2-iodobiphenyls. | Overcomes limitations with electron-withdrawing groups; enables divergent synthesis.[4] |
| Silylating Agent | Protection of hydroxyl and carboxyl groups. | Alternative to standard silylating agents.[3] |
| Precursor | Generation of dimethylsilylene. | Used in gas-phase flow-pyrolysis.[1][2] |
Conclusion and Future Outlook
This compound has demonstrated significant value as a specialized reagent in palladium-catalyzed C-H silacyclization, offering clear advantages over previous methods. Its potential as a general silylating agent and reducing agent warrants further investigation, with a need for direct comparative studies against established reagents to fully elucidate its performance characteristics. For researchers in drug development and advanced synthesis, the targeted application of this reagent in palladium-catalyzed methodologies presents a reliable and efficient tool for the construction of complex molecular architectures.
References
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This compound 97 10124-62-6 - Sigma-Aldrich.
-
Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed C–H silacyclization of 2-iodobiphenyls - Organic Chemistry Frontiers (RSC Publishing).
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This compound 97 10124-62-6 - Sigma-Aldrich.
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Deoxygenation of sulfoxides to the sulfides | Download Scientific Diagram - ResearchGate.
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silylation overview.pdf.
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Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | Request PDF - ResearchGate.
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A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices - Benchchem.
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This compound - MySkinRecipes.
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Tetramethyldisiloxane: A Practical Organosilane Reducing Agent - Gelest, Inc.
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This compound | C6H18O2Si2 | CID 12456923 - PubChem.
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A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific.
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Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents - MDPI.
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Facile, green, and functional group-tolerant reductions of carboxylic acids…in water.
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Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car - The Royal Society of Chemistry.
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Organosilane Reducing Agents - Technical Library - Gelest.
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This compound - PubChemLite.
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Metal-free Reductive Deoxygenation of Sulfoxides by an Organosilicon Reductant, 1,1'-Bis(trimethylsilyl)-1 H ,1' H -4,4'-bipyridinylidene - ResearchGate.
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This compound | C6H18O2Si2 | CID 12456923 - PubChem.
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Reducing Agents - TCI Chemicals.
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A Senior Application Scientist's Guide to 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Modern Alternative in Organic Synthesis
In the dynamic landscape of synthetic chemistry, the pursuit of milder, more efficient, and selective reagents is a constant endeavor. 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, hereafter referred to as DMTMDS, has emerged as a versatile and advantageous reagent, offering compelling alternatives to traditional methods in several key transformations. This guide provides an in-depth comparison of DMTMDS with conventional reagents in its principal applications, supported by experimental insights to inform your research and development.
DMTMDS as a Silylating Agent: A Shift Towards Milder Conditions
The protection of functional groups is a cornerstone of multi-step organic synthesis.[1][2] Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation and cleavage.
Traditional Reagents
Historically, silylating agents such as chlorotrimethylsilane (TMSCl) and hexamethyldisilazane (HMDS) have been the workhorses for the protection of hydroxyl and carboxyl groups.[1] While effective, these reagents often require the use of strong bases like triethylamine or pyridine to neutralize the acidic byproducts (e.g., HCl), which can be incompatible with sensitive substrates.
The DMTMDS Advantage
DMTMDS offers a milder and more selective approach to silylation. Its steric bulk and the nature of its methoxy leaving groups contribute to enhanced stability and selectivity under gentle reaction conditions.[1] This makes it particularly suitable for the preparation of sensitive intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Comparative Overview of Silylating Agents
| Feature | This compound (DMTMDS) | Chlorotrimethylsilane (TMSCl) | Hexamethyldisilazane (HMDS) |
| Reactivity | Moderate, allowing for high selectivity | High, can lead to side reactions | Lower, often requires activation |
| Reaction Conditions | Typically mild, often neutral or weakly acidic/basic | Requires a stoichiometric base (e.g., triethylamine) to scavenge HCl | Often requires an acid catalyst (e.g., TMSCl, saccharin) |
| Byproducts | Volatile and relatively benign (e.g., methanol, methoxytrimethylsilane) | Corrosive HCl, formation of amine salts | Ammonia, which can be basic for sensitive substrates |
| Substrate Scope | Excellent for sensitive and complex molecules | Broad, but can be problematic for acid-sensitive substrates | Good for bulk applications, less ideal for complex molecules |
| Handling | Moisture sensitive | Highly moisture sensitive, corrosive | Moisture sensitive |
Reductive Deoxygenation: A Safer Alternative to Tin Hydrides
The reductive deoxygenation of alcohols and epoxides is a critical transformation in organic synthesis.
Traditional Reagents
The Barton-McCombie deoxygenation, which typically employs toxic and difficult-to-remove tributyltin hydride, has been a standard method. Other approaches may involve harsh metal hydrides. The stereospecific deoxygenation of epoxides to olefins often utilizes reagents like trimethylsilylpotassium.[3]
While I was unable to find specific examples of DMTMDS being used for deoxygenation in the initial search, its properties as a reducing agent in other contexts suggest its potential as a milder alternative. Silanes, in general, are increasingly being used as less toxic reducing agents. For instance, 1,1,3,3-tetramethyldisiloxane (TMDSO) is a known mild reducing agent for various functional groups.[4]
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolkit
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. Organosilicon reagents play a crucial role in these transformations.[5]
DMTMDS in Advanced Coupling Reactions
DMTMDS has proven to be a highly effective reagent in specialized palladium-catalyzed reactions, such as the bis(silylation) of alkynes and C-H silacyclization.[5][6]
In a notable application, DMTMDS has been used to overcome the limitations of palladium-catalyzed C-H silacyclization of 2-iodobiphenyls, leading to the efficient synthesis of dibenzosiloles.[6] This highlights its ability to participate in novel and challenging transformations.
Experimental Protocol: Pd-Catalyzed Silacyclization of 2-Iodobiphenyls[7]
This protocol describes the synthesis of dibenzosiloles from 2-iodobiphenyls using DMTMDS.
Workflow Diagram
A typical workflow for the Pd-catalyzed silacyclization.
Step-by-Step Procedure:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-iodobiphenyl (0.2 mmol), this compound (1.5 equiv), Pd(OAc)2 (5 mol%), X-Phos (10 mol%), and K3PO4 (3 equiv).
-
Add DMF (2 mL) to dissolve the reactants.
-
Evacuate the vessel and backfill with nitrogen gas.
-
Stir the reaction mixture at 100 °C for 6 hours.
-
After cooling, filter the mixture.
-
Wash the filtrate with water and a saturated salt solution.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired dibenzosilole.
Reaction Mechanism Overview
Simplified Pd-catalyzed C-H silacyclization mechanism.
Summary of Advantages and Disadvantages of DMTMDS
| Advantages | Disadvantages |
| Mild Reaction Conditions: Often avoids the need for strong acids or bases, protecting sensitive functional groups. | Moisture Sensitivity: Like most silanes, it requires handling under anhydrous conditions.[7] |
| High Selectivity: The steric and electronic properties of DMTMDS can lead to improved selectivity compared to smaller silylating agents.[1] | Cost: May be more expensive than traditional bulk reagents like TMSCl or HMDS. |
| Favorable Byproducts: Generates neutral and volatile byproducts, simplifying workup procedures. | Limited Data in Some Applications: While showing great promise, its application in some areas, like deoxygenation, is less documented than traditional methods. |
| Versatility: Applicable in a range of transformations including silylation and palladium-catalyzed cross-coupling.[1][5] | Flammability: It is a flammable liquid and requires appropriate safety precautions.[8] |
Conclusion
This compound represents a significant advancement in the repertoire of modern synthetic reagents. Its capacity to function under mild conditions, coupled with high selectivity and the formation of benign byproducts, positions it as a superior alternative to traditional reagents in many applications, particularly in the synthesis of complex and sensitive molecules. For researchers and drug development professionals, embracing DMTMDS can lead to more efficient, cleaner, and innovative synthetic routes, ultimately accelerating the discovery and development process.
References
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MySkinRecipes. This compound. [Link]
-
Supporting Information. Dimethoxytetramethyldisilane: overcoming the limitations of palladium-catalyzed CH silacyclization of 2-iodobiphenyls. [Link]
-
PubMed Central. The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z)-dienes. [Link]
-
ACS Publications. Trimethylsilylpotassium. Deoxygenation of epoxides with inversion of stereochemistry. [Link]
-
PubChem. This compound. [Link]
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Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). [Link]
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Nature. Total synthesis of marine natural products without using protecting groups. [Link]
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- 4. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 5. 1,2-二甲氧基-1,1,2,2-四甲基二硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane
Welcome to a definitive guide on the proper handling and disposal of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane (CAS No. 10124-62-6). As a drug development professional, your work with specialized organosilicon reagents demands a rigorous approach to safety that extends beyond the synthesis bench to the final disposition of waste materials. This document provides not just procedural steps but the underlying chemical principles, ensuring that your disposal methods are both compliant and fundamentally safe. Our commitment is to empower you with the knowledge to manage chemical life cycles responsibly, building a foundation of trust and safety in your laboratory.
Section 1: Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of this compound is the bedrock of its safe management. This compound is not merely an inert reagent; its reactivity dictates the specific precautions required for its disposal.
The primary hazards are twofold:
-
Flammability : With a flash point of approximately 27°C (80.8°F), this compound is a flammable liquid.[1][2] Vapors can form ignitable mixtures with air, posing a significant fire risk if not handled in a controlled environment away from ignition sources.[3][4]
-
Reactivity : As an alkoxysilane, it is sensitive to moisture.[5] It undergoes hydrolysis in the presence of water, a reaction that can be catalyzed by acids or bases.[6][7] This reaction is exothermic and produces flammable, toxic methanol and silanol intermediates, which subsequently condense into polysiloxane residues.
Key Chemical & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 10124-62-6 | [3][8] |
| Molecular Formula | C₆H₁₈O₂Si₂ | [8][9] |
| Molecular Weight | 178.38 g/mol | [8][9] |
| Appearance | Colorless Liquid | [10] |
| Density | 0.8587 g/mL at 25 °C | [1][2][9] |
| Boiling Point | ~138 °C at 760 mmHg | [5] |
| Flash Point | 27.1 °C (80.8 °F) - closed cup | [1][2] |
| GHS Classification | Flammable Liquid, Category 3 (H226) | [1][2][3][8] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedure, a robust safety posture is non-negotiable.
Work Environment:
-
All handling and disposal operations must be conducted within a certified, well-ventilated chemical fume hood.[11]
-
Ensure an operational safety shower and eyewash station are immediately accessible.[12]
-
Remove all potential ignition sources (hot plates, open flames, non-intrinsically safe equipment) from the vicinity.[12][4]
Required PPE:
-
Eye Protection : Chemical splash goggles and a full-face shield are mandatory.[1][12]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
-
Body Protection : A flame-resistant laboratory coat must be worn and fully fastened.[12]
-
Respiratory Protection : If there is any risk of vapor inhalation, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) is necessary.
Section 3: Disposal Philosophy: The Principle of Controlled Hydrolysis
The cornerstone of safely disposing of reactive alkoxysilanes is not mere dilution but controlled chemical transformation. The objective is to intentionally hydrolyze the this compound to less reactive and more stable compounds before final waste collection.
The hydrolysis reaction proceeds as follows: ((CH₃O)Si(CH₃)₂)₂ + 2 H₂O → 2 CH₃OH + (HO-Si(CH₃)₂)₂
The resulting disilanol is unstable and will condense to form polysiloxane oligomers and polymers. The key is to manage the rate of this reaction. A violent, uncontrolled reaction can generate significant heat and pressure, and rapidly release flammable methanol vapors. Therefore, our protocols are designed to keep this reaction slow, controlled, and safe.
Section 4: Step-by-Step Disposal Protocols
The appropriate disposal method depends on the quantity of the waste material.
Caption: Disposal Decision Workflow for this compound.
Protocol A: Controlled Lab-Scale Hydrolysis (For < 5g)
This protocol is for safely neutralizing small quantities of the pure compound.
Materials:
-
Two beakers of appropriate size (e.g., 250 mL for 1 g of waste).
-
Inert, non-polar solvent (e.g., heptane or toluene).
-
A less reactive alcohol (e.g., isopropanol or tert-butanol).
-
Stir plate and magnetic stir bar.
-
Dropping funnel.
Procedure:
-
Preparation : In the fume hood, place a beaker containing a stir bar on a stir plate. Add a volume of a less reactive alcohol like isopropanol, approximately 10-20 times the mass of the disilane to be destroyed. Begin gentle stirring.
-
Rationale: Using a less reactive alcohol as the initial quenching agent provides a more controlled reaction than using water directly.[11]
-
-
Dilution : In a separate beaker, dilute the this compound waste with an equal volume of an inert, non-polar solvent like heptane.
-
Rationale: Dilution helps to manage the reaction rate and dissipate the heat generated during hydrolysis.
-
-
Slow Addition : Using a dropping funnel or pipette, add the diluted disilane solution dropwise to the stirring alcohol over a prolonged period. Monitor for any signs of an excessive reaction (e.g., rapid bubbling, fuming, or temperature increase). If the reaction becomes too vigorous, halt the addition immediately.
-
Rationale: Slow, controlled addition is the most critical step for preventing a runaway reaction.
-
-
Secondary Quench : After the addition is complete, continue stirring for at least one hour to ensure the reaction has gone to completion. Then, very slowly add water to the mixture (at least 10 molar equivalents) to hydrolyze any remaining alkoxysilane groups.
-
Rationale: Water completes the hydrolysis process, ensuring full neutralization of the reactive compound.
-
-
Final Disposition : The resulting mixture now contains methanol, the quenching alcohol, the inert solvent, and solid polysiloxane byproducts. This entire mixture should be collected in a properly labeled hazardous waste container for flammable organic waste.[13][14]
Protocol B: Packaging for Licensed Disposal (For > 5g or Contaminated Materials)
Bulk quantities or materials contaminated with this compound (e.g., absorbent from a spill) should not be treated in the lab. They must be packaged for collection by a certified hazardous waste disposal service.[15]
Procedure:
-
Container Selection : Select a clean, dry, and chemically compatible container with a tightly sealing lid. The original manufacturer's bottle is often a suitable choice.[13]
-
Transfer : Carefully transfer the waste liquid or contaminated solids into the waste container. For liquids, use a funnel. For solids, use appropriate tools. Perform this transfer inside a fume hood.
-
Headspace : Do not overfill liquid containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[13]
-
Labeling : Label the container clearly and accurately. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazard characteristics: "Ignitable" and "Reactive".[16]
-
The approximate quantity of waste.
-
-
Storage : Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is stored in secondary containment away from incompatible materials (e.g., acids, bases, oxidizers).[4][16]
-
Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for proper disposal according to federal (EPA/RCRA) and local regulations.[16][17][18][19]
Section 5: Emergency Procedures for Spills and Exposures
Spill Response:
-
Small Spill (< 100 mL) : In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as described in Protocol B.[12][4]
-
Large Spill (> 100 mL) : Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Prevent the spill from entering drains.[20]
Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]
By adhering to these scientifically grounded protocols, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
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- Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. [URL: https://www.momentive.
- 1 - SAFETY DATA SHEET. [URL: https://www.momentive.com/en-us/products/sds-search-results/sds-preview?
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Mastering the Safe Handling of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: A Guide for Laboratory Professionals
For the modern researcher, pushing the boundaries of science and drug development requires not only innovative thinking but also an unwavering commitment to safety. As a Senior Application Scientist, I've observed that a deep, practical understanding of the reagents we work with is the bedrock of both groundbreaking research and a safe laboratory environment. This guide provides essential, field-proven insights into the safe handling, operation, and disposal of 1,2-Dimethoxy-1,1,2,2-tetramethyldisilane, moving beyond mere procedural steps to explain the critical reasoning behind them.
Understanding the Reagent: Hazard Profile
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Its reactivity, particularly with moisture, necessitates careful handling to prevent unforeseen reactions and ensure experimental integrity. The primary hazards to be aware of are its flammability and its potential to cause irritation upon contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Each component of your PPE ensemble is chosen to mitigate a specific risk associated with this reagent.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves | Provides a robust barrier against skin contact and potential irritation.[3] |
| Eye Protection | Chemical safety goggles and a face shield | Offers comprehensive protection against splashes, which can cause serious eye irritation.[3][4] Standard safety glasses are insufficient. |
| Body Protection | Flame-retardant lab coat | Protects against accidental spills and splashes while minimizing the risk of fire. |
| Respiratory Protection | NIOSH-certified organic vapor respirator | Should be used in areas with inadequate ventilation or when the potential for vapor inhalation is high, to prevent respiratory tract irritation.[3] |
It is imperative that PPE is not only worn but also inspected before each use and properly maintained.
Operational Protocols: From Storage to Handling
Adherence to meticulous operational protocols is crucial for the safe and effective use of this compound.
Storage
Proper storage is fundamental to maintaining the stability and safety of this reagent.
-
Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][5]
-
Container : Keep the container tightly closed to prevent the ingress of moisture and the escape of flammable vapors.[2][5]
-
Incompatibilities : Store away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, and open flames.[5][6]
Handling
Given its air and moisture-sensitive nature, handling this compound requires techniques that minimize its exposure to the atmosphere.
-
Ventilation : All handling procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
-
Inert Atmosphere : For transfers and reactions, employing an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent reaction with air and moisture.[7][8]
-
Equipment : Use clean, dry glassware and equipment to prevent contamination and unwanted reactions.[9] All metal equipment used for transferring the liquid must be grounded to prevent static discharge, a potential ignition source.[6]
-
Tools : Utilize non-sparking tools when opening or handling containers.[6]
Emergency Preparedness: Spill Management
In the event of a spill, a swift and informed response is critical to mitigate hazards. The following workflow outlines the necessary steps for managing a spill of this compound.
Caption: A workflow for the safe cleanup of a this compound spill.
Step-by-Step Spill Cleanup Procedure:
-
Alert and Isolate : Immediately alert personnel in the vicinity and cordon off the spill area to prevent exposure.
-
Eliminate Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]
-
Ventilate : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[3]
-
Don PPE : Equip yourself with the appropriate PPE as detailed in the table above.
-
Contain and Absorb : Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[1] Do not use paper towels, as they are combustible.[1]
-
Collect : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[5]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Package and label the waste container appropriately and dispose of it according to your institution's hazardous waste management guidelines.[1][5]
Disposal Plan: Responsible Deactivation and Disposal
Proper disposal of this compound and its waste is a critical final step. Due to its reactivity, direct disposal is not recommended. A controlled quenching (hydrolysis) process is the preferred method for deactivating this reagent before disposal.
Controlled Quenching Protocol:
CAUTION: This procedure should be performed in a chemical fume hood while wearing all appropriate PPE. The reaction can be exothermic.
-
Dilution : Dilute the waste this compound with an inert, non-polar solvent (e.g., heptane or toluene) to a concentration of approximately 5-10%.
-
Cooling : Place the diluted solution in an ice bath to manage the heat generated during quenching.
-
Slow Addition : Slowly and dropwise, add a less reactive alcohol, such as isopropanol or tert-butanol, to the stirred, cooled solution.[10]
-
Completion : Once the addition is complete and the reaction has subsided, slowly add water to ensure complete hydrolysis.
-
Neutralization : Check the pH of the resulting solution and neutralize if necessary.
-
Disposal : The final, neutralized aqueous solution can then be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
This systematic approach to handling, from understanding the inherent hazards to responsible disposal, ensures a safer research environment and promotes the integrity of your scientific endeavors. By internalizing not just the "how" but the "why" of these procedures, you empower yourself to work confidently and securely with reactive reagents like this compound.
References
- Gelest, Inc. (2014, May 27). DIMETHYLDIMETHOXYSILANE, 96% Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (n.d.). This compound 97%.
- ChemicalBook. (2025, February 1). This compound - Safety Data Sheet.
- Gelest, Inc. (2016, March 14). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Fisher Scientific. (2010, June 28). SAFETY DATA SHEET - Dimethoxydimethylsilane.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - this compound.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
- CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from University of Illinois Division of Research Safety.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from The University of Tennessee, Knoxville Environmental Health & Safety.
- BenchChem. (n.d.). Proper Disposal of Silyl Compounds: A Guide for Laboratory Professionals.
- U.S. Patent No. 6,013,821 A. (2000). Removal of silylated compounds from solvent and gas waste streams.
- PubChem. (n.d.). This compound.
- Safety & Risk Services, University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
